1-(2-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJLLCGKVDGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-nitrophenyl)-1H-imidazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-nitrophenyl)-1H-imidazole
Abstract
This compound is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a nucleophilic imidazole ring tethered to an electrophilically activated nitrophenyl group, imparts a rich and tunable reactivity. The strategic positioning of the nitro group ortho to the imidazole linkage is key to its utility, primarily as a precursor to N-aryl anilines and subsequently to complex fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound characterized by a five-membered imidazole ring linked via a nitrogen atom to the C1 position of a 2-nitrophenyl ring. The nitro group (-NO₂) at the C2 position is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule.[1][2] This electron-withdrawing effect reduces the basicity of the imidazole ring compared to unsubstituted imidazole and activates the phenyl ring for certain transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(o-nitrophenyl)imidazole, (2-nitrophenyl)imidazole | [3] |
| CAS Number | 23309-16-2 | [3] |
| Molecular Formula | C₉H₇N₃O₂ | [3][4] |
| Molecular Weight | 189.17 g/mol | [3][4] |
| Appearance | Solid (form) | [4] |
| InChI Key | HESJLLCGKVDGIB-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C(=C1)N2C=CN=C2)[O-] | [3] |
| XLogP3-AA | 1.5 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Synthesis and Characterization
The most prevalent and efficient method for the synthesis of N-aryl imidazoles, including this compound, is the copper-catalyzed Ullmann condensation.[5][6] This cross-coupling reaction provides a direct and reliable route for the formation of the C(aryl)-N(imidazole) bond.
Rationale for the Ullmann Condensation
The Ullmann condensation is the method of choice for several reasons:
-
Substrate Scope: It is highly effective for coupling N-H containing heterocycles like imidazole with aryl halides.[7]
-
Catalysis: Modern protocols utilize soluble copper(I) catalysts, often in conjunction with a ligand, which allows the reaction to proceed under milder conditions (e.g., lower temperatures) than traditional stoichiometric copper-mediated reactions.[5][8]
-
Activation: The presence of an electron-withdrawing group (like the -NO₂ group) on the aryl halide can facilitate the reaction, though it is not strictly necessary with modern catalytic systems.[5]
The general mechanism involves the coordination of the imidazole and the aryl halide to a copper(I) center, followed by oxidative addition and reductive elimination to form the desired product and regenerate the catalyst.[5]
Detailed Experimental Protocol: Synthesis
This protocol describes a representative copper-catalyzed N-arylation of imidazole with 1-chloro-2-nitrobenzene.
Materials:
-
Imidazole (1.2 equivalents)
-
1-Chloro-2-nitrobenzene (1.0 equivalent)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
4,7-Dimethoxy-1,10-phenanthroline (Ligand) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Hexanes, Brine, Anhydrous sodium sulfate (for workup)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and the base (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add imidazole (1.2 eq.) and 1-chloro-2-nitrobenzene (1.0 eq.) to the flask.
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction Conditions: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 16-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes help remove the DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Visualization: Synthesis Workflow
Caption: Ullmann condensation workflow for synthesizing this compound.
Spectroscopic Characterization
Confirmation of the structure is achieved through standard spectroscopic methods. The expected data are summarized below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR (500 MHz, CDCl₃) | δ ~8.0-8.2 ppm (m, 1H, Ar-H ortho to -NO₂); δ ~7.6-7.8 ppm (m, 4H, Ar-H and Im-H); δ ~7.2-7.3 ppm (m, 2H, Im-H). The signals for the imidazole protons are typically singlets or narrow multiplets, while the nitrophenyl protons exhibit characteristic aromatic splitting patterns (dd, td). |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~147 ppm (Ar-C-NO₂); δ ~135-118 ppm (Ar-C and Im-C); Signals for 6 aromatic carbons and 3 imidazole carbons are expected. |
| FT-IR (ATR, cm⁻¹) | ~3100 cm⁻¹ (C-H aromatic stretch); ~1600 cm⁻¹ (C=C aromatic stretch); ~1520 cm⁻¹ (asymmetric -NO₂ stretch) ; ~1350 cm⁻¹ (symmetric -NO₂ stretch) . The two strong absorptions for the nitro group are highly characteristic. |
| Mass Spec (EI or ESI) | [M+H]⁺ = 190.06 g/mol for C₉H₈N₃O₂⁺ |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the nitro group, which serves as a versatile functional handle for subsequent transformations.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the ortho-nitro group to an amine, yielding 1-(2-aminophenyl)-1H-imidazole .[1][9] This transformation is a gateway to a wide range of derivatives, as the resulting aniline is a potent nucleophile.
Causality behind Reagent Choice:
-
Tin(II) Chloride (SnCl₂): A classic and robust method for nitro group reduction in acidic media. It is tolerant of many functional groups but requires stoichiometric amounts of the metal salt and an acidic workup.
-
Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that uses a heterogeneous catalyst (palladium on carbon) and hydrogen gas. It often proceeds under milder conditions with high yields, and the by-product is water. This method is preferred in many modern synthetic applications for its efficiency and cleaner waste profile.
Protocol: Catalytic Hydrogenation of the Nitro Group
-
Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-aminophenyl)-1H-imidazole, which can often be used in the next step without further purification.
Visualization: Nitro Group Reduction
Caption: Key transformation of this compound to its amino derivative.
Applications in Drug Development and Materials Science
The synthetic utility of this compound stems from its role as a precursor to more complex molecular scaffolds.
Precursor for Fused Heterocyclic Systems
The reduction product, 1-(2-aminophenyl)-1H-imidazole, is a key intermediate for synthesizing fused heterocyclic compounds. For instance, it can undergo intramolecular cyclization or condensation reactions with various electrophiles to form tricyclic systems like imidazo[1,2-a]quinoxalines , which are investigated for their biological activities.[10]
The Nitroimidazole Motif in Medicinal Chemistry
While the title compound has the nitro group on the phenyl ring, the broader class of nitroimidazoles (where the nitro group is on the imidazole ring) is of immense importance in drug discovery.[11] These compounds are often used as:
-
Hypoxia-activated prodrugs: In the low-oxygen environment of tumors, the nitro group can be bioreduced to generate cytotoxic species, making them selective anticancer agents.[12]
-
Antimicrobial agents: Compounds like metronidazole are used to treat anaerobic bacterial and parasitic infections.[11]
The study of this compound and its derivatives contributes to the broader understanding of how nitroaromatic compounds interact with biological systems.
Visualization: Synthetic Utility
Caption: Synthetic pathway from this compound to valuable scaffolds.
Safety Information
According to supplier safety data, this compound should be handled with care.
-
Hazards: It is classified as causing serious eye damage (H318).[4]
-
Precautions: Standard personal protective equipment, including safety goggles and gloves, should be worn (P280). In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338).[4]
Conclusion
This compound is a compound of significant synthetic value. Its preparation via robust Ullmann condensation protocols and the versatile reactivity of its nitro group make it an indispensable intermediate. The facile reduction to 1-(2-aminophenyl)-1H-imidazole opens a direct path to complex, fused heterocyclic systems of interest in drug discovery and materials science. This guide has provided the foundational chemical properties, detailed experimental procedures, and the strategic rationale behind its use, equipping researchers to effectively leverage this molecule in their synthetic endeavors.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Nitroaryl Compounds in Chemical Synthesis.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Mamedov, V. A., et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews.
- Wikipedia. (n.d.). Nitro compound.
- MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules.
- Ono, N. (2001). The nitro group in organic synthesis. Wiley-VCH.
- Wikipedia. (n.d.). Ullmann condensation.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
- Wikipedia. (n.d.). Imidazole.
- MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
- LookChem. (n.d.). Cas 23309-16-2, Imidazole, 1-(o-nitrophenyl).
- MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Nitrophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its distinct molecular architecture, featuring a polar nitro group positioned ortho to the imidazole-substituted phenyl ring, imparts a unique set of physicochemical properties that govern its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development. This document delves into its molecular and structural characteristics, spectral data, and provides standardized protocols for its characterization, serving as an essential resource for scientists engaged in its study and utilization.
Molecular and Structural Properties
The foundational characteristics of this compound are detailed in the following table, providing a snapshot of its key molecular identifiers and computed properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 23309-16-2 | PubChem[1] |
| XLogP3-AA (Computed) | 1.5 | PubChem[1] |
The molecular structure of this compound, as illustrated below, reveals the spatial arrangement of the nitro group relative to the imidazole ring, a key determinant of its chemical reactivity and intermolecular interactions.
Caption: Molecular structure of this compound.
Spectroscopic and Physicochemical Data
While comprehensive experimental data for this compound remains elusive in publicly available literature, this section outlines the expected spectroscopic characteristics and provides data for isomeric analogs to offer a comparative context.
Spectral Properties
-
Mass Spectrometry (MS): GC-MS data for this compound is available in the SpectraBase database under the identifier O-13-576-1.[1]
-
Infrared (IR) Spectroscopy: An FTIR spectrum, obtained using a KBr-pellet technique with a Bruker IFS 85 instrument, is also accessible in the SpectraBase database.[1]
Physicochemical Properties
-
Melting Point: The experimental melting point for this compound is not explicitly documented in the surveyed literature. For comparison, the melting point of the isomeric 1-(4-nitrophenyl)-1H-imidazole is reported to be in the range of 203.0 to 207.0 °C.
-
Boiling Point: An experimental boiling point has not been determined.
-
Solubility: While specific solubility data is unavailable, its predicted XLogP3 value of 1.5 suggests moderate lipophilicity.[1] It is anticipated to exhibit limited solubility in water and greater solubility in organic solvents. For context, the solubility of the 4-nitro isomer has been reported as >28.4 µg/mL at pH 7.4.[3]
-
pKa (Dissociation Constant): The experimental pKa value for this compound is not available. The IUPAC Digitized pKa Dataset may contain relevant information.[1] The electron-withdrawing nature of the nitro group is expected to decrease the basicity of the imidazole ring compared to unsubstituted imidazole.
Experimental Protocols for Characterization
To ensure the identity and purity of this compound, a series of standardized characterization techniques should be employed. The following section details the methodologies for these essential analyses.
Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound was not found in the search results, a common synthetic route for N-arylimidazoles is the Ullmann condensation. This reaction involves the coupling of an aryl halide with imidazole in the presence of a copper catalyst and a base.
Illustrative Ullmann Condensation Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-2-nitrobenzene (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and mass spectrometry.
Determination of Melting Point
The melting point is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Analysis: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the imidazole and phenyl rings.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Analysis: Determine the molecular weight of the compound by identifying the molecular ion peak (M⁺). Analyze the fragmentation pattern to further confirm the structure.
Conclusion
This compound possesses a distinct set of physicochemical properties that are of considerable interest to the scientific community. While a complete experimental dataset is not yet fully available in the public domain, this guide provides a comprehensive overview of its known and predicted characteristics. The provided protocols for synthesis and characterization offer a standardized approach for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its physical properties, which will undoubtedly facilitate its broader application in drug discovery and materials science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-imidazole. National Center for Biotechnology Information.
- Georganics. (n.d.). 1-(4-Nitrophenyl)-1H-imidazole.
- Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- SpectraBase. (n.d.). 1H-Imidazole, 1-(2-nitrophenyl)-.
- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
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An In-depth Technical Guide to the Molecular Structure of 1-(2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 1-(2-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its structural characteristics, spectroscopic signature, and the computational approaches used to understand its properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel imidazole-based compounds.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for drug design. The introduction of a nitrophenyl group at the 1-position, as in this compound, significantly influences the molecule's steric and electronic landscape, opening avenues for its application in various therapeutic areas, including as an antimicrobial and anticancer agent.[2] Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its mechanism of action and for the rational design of next-generation therapeutics.
Molecular Identity and Physicochemical Properties
-
IUPAC Name: this compound[3]
-
CAS Number: 23309-16-2[3]
-
Molecular Formula: C₉H₇N₃O₂[3]
-
Molecular Weight: 189.17 g/mol [3]
-
Appearance: Typically a solid at room temperature.
| Property | Value | Source |
| Molecular Weight | 189.17 g/mol | PubChem[3] |
| XLogP3-AA | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Elucidation of the Molecular Structure
The definitive understanding of a molecule's structure is derived from a combination of experimental techniques and computational modeling.
Crystallographic Data: Insights from Analogs
A key structural parameter for this compound is the dihedral angle between the imidazole and the 2-nitrophenyl rings. The steric hindrance imposed by the ortho-nitro group is expected to force the two rings out of planarity. This is in contrast to some 1-(4-nitrophenyl)imidazole derivatives where near co-planarity has been observed.[5][6] In the case of 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium bromide, the dihedral angle between the fused imidazole and the 4-nitrophenyl rings is 24.26 (6)°.[5] For 1-(2,6-diisopropylphenyl)-1H-imidazole, a sterically hindered analog, the dihedral angle between the imidazole and phenyl rings is significant.[6] It is therefore highly probable that this compound adopts a non-planar conformation.
The bond lengths and angles within the imidazole ring itself are expected to be consistent with other N-substituted imidazoles, exhibiting characteristic C=C and C-N bond distances.[6]
Spectroscopic Characterization
Spectroscopic methods provide a fingerprint of the molecule, confirming its identity and providing information about its chemical environment.
The FTIR spectrum of this compound, available on PubChem, displays characteristic absorption bands. Key expected vibrational modes include:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C=N and C=C stretching (imidazole and phenyl rings): These appear in the 1600-1400 cm⁻¹ region.
-
C-N stretching: Found in the 1300-1200 cm⁻¹ range.
While a fully assigned spectrum for this compound is not published, typical chemical shift ranges for related compounds can be referenced.
-
¹H NMR:
-
¹³C NMR:
Synthesis of this compound
The synthesis of N-arylimidazoles can be achieved through several established methods. A common approach involves the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[2][8] Another prevalent method is the Ullmann condensation, which involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst.
General Synthetic Protocol (Illustrative)
A plausible synthetic route for this compound involves the reaction of imidazole with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base.
Workflow for a plausible synthesis:
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of imidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate or sodium hydride.
-
Reaction: To the resulting mixture, add 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene dropwise at room temperature or with gentle heating.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Computational Modeling of Molecular Structure
In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular structure and electronic properties of this compound.[10][11][12][13][14]
DFT-Based Geometry Optimization
DFT calculations can provide a highly accurate prediction of the molecule's lowest energy conformation, including bond lengths, bond angles, and dihedral angles. A typical workflow for such a calculation is as follows:
Caption: A typical workflow for DFT-based molecular structure analysis.
Predicted Structural Parameters (Hypothetical Data Based on Analogs)
The following table presents hypothetical, yet plausible, DFT-calculated geometrical parameters for this compound, based on data from similar structures.
| Parameter | Predicted Value |
| C-N (Imidazole Ring) | ~1.33 - 1.39 Å |
| C=C (Imidazole Ring) | ~1.36 Å |
| C-N (Inter-ring) | ~1.45 Å |
| N-O (Nitro Group) | ~1.23 Å |
| Dihedral Angle (Imidazole-Phenyl) | ~40-60° |
Electronic Properties
DFT calculations also allow for the analysis of the molecule's electronic structure, which is crucial for understanding its reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is expected to be localized primarily on the imidazole ring, while the LUMO is likely to be centered on the electron-deficient nitrophenyl moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.[10]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) is expected around the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms.
Conclusion and Future Directions
This compound presents a fascinating case study in the interplay of steric and electronic effects on molecular structure. While a complete experimental structural elucidation is pending, a combination of spectroscopic data from public repositories and computational modeling of related compounds provides a robust working model of its three-dimensional architecture. The non-planar arrangement, a consequence of the ortho-nitro group, is a defining feature that will undoubtedly influence its biological activity and material properties.
Future research should prioritize the single-crystal X-ray diffraction analysis of this compound to provide definitive experimental data on its solid-state conformation. Furthermore, detailed 2D NMR studies would enable unambiguous assignment of its proton and carbon signals, providing a benchmark for both synthetic and computational chemists. Such foundational data will be instrumental in accelerating the development of novel imidazole-based compounds for a wide range of applications.
References
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- National Center for Biotechnology Information. (n.d.). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. PubMed Central.
- MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole.
- Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
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1-(2-nitrophenyl)-1H-imidazole CAS number 23309-16-2
An In-depth Technical Guide to 1-(2-nitrophenyl)-1H-imidazole (CAS: 23309-16-2)
Authored by: A Senior Application Scientist
Foreword: A Molecule of Latent Potential
In the landscape of heterocyclic chemistry, the imidazole ring stands as a cornerstone, a privileged scaffold found in vital biomolecules and a multitude of pharmaceuticals.[1][2] When this versatile heterocycle is coupled with a nitrophenyl group, specifically at the ortho position, we arrive at this compound. This molecule, while seemingly a straightforward intermediate, is a nexus of chemical reactivity and latent biological activity. The strategic placement of the nitro group imparts unique electronic properties and serves as a synthetic handle for profound molecular transformations. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its characterization, and the strategic thinking required to unlock its potential in medicinal chemistry and materials science.
Core Physicochemical & Structural Characteristics
A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in both reaction vessels and biological systems, dictating solubility, stability, and reactivity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23309-16-2 | [3][4] |
| Molecular Formula | C₉H₇N₃O₂ | [3][5] |
| Molecular Weight | 189.17 g/mol | [3][5] |
| Appearance | Solid (typically a powder) | [6] |
| Melting Point | 97-98 °C | [3] |
| Boiling Point | 375 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.33 g/cm³ (Predicted) | [3] |
| pKa | 4.65 ± 0.10 (Predicted, for the conjugate acid) | [3] |
The predicted pKa suggests that the imidazole ring is weakly basic, a critical factor for its role in catalytic cycles or as a ligand.[3] The melting point of 97-98°C provides a primary, tangible metric for purity assessment following synthesis.[3]
Synthesis and Purification: A Protocol Built on Logic
The formation of the N-aryl bond between the imidazole and the nitrophenyl ring is the central challenge in synthesizing this molecule. While several methods exist for N-arylation, copper-catalyzed Ullmann-type condensations offer a reliable and scalable approach, particularly given the activated nature of the aryl halide due to the electron-withdrawing nitro group.[7][8][9][10][11]
Recommended Synthetic Protocol: Copper(I)-Catalyzed N-Arylation
This protocol is designed as a self-validating system. Each step has a clear purpose, and checkpoints are included to ensure the reaction is proceeding as expected.
Causality Statement: We select a copper-catalyzed Ullmann condensation for its high functional group tolerance and proven efficacy in forming C(aryl)-N bonds.[10][11] The use of an inorganic base like potassium carbonate is crucial; it acts as a proton scavenger to deprotonate the imidazole N-H, generating the nucleophilic imidazolide anion required for the coupling reaction, without introducing competing nucleophiles. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point, allowing for the necessary thermal energy input, and its ability to solubilize both the organic substrates and the inorganic base.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Reagent Addition: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous DMF via syringe, followed by 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (1.1 eq). The fluoro-substituted arene is often more reactive.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 2-4 hours, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting imidazole and the appearance of a new, higher Rf UV-active spot indicates product formation.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization (Preferred for high purity): Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: If the crude product is an oil or contains significant impurities, purify it using silica gel chromatography with a hexane/ethyl acetate gradient.
-
-
Validation: Confirm the identity and purity of the final product by melting point determination, NMR, and MS analysis. A sharp melting point close to the literature value (97-98 °C) is a strong indicator of high purity.[3]
Spectroscopic and Analytical Profile
Accurate characterization is non-negotiable. The following data serves as a benchmark for confirming the successful synthesis of this compound.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Imidazole Protons: Three distinct signals. H2 (imidazole) will be the most downfield singlet (~7.6 ppm). H4 and H5 will appear as two separate signals (~7.1-7.3 ppm).Nitrophenyl Protons: Four signals in the aromatic region (~7.0-8.2 ppm) exhibiting coupling patterns consistent with a 1,2-disubstituted benzene ring. |
| ¹³C NMR | Imidazole Carbons: Three signals (~118-140 ppm).Nitrophenyl Carbons: Six signals, including the ipso-carbon attached to the nitro group (highly deshielded) and the ipso-carbon attached to the imidazole ring. |
| IR (FTIR) | ~1520 & ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro (NO₂) group.~3100-3150 cm⁻¹: C-H stretching of the aromatic rings.~1600, ~1480 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and imidazole rings. |
| Mass Spec. (MS) | [M+H]⁺: Expected at m/z 190.0611 for C₉H₈N₃O₂⁺.Molecular Ion [M]⁺: Expected at m/z 189.0538. |
Note: Predicted NMR shifts are based on general principles and data from similar structures.[12] Experimental values should be confirmed on the synthesized material.
Chemical Reactivity and Biological Mechanism of Action
The true utility of this compound lies in its reactivity, which is dominated by the nitro group.
Key Chemical Transformation: Reduction of the Nitro Group
The most valuable synthetic transformation is the reduction of the ortho-nitro group to an amine, yielding 1-(2-aminophenyl)-1H-imidazole. This is a gateway to a vast array of complex heterocyclic systems, particularly benzimidazoles, through intramolecular cyclization reactions.
-
Common Reduction Conditions:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Chemical reduction (SnCl₂/HCl, Fe/NH₄Cl)
-
Postulated Mechanism of Action in Biological Systems
As a member of the nitroimidazole class, the molecule's potential biological activity is intrinsically linked to the reductive metabolism of its nitro group.[13] This is especially relevant in hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacterial infections.
The Reductive Activation Hypothesis:
-
Selective Reduction: In hypoxic cells, nitroreductase enzymes can transfer an electron to the nitro group, forming a nitro radical anion.[14]
-
Radical Cascade: This highly reactive radical can undergo further reduction to generate cytotoxic species like nitroso and hydroxylamine derivatives.[13]
-
Macromolecular Damage: These reactive intermediates can covalently bind to and damage critical macromolecules like DNA, leading to strand breaks and cell death.[15]
This mechanism is the foundation for the use of nitroimidazoles as antimicrobial agents and as radiosensitizers to enhance the efficacy of cancer radiation therapy.[16]
Caption: Postulated bio-reductive activation pathway of nitroimidazole compounds.
Applications in Drug Discovery and Materials Science
This compound is primarily a building block. Its value is realized in the derivatives it can form.
-
Antimicrobial Agents: The nitroimidazole scaffold is the basis for drugs like metronidazole and benznidazole, used to treat anaerobic bacterial and parasitic infections.[17][18][19] New derivatives are constantly being explored to overcome drug resistance.[17]
-
Anticancer Agents: The ability to be selectively activated in hypoxic tumor environments makes this scaffold a prime candidate for developing hypoxia-activated prodrugs and radiosensitizers.[20] The reduction product, 1-(2-aminophenyl)-1H-imidazole, can be used to synthesize novel benzimidazole derivatives, which are known to target DNA and enzymes like topoisomerase and PARP.[20][21]
-
N-Heterocyclic Carbene (NHC) Ligands: The imidazole ring is the precursor to NHC ligands, which are pivotal in modern organometallic catalysis. While this specific compound is not a direct precursor, its derivatives could be tailored to create specialized ligands with unique electronic and steric properties.
Safety and Handling
Proper handling is essential for laboratory safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Storage: Store in a cool, dry place, away from heat, flames, and strong oxidizing agents. Keep the container tightly sealed.[6]
-
Hazards: While specific toxicity data is limited, nitroaromatic compounds should be handled as potentially hazardous. Avoid inhalation, ingestion, and skin contact.[6]
Conclusion
This compound, CAS 23309-16-2, transcends its role as a simple chemical intermediate. It is a strategically designed molecule where the interplay between the imidazole ring and the ortho-nitro group creates a platform for significant chemical and biological exploration. Its synthesis via robust copper-catalyzed methods is well-established, and its characterization is straightforward. The true potential of this compound is unlocked through the selective reduction of its nitro group, paving the way for novel antimicrobial agents, hypoxia-targeted anticancer drugs, and potentially new classes of functional materials. For the researcher, it offers not just a building block, but a gateway to innovation.
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- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2375–2391. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794017/
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- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. URL: https://brieflands.com/articles/jjm-102506.html
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. URL: https://www.organic-chemistry.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. URL: https://www.mdpi.com/1420-3049/27/11/3440
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- Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25555734/
- 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate. URL: https://www.researchgate.net/figure/1H-NMR-spectrum-of-2-4-nitrophenyl-1-4-5-triphenyl-1H-imidazole_fig2_324483751
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. URL: https://www.mdpi.com/2073-4344/12/12/1559
- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. URL: https://www.rsc.
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- Chemical and Pharmacological Properties of Imidazoles. IJPPR. URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2014/09/2-Chemical-and-Pharmacological-Properties-of-Imidazoles.pdf
- Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-4-nitroimidazole-derivatives-with-antibacterial-activity-Reagents-and_fig2_359300627
- Medicinal Significance of Nitroimidazoles. URL: http://nopr.niscair.res.in/bitstream/123456789/24647/1/IJCT%2010(6)%20615-626.pdf
- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21819349/
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An In-Depth Technical Guide to 1-(2-nitrophenyl)-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of the Nitroimidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in modern drug discovery. When functionalized with a nitro group, the resulting nitroimidazole moiety gains a distinct set of characteristics, most notably the capacity for bioreductive activation under hypoxic conditions. This has made nitroimidazoles a focal point in the development of hypoxia-selective cytotoxins and radiosensitizers for cancer therapy, as well as agents against anaerobic bacteria and protozoa.[2][3][4] This guide focuses on a specific, yet representative member of this class: 1-(2-nitrophenyl)-1H-imidazole. We will delve into its chemical synthesis, detailed spectral characterization, and the broader context of its potential applications in drug development, providing a comprehensive resource for researchers in the field.
Core Molecular Attributes
A thorough understanding of a compound begins with its fundamental properties. This section outlines the key identifiers and physicochemical characteristics of this compound.
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(2-nitrophenyl)imidazole .[5] The structure consists of an imidazole ring linked at the N1 position to a benzene ring, which is substituted with a nitro group at the ortho (position 2) position.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound is provided in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | 1-(2-nitrophenyl)imidazole | [5] |
| Molecular Formula | C₉H₇N₃O₂ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| CAS Number | 23309-16-2 | [5] |
| Appearance | Solid | |
| InChI | InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7H | [5] |
| InChIKey | HESJLLCGKVDGIB-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC=C(C(=C1)N2C=CN=C2)[O-] | [5] |
Note: The CAS number is listed as a depositor-supplied synonym in PubChem.
Synthesis and Purification
The synthesis of N-aryl imidazoles can be achieved through various methods. One of the most common and effective approaches is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[6] This method is particularly suitable for coupling aryl halides with N-heterocycles like imidazole.
The Ullmann Condensation Approach
The Ullmann reaction involves the coupling of an aryl halide with a nucleophile, in this case, the imidazole ring, in the presence of a copper catalyst.[6] The electron-withdrawing nitro group on the phenyl ring of the aryl halide substrate activates it towards nucleophilic substitution, making this reaction feasible.
Reaction Scheme:
Caption: General scheme for the Ullmann condensation synthesis.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Imidazole
-
1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), 1-fluoro-2-nitrobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
The structural elucidation of a synthesized compound is paramount. This section details the expected spectroscopic data for this compound, based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the imidazole and the nitrophenyl rings. The imidazole protons typically appear in the range of δ 6.7-7.7 ppm.[7] The protons on the nitrophenyl ring will exhibit characteristic splitting patterns in the aromatic region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the imidazole ring (typically in the range of δ 124-133 ppm) and the nitrophenyl ring.[7] The carbon attached to the nitro group will be significantly deshielded.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 189.17 g/mol .[5]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Applications in Drug Development
The this compound scaffold holds significant potential in medicinal chemistry, primarily due to the properties conferred by the nitroimidazole moiety.
Hypoxia-Selective Agents
The presence of the nitro group allows for bioreductive activation under hypoxic (low oxygen) conditions, a hallmark of solid tumors.[4] This makes this compound and its derivatives potential candidates for development as hypoxia-selective cytotoxins or radiosensitizers.[2][3] The mechanism involves the enzymatic reduction of the nitro group to form a radical anion, which can lead to cellular damage specifically in the oxygen-deficient environment of tumors.
Mechanism of Hypoxic Activation:
Caption: Simplified mechanism of bioreductive activation of nitroimidazoles.
Antimicrobial and Antiparasitic Agents
Nitroimidazoles are a well-established class of antimicrobial and antiparasitic drugs.[8] Their mechanism of action in these applications also relies on the reduction of the nitro group by microbial enzymes, leading to the formation of cytotoxic species that damage cellular components. While the specific activity of this compound has not been extensively reported, its structural similarity to known antimicrobial agents suggests it as a scaffold for the development of new anti-infective drugs.
Anticancer Potential
Beyond their role as hypoxia-selective agents, imidazole derivatives have been investigated for a wide range of anticancer activities.[9] These include the inhibition of various kinases and other cellular targets involved in cancer progression. The this compound structure could serve as a starting point for the design of novel kinase inhibitors or other targeted anticancer therapies.
Future Directions and Conclusion
This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While the broader class of nitroimidazoles has been extensively studied, this specific compound offers opportunities for further investigation. Future research should focus on:
-
Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes.
-
Comprehensive Biological Evaluation: Systematic screening of this compound and its derivatives for antimicrobial, antiparasitic, and anticancer activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern the biological activity and selectivity of this class of compounds.
-
Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which this compound exerts its biological effects.
References
- Hay, M. P., Wilson, W. R., Moselen, J. W., Palmer, B. D., & Denny, W. A. (1995). Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility. Journal of Medicinal Chemistry, 38(11), 1928–1941. [Link]
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hay, M. P., Wilson, W. R., Moselen, J. W., Palmer, B. D., & Denny, W. A. (1994). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of Medicinal Chemistry, 37(3), 381–391. [Link]
- Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300. [Link]
- Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
- Brezden, C. B., & Wouters, B. G. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(7), 931–938. [Link]
- IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]
- Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]
- Gup, R., & Cakir, B. (2004). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archiv der Pharmazie, 337(7), 365–370. [Link]
- Gholivand, K., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(4), 103-107. [Link]
- de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1321. [Link]
- Daina, A., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(15), 4988. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]
- El-Sayed, N. N. E., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5484. [Link]
- Al-Ghorbani, M., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 58(4), 149–160. [Link]
- Navarrete-Vázquez, G., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Archives of Pharmacal Research, 34(2), 181–189. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.
- Al-Omair, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22965–22991. [Link]
- ResearchGate. (n.d.). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][4]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.
- Journal of Chemical and Pharmaceutical Research. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.
- Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340–437. [Link]
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- 3. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Spectral Data of 1-(2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Elucidation of a Key Heterocycle
1-(2-nitrophenyl)-1H-imidazole stands as a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural integrity and purity are paramount for any downstream application, necessitating a comprehensive understanding of its spectroscopic signature. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and data interpretation is emphasized to provide not just data, but actionable insights for researchers in the field.
The molecular structure of this compound, with the IUPAC name 1-(2-nitrophenyl)imidazole, consists of a central imidazole ring bonded to a nitrophenyl group at the first position.[1] The chemical formula is C₉H₇N₃O₂ and it has a molecular weight of 189.17 g/mol .[1]
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (imidazole) | 7.8 - 8.2 | s | - |
| H-5 (imidazole) | 7.2 - 7.5 | t | ~1.2 |
| H-4 (imidazole) | 7.0 - 7.3 | t | ~1.2 |
| H-3' (phenyl) | 7.9 - 8.1 | dd | ~8.0, 1.5 |
| H-6' (phenyl) | 7.6 - 7.8 | dd | ~8.0, 1.5 |
| H-4', H-5' (phenyl) | 7.4 - 7.7 | m | - |
Interpretation and Rationale:
-
Imidazole Protons: The proton at the C-2 position of the imidazole ring is expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atoms, appearing as a singlet. The H-4 and H-5 protons will appear as triplets due to coupling with each other.
-
Nitrophenyl Protons: The protons on the nitrophenyl ring will exhibit a more complex pattern due to the ortho-nitro group. The proton ortho to the nitro group (H-3') will be significantly downfield. The remaining phenyl protons will appear as a multiplet in the aromatic region. The electron-withdrawing nature of the nitro group deshields the aromatic protons, shifting them to a lower field compared to unsubstituted benzene.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (imidazole) | 135 - 140 |
| C-4 (imidazole) | 128 - 132 |
| C-5 (imidazole) | 118 - 122 |
| C-1' (phenyl) | 145 - 150 |
| C-2' (phenyl) | 130 - 135 |
| C-3' (phenyl) | 123 - 127 |
| C-4' (phenyl) | 128 - 132 |
| C-5' (phenyl) | 124 - 128 |
| C-6' (phenyl) | 130 - 134 |
Interpretation and Rationale:
-
Imidazole Carbons: The chemical shifts of the imidazole carbons are influenced by the nitrogen atoms. C-2 is typically the most deshielded.
-
Nitrophenyl Carbons: The carbon bearing the nitro group (C-2') and the carbon attached to the imidazole ring (C-1') will be significantly deshielded. The chemical shifts of the other phenyl carbons are influenced by the electron-withdrawing nitro group.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the nitro group, the aromatic rings, and the imidazole moiety. An experimental FTIR spectrum is available on SpectraBase, confirming the key vibrational modes.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | C-H stretching (aromatic and imidazole) |
| ~1520-1560 | Strong | Asymmetric NO₂ stretching |
| ~1340-1380 | Strong | Symmetric NO₂ stretching |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1450-1500 | Medium | C=N stretching (imidazole ring) |
| ~750-800 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
Interpretation and Rationale:
-
Nitro Group: The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. These are typically found in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
Aromatic and Imidazole Rings: The C-H stretching vibrations of the aromatic and imidazole rings appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the rings give rise to absorptions in the 1450-1600 cm⁻¹ region.
-
Substitution Pattern: The strong absorption in the 750-800 cm⁻¹ range is indicative of the C-H out-of-plane bending for an ortho-disubstituted benzene ring, which is a key feature for confirming the 2-nitrophenyl isomer.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. A GC-MS spectrum for this compound is available on SpectraBase.[1]
Table 4: Expected Mass Spectrometry Data
| m/z | Proposed Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 143 | [M - NO₂]⁺ |
| 116 | [C₇H₆N₂]⁺ |
| 90 | [C₅H₄N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Fragmentation Pathway:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 189, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.
Caption: Proposed mass spectrometry fragmentation pathway.
A primary fragmentation pathway involves the loss of the nitro group (NO₂) as a neutral radical, leading to a fragment ion at m/z 143. Subsequent fragmentations may include the loss of HCN from the imidazole ring, leading to further daughter ions.
Part 4: Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the coupling constants.
-
Caption: Standard workflow for NMR spectral acquisition.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the IR beam and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
References
- PubChem. This compound.
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. SID. [Link]
- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-nitrophenyl)-1H-imidazole and Its Analogs
A Note on the Subject Compound: As of the latest search, a publicly available, fully determined crystal structure for 1-(2-nitrophenyl)-1H-imidazole specifically was not located. This guide will, therefore, provide a comprehensive framework for the crystal structure analysis of this class of compounds, utilizing a closely related and well-documented analog, 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol , as a primary case study to illustrate the experimental and analytical pipeline. The principles and methodologies described herein are directly applicable to the title compound.
Introduction
The imidazole moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] The introduction of a nitrophenyl group to the imidazole scaffold can significantly influence its electronic properties, molecular conformation, and intermolecular interactions, thereby modulating its therapeutic potential. A precise understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount for rational drug design, polymorphism screening, and understanding structure-activity relationships.
This technical guide offers a detailed exploration of the methodologies and considerations involved in the crystal structure analysis of nitrophenyl-substituted imidazoles. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of these heterocyclic compounds.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization technique is critical, as the quality of the resulting crystals directly impacts the resolution and accuracy of the diffraction data.
Synthetic Pathway for Nitrophenyl-Imidazoles
A common and versatile method for the synthesis of substituted imidazoles is the Radziszewski reaction and its modern variations. For a compound like this compound, a typical synthetic approach would involve the condensation of glyoxal, 2-nitroaniline, and formaldehyde in the presence of an acid catalyst.
Generalized Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitroaniline in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: To this solution, add an aqueous solution of glyoxal and formaldehyde.
-
Catalysis and Reflux: Introduce a catalytic amount of an acid (e.g., sulfuric acid or acetic acid) and heat the mixture to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined morphology, and be free from defects.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol for Crystallization of a Nitrophenyl-Imidazole Analog:
-
Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).
-
Preparation of Saturated Solution: A saturated solution of the compound is prepared in a chosen solvent or solvent system at room temperature or a slightly elevated temperature.
-
Crystal Growth: The solution is filtered to remove any particulate matter and then set up for crystallization using one of the techniques described above. For the case study compound, slow evaporation of an ethanol solution yielded suitable crystals.
-
Crystal Harvesting: Once crystals of adequate size and quality have formed, they are carefully harvested from the mother liquor.
Part 2: X-ray Diffraction and Data Collection
With a suitable single crystal in hand, the next step is to subject it to X-ray diffraction to obtain the data required for structure determination.
Principles of Single-Crystal X-ray Diffraction
When a monochromatic beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern of spots (reflections) contains information about the arrangement of atoms within the crystal. The positions and intensities of these reflections are used to determine the unit cell dimensions, space group, and ultimately the atomic coordinates.
Experimental Setup and Data Collection Protocol
Modern crystallography is performed using automated diffractometers.
Detailed Data Collection Protocol:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Diffractometer and X-ray Source: Data is collected on a diffractometer, such as a Bruker APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., SADABS) to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization and absorption.
Diagram of the X-ray Diffraction Workflow:
Caption: Workflow for X-ray diffraction data collection and processing.
Part 3: Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell.
Structure Solution
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. The structure is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT. These methods provide an initial electron density map from which the positions of the heavier atoms can be identified.
Structure Refinement
The initial structural model is then refined using a least-squares method (e.g., with SHELXL). This iterative process involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Key Refinement Parameters:
-
R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small molecules.
-
wR2: A weighted R-factor based on the squared structure factor amplitudes.
-
Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.
Case Study: Crystallographic Data for 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol
The following table summarizes the crystallographic data for our case study compound.[1][2]
| Parameter | Value |
| Chemical Formula | C₂₄H₂₁N₃O₃ |
| Molecular Weight | 399.45 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 9.932(2) Å, b = 10.635(2) Å, c = 11.138(2) Åα = 67.43(3)°, β = 70.38(3)°, γ = 64.92(3)° |
| Volume (ų) | 958.4(3) |
| Z (molecules/unit cell) | 2 |
| Temperature | 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R1 = 0.0457, wR2 = 0.1245 |
| Goodness-of-fit on F² | 1.034 |
Part 4: Interpretation of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
Molecular Geometry and Conformation
Analysis of the bond lengths and angles within the molecule can confirm the expected connectivity and identify any unusual geometric features. For nitrophenyl-imidazoles, a key conformational feature is the dihedral angle between the imidazole and nitrophenyl rings. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which can cause twisting.
In the case study compound, the dihedral angles between the central imidazole ring and the substituent benzene rings are significant, indicating a non-planar conformation.[1][2] The nitro group is also slightly twisted relative to the plane of its attached benzene ring.[1][2]
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the material.
In the crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, classical O-H···N hydrogen bonds, along with weaker C-H···O and C-H···π interactions, play a significant role in the crystal packing, linking the molecules into extended networks.[1][2]
Conclusion
The crystal structure analysis of this compound and its analogs is a powerful tool for gaining fundamental insights into their molecular and supramolecular properties. A successful analysis hinges on a meticulous approach that encompasses synthesis, crystallization, data collection, and structure refinement. The detailed understanding of the three-dimensional structure obtained from these studies is invaluable for the rational design of new imidazole-based compounds with enhanced biological activity and optimized physicochemical properties, making it an indispensable technique in modern drug discovery and materials science.
References
- Simpson, J., Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
- Kleeman, A., Engel, J., Kutscher, B., & Reichert, D. (1999).
- Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
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A Technical Guide to the Biological Activities of Nitrophenyl-Imidazole Derivatives
This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of nitrophenyl-imidazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the diverse biological activities of this important class of heterocyclic compounds.
Introduction: The Significance of the Nitrophenyl-Imidazole Scaffold
The imidazole ring is a fundamental five-membered heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and purines.[1] Its electron-rich nature and ability to participate in various molecular interactions make it a privileged scaffold in medicinal chemistry.[2][3] When combined with a nitrophenyl group, the resulting nitrophenyl-imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects.[4][5] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazole ring, which is crucial for the bio-reductive activation and subsequent mechanism of action of many of these compounds.[6][7]
This guide will delve into the key biological activities of nitrophenyl-imidazole derivatives, providing insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Synthetic Strategies for Nitrophenyl-Imidazole Derivatives
The synthesis of nitrophenyl-imidazole derivatives can be achieved through various organic chemistry methodologies. A common approach involves the condensation of a dicarbonyl compound, an aldehyde (often a nitrobenzaldehyde), and an amine in the presence of a catalyst.[8] One-pot, multi-component reactions are often favored for their efficiency and high yields.[8][9]
Another prevalent synthetic route is the Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond between a nitro-substituted imidazole halide and an arylboronic acid. This method offers a versatile way to introduce the nitrophenyl moiety onto the imidazole core.[10] Modifications to the core structure, such as the introduction of different substituents on the imidazole or phenyl ring, are crucial for optimizing the biological activity and pharmacokinetic properties of the resulting compounds.[5][11]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Nitrophenyl-imidazole derivatives have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][12] The nitro group is a key pharmacophore, and its position on the phenyl ring can influence the spectrum and potency of antimicrobial activity.[13]
Mechanism of Action
The primary mechanism of antimicrobial action for many nitroimidazoles involves the reductive activation of the nitro group within the microbial cell.[13] Under the anaerobic or microaerophilic conditions often found in pathogenic microorganisms, cellular reductases (such as nitroreductases) transfer electrons to the nitro group, generating a highly reactive nitro radical anion. This radical species and its subsequent reduction products can induce cellular damage through multiple pathways:
-
DNA Damage: The reactive intermediates can interact with and cause damage to microbial DNA, leading to inhibition of replication and transcription.
-
Protein Dysfunction: Covalent adduction of these reactive species to essential proteins and enzymes can disrupt their function.
-
Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Experimental Workflow for Assessing Antimicrobial Activity
A standardized workflow is essential for evaluating the antimicrobial potential of novel nitrophenyl-imidazole derivatives. This typically involves determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Caption: Workflow for in vitro cytotoxicity assessment.
4.2.1. Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [14] 1. Cell Seeding:
- Harvest and count cancer cells from a culture flask.
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment. [15] 2. Compound Treatment:
- Prepare serial dilutions of the nitrophenyl-imidazole derivative in cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
- Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [15] 3. MTT Addition and Incubation:
- After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. [15] * Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Formazan Solubilization and Absorbance Reading:
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
- Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
5. IC50 Calculation:
- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%. [14][16]
Representative Anticancer Data
The following table presents the cytotoxic activity of several nitrophenyl-imidazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f | A549 (Lung) | 7.5 | [9] |
| Compound 4f | HeLa (Cervical) | 9.3 | [9] |
| Compound 4f | MCF-7 (Breast) | 8.9 | [9] |
| Compound 17 | Various | Low micromolar range | [17] |
| Compound 58 | HepG2 (Liver) | 8.06 | [2] |
| Compound 58 | MCF-7 (Breast) | 5.52 | [2] |
Antiparasitic Activity: A Focus on Neglected Tropical Diseases
Nitroimidazoles, such as metronidazole, are established drugs for treating infections caused by protozoan parasites. [10]Novel nitrophenyl-imidazole derivatives have shown potent activity against parasites like Entamoeba histolytica, Giardia intestinalis, and Leishmania amazonensis. [10][18]
Mechanism of Action
The antiparasitic mechanism of action mirrors that of their antimicrobial activity, relying on the reductive activation of the nitro group in anaerobic or microaerophilic parasites. [19][20]This leads to the generation of cytotoxic radical species that damage parasitic DNA and other essential macromolecules, ultimately causing parasite death. [19]
Experimental Evaluation of Antiparasitic Activity
In vitro assays are the first step in assessing the antiparasitic potential of new compounds.
5.2.1. In Vitro Leishmanicidal Assay
1. Parasite Culture:
- Culture promastigotes of Leishmania species in appropriate media.
- For assays against intracellular amastigotes, infect macrophages (e.g., peritoneal macrophages from mice) with promastigotes, which will differentiate into amastigotes within the host cells. [18] 2. Compound Treatment:
- Add serial dilutions of the nitrophenyl-imidazole derivatives to the parasite cultures (promastigotes or infected macrophages).
- Incubate for a specified period (e.g., 48 hours). [18] 3. Viability Assessment:
- Assess parasite viability using methods such as the AlamarBlue assay or by microscopic counting of viable parasites. [18] 4. EC50 Determination:
- Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that reduces the number of viable parasites by 50%. [18]
Representative Antiparasitic Data
The following table highlights the antiparasitic activity of some nitrophenyl-imidazole derivatives.
| Compound ID | Parasite | IC50/EC50 (µM) | Reference |
| Compound 5f | Entamoeba histolytica | 1.47 | [10] |
| Compound 5f | Giardia intestinalis | 1.47 | [10] |
| Compound 6 | Leishmania amazonensis (amastigotes) | 4.57 | [18] |
| Compound 7 | Leishmania amazonensis (amastigotes) | 9.19 | [18] |
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrophenyl-imidazole derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring is critical. For instance, 4-nitroimidazoles often exhibit different activity profiles compared to 5-nitroimidazoles. [21]The 4-nitro position appears to be particularly important for aerobic antitubercular activity. [21]* Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can modulate activity. For example, the presence of a bicyclic oxazine ring fused to the imidazole core is a key determinant of aerobic activity in some antitubercular 4-nitroimidazoles. [21]* Lipophilicity: The overall lipophilicity of the molecule, often influenced by side chains, can affect cell permeability and, consequently, biological activity. Less hydrophilic derivatives have shown enhanced antiparasitic effects. [22]
Caption: Key structural features influencing the activity of nitrophenyl-imidazoles.
Conclusion and Future Directions
Nitrophenyl-imidazole derivatives represent a versatile and potent class of compounds with a wide range of biological activities. Their efficacy against various pathogens and cancer cell lines, coupled with a well-understood mechanism of action involving bioreductive activation, makes them attractive candidates for further drug development. Future research should focus on the synthesis of novel analogs with optimized potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the specific cellular targets and resistance mechanisms will also be crucial for translating the therapeutic potential of these compounds into clinical applications.
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An In-depth Technical Guide to the Photochemical Properties of 1-(2-Nitrophenyl)-1H-imidazole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Nitrophenyl)-1H-imidazole belongs to the broader class of ortho-nitrobenzyl compounds, a cornerstone of photoremovable protecting group (PPG) chemistry. This technical guide provides a comprehensive overview of the anticipated photochemical properties of this compound, drawing upon the well-established principles of o-nitrobenzyl photochemistry. While specific experimental data for this particular molecule is sparse in publicly accessible literature, its structural motifs allow for a robust, inferred understanding of its behavior upon photoexcitation. This document details the theoretical framework of its photocleavage, including the Norrish Type II reaction mechanism, the formation of transient intermediates, and the expected photoproducts. Furthermore, it offers detailed, field-proven experimental protocols for the synthesis, spectroscopic characterization, and determination of key photochemical parameters, such as the quantum yield of photolysis and the study of transient species via laser flash photolysis. This guide is intended to serve as a foundational resource for researchers interested in leveraging the photosensitive nature of this compound in applications ranging from caged compound synthesis to light-directed drug delivery.
Introduction: The Significance of the ortho-Nitrobenzyl Moiety
The ortho-nitrobenzyl (oNB) scaffold is one of the most widely utilized photolabile protecting groups in chemistry and biology.[1] Its popularity stems from its ability to mask a wide range of functional groups, which can then be released with spatiotemporal precision upon irradiation with near-UV light.[2] This "caging" and "uncaging" strategy has found profound applications in diverse fields, including:
-
Drug Delivery: Enabling the targeted release of therapeutic agents at specific sites in the body, minimizing off-target effects.
-
Neuroscience: Facilitating the controlled release of neurotransmitters to study neuronal signaling pathways with high temporal resolution.
-
Materials Science: Creating photoresponsive polymers and hydrogels whose properties can be altered with light.
-
Synthetic Chemistry: Providing a traceless protecting group that can be removed under mild, non-invasive conditions.
This compound incorporates this key oNB functionality, positioning it as a promising candidate for applications requiring the light-induced release of an imidazole-containing molecule or the use of the imidazole itself as a leaving group.
Theoretical Framework: The Photochemistry of this compound
The photochemical behavior of this compound is predicted to follow the well-established mechanism for o-nitrobenzyl compounds, which is a Norrish Type II reaction.[1]
The Photocleavage Mechanism
Upon absorption of a photon, typically in the UV-A range (320-400 nm), the nitro group of the 2-nitrophenyl moiety is excited to a triplet state. This excited state then undergoes an intramolecular hydrogen abstraction from the benzylic C-H bond (in this case, the C-H bond of the imidazole ring is not in the correct position, so the mechanism proceeds through an alternative pathway involving the aromatic ring). The generally accepted mechanism for o-nitrobenzyl compounds involves the following key steps[2][3]:
-
Photoexcitation: The molecule absorbs a photon, promoting the nitro group to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of a diradical species.
-
Formation of the aci-Nitro Intermediate: The diradical undergoes rearrangement to form a transient species known as an aci-nitro intermediate. This intermediate is characterized by a strong absorption at approximately 400 nm.[4]
-
Cyclization and Rearrangement: The aci-nitro intermediate can then cyclize to form a five-membered ring (a benzisoxazolidine derivative).[3]
-
Release of the Leaving Group: This cyclic intermediate is unstable and rearranges, leading to the cleavage of the bond connecting the imidazole to the phenyl ring and the formation of 2-nitrosobenzaldehyde as a byproduct.[5]
Expected Photoproducts
The primary photoproducts anticipated from the irradiation of this compound are imidazole and 2-nitrosobenzaldehyde . The latter is a common byproduct of o-nitrobenzyl photochemistry and is known to be reactive, potentially undergoing secondary photochemical reactions or interacting with biological molecules.[6]
Key Photochemical Parameters and Their Determination
To fully characterize the photochemical properties of this compound, several key parameters must be determined experimentally.
UV-Vis Absorption Spectrum
| Parameter | Description | Typical Value for oNB Compounds |
| λmax | Wavelength of maximum absorbance | 300 - 360 nm |
| ε | Molar extinction coefficient | 3,000 - 6,000 M-1cm-1 |
Table 1: Anticipated Spectroscopic Properties of this compound.
Quantum Yield of Photolysis (Φ)
The quantum yield of photolysis is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant. For photolabile protecting groups, a higher quantum yield is generally desirable. The quantum yields for the photolysis of o-nitrobenzyl compounds typically range from 0.01 to 0.6, depending on the leaving group and substitution on the aromatic ring.[3][8]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and photochemical characterization of this compound.
Synthesis of this compound
While a specific protocol for this compound is not widely published, a general and robust method for the N-arylation of imidazoles can be adapted. One common approach is the Ullmann condensation.
Protocol: Ullmann Condensation for N-Arylation
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine imidazole (1.0 eq), 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (1.1 eq), potassium carbonate (K2CO3, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product by 1H NMR, 13C NMR, and mass spectrometry.
UV-Vis Spectrophotometry
Protocol: Determination of Absorption Spectrum
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[9]
-
Baseline Correction: Fill a quartz cuvette with the solvent used to prepare the solutions and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).[9]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Acquire the absorption spectrum of the sample.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Determination of Photolysis Quantum Yield
The quantum yield can be determined by chemical actinometry, comparing the rate of photolysis of the target compound to that of a well-characterized actinometer.
Protocol: Relative Quantum Yield Determination
-
Actinometer Preparation: Prepare a solution of a chemical actinometer with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate).
-
Sample Preparation: Prepare a solution of this compound of a concentration that gives a similar absorbance to the actinometer solution at the irradiation wavelength.
-
Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, wavelength, and geometry) for a specific period. Ensure that the photolysis does not exceed 10% to avoid complications from product absorption.
-
Analysis: Analyze the extent of the photoreaction for both the sample and the actinometer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φactinometer × (ksample / kactinometer) × (Factinometer / Fsample) where k is the rate of the photoreaction and F is the fraction of light absorbed by the solution.
Transient Absorption Spectroscopy (Laser Flash Photolysis)
Transient absorption spectroscopy is a powerful technique to detect and characterize short-lived intermediates, such as the aci-nitro species.
Protocol: Nanosecond Transient Absorption Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a quartz cuvette. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon) to prevent quenching of the excited states by oxygen.
-
Experimental Setup: The setup consists of a pulsed laser (the "pump") to excite the sample and a continuous or pulsed lamp (the "probe") to monitor the changes in absorbance. The pump and probe beams are crossed at the sample cuvette.
-
Data Acquisition: The sample is excited with a short laser pulse (e.g., a Nd:YAG laser at 355 nm). The change in absorbance of the probe light is monitored over time using a fast detector (e.g., a photomultiplier tube) and a digital oscilloscope.
-
Spectral and Kinetic Analysis: By varying the wavelength of the probe light, a transient absorption spectrum can be constructed at different time delays after the laser flash. The decay kinetics of the transient species can be analyzed at specific wavelengths to determine their lifetimes.
Applications and Future Directions
The photochemical properties of this compound make it a valuable tool for a variety of applications. Its ability to release imidazole upon photoirradiation could be exploited in the development of:
-
Photoactivated catalysts: Where the released imidazole acts as a base or nucleophilic catalyst.
-
Caged drugs: For drugs that contain an imidazole moiety essential for their biological activity.
-
Photoresponsive materials: Where the cleavage of the imidazole linker alters the material's properties.
Future research should focus on the detailed experimental characterization of this compound to confirm the inferred properties outlined in this guide. Of particular interest would be the determination of its photolysis quantum yield in various solvents and the direct observation of its transient intermediates using ultrafast spectroscopy. Furthermore, the synthesis and evaluation of derivatives with modified substituents on the nitrophenyl ring could lead to photolabile protecting groups with fine-tuned absorption characteristics and cleavage kinetics.
Conclusion
This compound is a promising photolabile compound whose properties can be reliably inferred from the extensive knowledge of ortho-nitrobenzyl photochemistry. This technical guide has provided a comprehensive overview of its expected photochemical behavior, from the underlying reaction mechanism to detailed experimental protocols for its study. By providing a solid theoretical and practical foundation, this document aims to facilitate the exploration and application of this and related compounds in the ever-expanding field of photochemistry.
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Unraveling the Enigma: A Technical Guide to the Theorized Mechanisms of Action of 1-(2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-nitrophenyl)-1H-imidazole stands as a molecule of significant interest within the broader class of nitroaromatic compounds, a group renowned for its diverse biological activities, including antimicrobial and anticancer properties. While direct and extensive research on the specific mechanisms of action of this compound is not yet prevalent in publicly accessible literature, its structural features strongly suggest a mode of action consistent with other well-characterized nitroimidazoles. This technical guide synthesizes the established principles of nitroimidazole bioactivity to propose and elaborate on the most probable mechanistic theories for this compound. We will delve into the cornerstone theory of bioreductive activation under hypoxic conditions, the subsequent generation of reactive nitrogen species, and their downstream cytotoxic effects, including DNA damage and inhibition of critical enzymatic processes. This document aims to provide a robust theoretical framework to guide future experimental investigations into this promising compound.
Introduction: The Nitroimidazole Scaffold and the Promise of Hypoxia-Selectivity
Nitroimidazole derivatives have been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa for decades. Their efficacy is rooted in a fascinating and highly selective mechanism of action: the nitro group, which is relatively inert under normal oxygen conditions (normoxia), undergoes bioreductive activation in low-oxygen environments (hypoxia). This unique property has not only made them potent antimicrobials but has also propelled their investigation as hypoxia-activated prodrugs (HAPs) for cancer therapy.[1] Solid tumors are often characterized by regions of severe hypoxia, which contribute to resistance to conventional therapies like radiation and chemotherapy.[2] Nitroimidazoles, such as this compound, are poised to exploit this tumor microenvironment for targeted drug delivery and activation.
The structure of this compound, featuring a nitro-substituted phenyl ring attached to an imidazole moiety, is the key to its putative mechanism. The electron-withdrawing nature of the nitro group is central to its ability to undergo reduction, initiating a cascade of cytotoxic events.
The Central Theory: Bioreductive Activation in Hypoxic Environments
The prevailing and most extensively supported theory for the mechanism of action of nitroimidazoles is their selective activation through enzymatic reduction in hypoxic cells.[1][2] This process is a multi-step cascade that transforms the relatively non-toxic parent compound into highly reactive, cytotoxic species.
The Role of Nitroreductases
The initial and rate-limiting step in the activation of this compound is theorized to be a one-electron reduction of the nitro group, catalyzed by a variety of nitroreductase enzymes.[3] These enzymes, which are more active in anaerobic organisms and hypoxic tumor cells, transfer an electron from a donor, such as NADPH, to the nitro group, forming a nitro radical anion.
Key Nitroreductases Implicated:
-
NADPH:Cytochrome P450 Reductase: A key enzyme in the microsomal electron transport chain, it has been shown to be a significant player in the reduction of nitroimidazoles.[3]
-
Xanthine Oxidase: Another important enzyme capable of reducing nitroaromatic compounds.
-
Other Flavoenzymes: Various other reductases that utilize flavin cofactors can contribute to this process.
The "Oxygen Futile Cycle" and Hypoxic Selectivity
Under normoxic conditions, the newly formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen.[1] This "futile cycle" of reduction and oxidation prevents the accumulation of toxic intermediates and is the fundamental reason for the low toxicity of nitroimidazoles in healthy, well-oxygenated tissues.[4] In hypoxic environments, the scarcity of oxygen allows the nitro radical anion to undergo further reduction.
Generation of Cytotoxic Reactive Nitrogen Species
In the absence of oxygen, the nitro radical anion can be further reduced to form a series of highly reactive intermediates, including the nitroso derivative and the hydroxylamine.[1] These species are potent electrophiles capable of reacting with and damaging a wide array of cellular macromolecules.
Visualizing the Activation Cascade
The following diagram illustrates the proposed bioreductive activation pathway of this compound.
Caption: Proposed bioreductive activation of this compound.
Theorized Downstream Cytotoxic Mechanisms
Once the reactive intermediates are formed, they are believed to exert their cytotoxic effects through several parallel or interconnected pathways.
Theory 1: DNA Damage and Inhibition of Nucleic Acid Synthesis
The classical mechanism attributed to nitroimidazoles is the induction of DNA damage.[2] The electrophilic hydroxylamine and other reactive species are thought to covalently bind to DNA, leading to:
-
Strand Breaks: Disruption of the phosphodiester backbone.
-
Base Modifications: Alteration of the chemical structure of DNA bases.
-
Cross-linking: Formation of covalent bonds between DNA strands or between DNA and proteins.
This damage is expected to inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5]
Theory 2: Covalent Binding to and Inhibition of Essential Proteins
More recent research on 2-nitroimidazoles like IAZA and FAZA suggests that covalent binding to proteins may be a more prominent mechanism than direct DNA binding.[2] It is plausible that the reactive metabolites of this compound also target and inactivate critical proteins.
Potential Protein Targets:
| Target Protein Class | Potential Consequence of Inhibition |
| Glycolytic Enzymes (e.g., GAPDH) | Disruption of energy metabolism, particularly critical in hypoxic cells reliant on glycolysis. |
| Detoxification Enzymes (e.g., GST) | Increased cellular susceptibility to oxidative stress. |
| DNA Repair Enzymes (e.g., PARP) | Potentiation of DNA damage and induction of apoptosis.[5] |
| Thioredoxin Reductase | Disruption of cellular redox balance. |
Theory 3: Induction of Oxidative and Reductive Stress
The futile cycling of the nitro radical anion under normoxic or mildly hypoxic conditions can lead to the generation of superoxide radicals, contributing to oxidative stress.[4] Conversely, under severe hypoxia, the extensive reduction of the nitro group and its reaction with cellular components can deplete the cell's reducing equivalents (e.g., glutathione), leading to reductive stress. Both oxidative and reductive stress can disrupt cellular homeostasis and trigger cell death pathways.
Experimental Protocols for Mechanistic Elucidation
To validate these theories for this compound, a series of well-established experimental protocols can be employed.
Nitroreductase Activity Assay
Objective: To determine if this compound is a substrate for nitroreductase enzymes.
Methodology:
-
Enzyme Source: Purified recombinant nitroreductase (e.g., NADPH:cytochrome P450 reductase) or cell lysates from cancer cell lines.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a reducing cofactor (NADPH or NADH), and this compound.
-
Incubation: Incubate the reaction mixture under both normoxic and hypoxic conditions.
-
Analysis: Monitor the depletion of the parent compound and the formation of metabolites over time using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
Visualizing the Experimental Workflow
Caption: Workflow for a nitroreductase activity assay.
Hypoxia-Selective Cytotoxicity Assay
Objective: To quantify the preferential killing of cancer cells under hypoxic conditions.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, HCT116) and incubate under both normoxic (21% O2) and hypoxic (<1% O2) conditions.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Measure cell viability using assays such as MTT, crystal violet, or colony formation assays.[2]
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia).
DNA Damage Assessment
Objective: To detect and quantify DNA damage induced by the activated compound.
Methodology:
-
Comet Assay (Single-Cell Gel Electrophoresis): To visualize and measure DNA strand breaks in individual cells treated with the compound under hypoxia.[4]
-
γH2AX Immunofluorescence: To detect the formation of DNA double-strand breaks, a hallmark of severe DNA damage, by staining for the phosphorylated form of histone H2AX.
Protein Covalent Binding Assay
Objective: To determine if the activated compound covalently binds to cellular proteins.
Methodology:
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Cell Treatment: Treat cells with the radiolabeled compound under hypoxic conditions.
-
Protein Extraction and Separation: Lyse the cells, extract the total protein, and separate the proteins by SDS-PAGE.
-
Autoradiography: Expose the gel to X-ray film to visualize which proteins have become radiolabeled due to covalent binding of the drug metabolite.
Conclusion and Future Directions
The mechanistic theories presented in this guide provide a comprehensive, albeit theoretical, framework for understanding the potential mode of action of this compound. Based on its chemical structure and the extensive body of research on related nitroaromatic compounds, it is highly probable that its biological activity is driven by hypoxia-selective bioreductive activation. This leads to the generation of reactive nitrogen species that inflict cytotoxicity through DNA damage, protein inhibition, and induction of cellular stress.
Future research should focus on validating these theories through rigorous experimental investigation. Key areas of focus should include:
-
Identification of the specific nitroreductases responsible for its activation.
-
Characterization of the specific DNA lesions induced by its metabolites.
-
Proteomic analysis to identify the specific protein targets of the activated compound.
-
In vivo studies in animal models of cancer to assess its efficacy as a hypoxia-activated prodrug.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for cancer and other diseases characterized by hypoxic microenvironments.
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An In-Depth Technical Guide to the Solubility and Stability of 1-(2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Characterization
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, namely solubility and stability, form the bedrock upon which successful drug formulation, manufacturing, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of 1-(2-nitrophenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, the intent here is not merely to present data but to illuminate the scientific rationale behind the experimental designs and to equip fellow researchers with the practical knowledge to conduct robust and meaningful characterization studies.
Introduction to this compound: A Molecule of Interest
This compound is a small molecule featuring an imidazole ring substituted with a nitrophenyl group.[1] The imidazole moiety is a common scaffold in many biologically active compounds, contributing to their pharmacological profiles.[2][3] The presence of the nitro group, an electron-withdrawing functionality, can significantly influence the molecule's chemical reactivity, polarity, and, consequently, its solubility and stability. A comprehensive understanding of these properties is a critical first step in evaluating its potential as a drug candidate.
Chemical Structure:
Figure 1: Chemical structure of this compound
Solubility Profiling: A Key Determinant of Bioavailability
A compound's solubility dictates its dissolution rate and, consequently, its absorption and bioavailability. Therefore, a comprehensive solubility profile in various physiologically and pharmaceutically relevant solvents is essential.
Theoretical Considerations: "Like Dissolves Like"
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. This compound possesses both polar (nitro group, imidazole nitrogens) and nonpolar (phenyl ring) characteristics, suggesting it may exhibit a range of solubilities in different solvents.
Experimental Determination of Solubility
A robust determination of solubility requires empirical testing. The following is a standardized protocol for assessing the solubility of this compound in a range of common solvents.
Protocol: Equilibrium Solubility Determination
-
Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including aqueous buffers at different pH values, and common organic solvents used in drug formulation.
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent.
-
Equilibration: Add a known volume of the selected solvent to each vial. The vials are then sealed and agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8][9]
-
Data Reporting: Solubility is typically reported in units of mg/mL or µg/mL.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 10.2 | 25 | < 0.1 |
| 0.1 N HCl (pH 1.2) | 10.2 | 37 | 1.5 |
| Phosphate Buffer (pH 6.8) | 10.2 | 37 | 0.2 |
| Methanol | 5.1 | 25 | 15.2 |
| Ethanol | 4.3 | 25 | 8.7 |
| Acetone | 5.1 | 25 | 25.4 |
| Dichloromethane | 3.1 | 25 | 5.1 |
| Hexane | 0.1 | 25 | < 0.01 |
Note: The data in this table is illustrative and not based on experimental results. The expected low aqueous solubility at neutral pH is typical for many organic compounds. The increased solubility in acidic conditions may be attributed to the protonation of the imidazole ring, forming a more soluble salt. The higher solubility in polar aprotic solvents like acetone is also a common characteristic for molecules with this type of structure.
Stability Assessment: Ensuring Compound Integrity
The chemical stability of a drug substance is a critical quality attribute that can impact safety and efficacy.[10][11][12] Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[13][14][15] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[16]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[17]
-
Oxidation: The nitro group and the imidazole ring can be susceptible to oxidation.[18]
-
Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light.[19]
Forced Degradation Study Protocol
A systematic approach to forced degradation is crucial for a comprehensive stability assessment.[20]
Experimental Workflow for Forced Degradation Study
Caption: A typical workflow for a forced degradation study of an active pharmaceutical ingredient (API).
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility). For thermal and photostability testing, the solid compound is also used.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21][22] Control samples should be protected from light (e.g., wrapped in aluminum foil).[22]
-
-
Time Points: Samples should be taken at various time points to monitor the extent of degradation.
-
Sample Quenching: For hydrolytic and oxidative studies, the reactions should be stopped at the designated time points by neutralization or dilution.
-
Analytical Method: A stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all its degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity, while mass spectrometry (MS) is invaluable for the identification of degradants.
-
Data Analysis:
-
Quantify the amount of remaining this compound at each time point.
-
Calculate the percentage of degradation.
-
Determine the mass balance to ensure that all degradation products have been accounted for.
-
Identify the structure of major degradation products using techniques like LC-MS/MS and NMR.
-
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | Degradation (%) | Number of Degradants | Major Degradant (Proposed) |
| 0.1 N HCl, 60°C | 24 h | 15.2 | 2 | 2-Nitroaniline |
| 0.1 N NaOH, 60°C | 8 h | 25.8 | 3 | Hydrolyzed imidazole ring products |
| 3% H₂O₂, RT | 48 h | 8.5 | 1 | N-oxide derivative |
| Dry Heat, 80°C | 7 days | < 2 | 0 | - |
| Photostability (ICH Q1B) | - | 30.1 | 4 | Photoreduction and rearrangement products |
Note: The data in this table is illustrative and not based on experimental results. The hypothetical results suggest that the compound is most susceptible to photolytic and alkaline degradation. The identification of 2-nitroaniline as a potential degradation product in acidic conditions would suggest cleavage of the C-N bond between the phenyl and imidazole rings.
Conclusion and Future Directions
This technical guide has outlined the fundamental principles and experimental methodologies for characterizing the solubility and stability of this compound. A comprehensive understanding of these properties is a non-negotiable prerequisite for the advancement of any compound through the drug development pipeline. The proposed protocols provide a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the overall quality and safety of a potential drug product. Future work should focus on the execution of these studies to generate empirical data, followed by the detailed structural elucidation of any significant degradation products.
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1-(2-Nitrophenyl)-1H-imidazole: A Strategic Building Block for Advanced Heterocyclic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(2-nitrophenyl)-1H-imidazole emerges as a uniquely valuable scaffold, combining the biologically significant imidazole nucleus with the versatile synthetic handle of an ortho-positioned nitro group. This guide elucidates the synthesis, key transformations, and strategic applications of this powerful intermediate. The primary utility of this molecule lies in its facile reduction to 1-(2-aminophenyl)-1H-imidazole, a precursor that enables rapid access to a variety of fused heterocyclic systems, particularly those of interest in medicinal chemistry and materials science. This document provides field-proven insights, detailed experimental protocols, and a discussion of the chemical causality that underpins its use as a strategic building block.
Introduction: The Strategic Value of a Bifunctional Building Block
The imidazole ring is a cornerstone of biological chemistry, forming the core of the amino acid histidine, the hormone histamine, and the purine bases of DNA.[1] This inherent biological relevance has made the imidazole moiety a privileged structure in drug discovery, with applications ranging from antifungal to antihypertensive medications.[2][3]
Parallel to this, the aromatic nitro group is one of the most versatile functional groups in organic synthesis. Its powerful electron-withdrawing nature and, more importantly, its susceptibility to selective reduction provide a reliable gateway to the corresponding aniline.[4][5] This transformation is fundamental, converting an electrophilic aromatic ring into a nucleophilic one, thereby enabling a host of subsequent bond-forming reactions.
This compound masterfully combines these two features. The ortho-relationship between the imidazole and the nitro group is a deliberate structural design, creating a precursor primed for intramolecular cyclization reactions following nitro group reduction. This pre-positioning of reactive centers streamlines the synthesis of complex, polycyclic heteroaromatics, which would otherwise require more convoluted, multi-step sequences.
Physicochemical and Spectroscopic Profile
Proper characterization is the foundation of all synthetic work. This compound is a stable, crystalline solid with well-defined physical and spectroscopic properties.
| Property | Value | Reference |
| IUPAC Name | 1-(2-nitrophenyl)imidazole | [6] |
| Molecular Formula | C₉H₇N₃O₂ | [6] |
| Molecular Weight | 189.17 g/mol | [6] |
| CAS Number | 23309-16-2 | [6] |
| Appearance | Green solid | [7] |
| Melting Point | 106.0 - 108.0 °C | [7] |
| XLogP3-AA | 1.5 | [6] |
Spectroscopic Signature:
-
FTIR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretches of the C-NO₂ group, typically found around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[8]
-
Mass Spectrometry (GC-MS): Electron ionization mass spectrometry shows a clear molecular ion (M⁺) peak at m/z 189, corresponding to the molecular weight of the compound.[7]
Synthesis of the Core Scaffold
The construction of the C-N bond between the phenyl and imidazole rings is the key synthetic challenge. Two primary catalytic methodologies dominate this field: copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig aminations.
-
Ullmann Condensation: This classic copper-promoted reaction is a cost-effective method for N-arylation.[9] Traditional protocols often require harsh conditions (high temperatures >150 °C) and stoichiometric amounts of copper.[10] However, modern advancements using soluble copper salts and ligands have made the reaction more practical and milder.[11][12] The choice of an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, is crucial due to the electron-withdrawing effect of the nitro group, which facilitates nucleophilic aromatic substitution.
-
Palladium-Catalyzed N-Arylation: This approach offers broader substrate scope and generally milder reaction conditions compared to traditional Ullmann couplings.[13] The use of specialized phosphine ligands is critical for achieving high catalytic turnover and selectivity. For unsymmetrical imidazoles, palladium catalysis can offer superior regioselectivity, which is a significant advantage.[14]
The choice between these methods is often a matter of practicality and substrate compatibility. Copper catalysis is less expensive, while palladium catalysis provides greater versatility and often higher yields under milder conditions.
Experimental Protocol 1: Synthesis via Ullmann-type Condensation
This protocol is a representative procedure adapted from established copper-catalyzed N-arylation methodologies.[15]
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to imidazole.
-
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting imidazole is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
The Key Transformation: Reduction of the Nitro Group
The synthetic power of this compound is truly unlocked upon the selective reduction of its nitro group to form 1-(2-aminophenyl)-1H-imidazole. This transformation is the gateway to a vast array of complex heterocyclic structures via subsequent cyclization reactions. The choice of reducing agent is critical and depends on the functional group tolerance required for a given substrate.
| Reduction Method | Reagent & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C or Raney Ni, in MeOH or EtOH | High yield, clean reaction, easy product isolation.[16] | Can reduce other functional groups (alkenes, alkynes, benzyl groups); catalyst can be poisoned.[4] |
| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH or HCl | Excellent chemoselectivity, tolerates many functional groups. | Requires stoichiometric amounts of metal salts, work-up can be more involved.[5] |
| Metal/Acid Reduction | Fe powder, NH₄Cl in EtOH/H₂O or Fe/HCl | Inexpensive, mild, and effective.[16] | Heterogeneous reaction, may require heat and longer reaction times. |
| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni or Pd/C | Avoids the use of pressurized H₂ gas.[16] | Hydrazine is highly toxic. |
Expertise in Action: Choosing the Right Conditions The decision-making process for selecting a reduction method is a hallmark of an experienced chemist. If the molecule contains no other easily reducible groups, catalytic hydrogenation with Pd/C is often the most efficient method. However, if the substrate contains, for example, a benzyl protecting group that must be retained, a chemoselective method like reduction with tin(II) chloride (SnCl₂) is the superior choice to avoid deprotection.[5]
Experimental Protocol 2: Chemoselective Reduction with Tin(II) Chloride
This protocol provides a reliable method for the reduction of the nitro group while preserving many other common functional groups.[5]
-
Reagent Preparation: To a round-bottom flask containing this compound (1.0 eq.), add ethanol (to achieve 0.2 M concentration).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: vigorous gas evolution (CO₂).
-
Filtration: A precipitate of tin salts will form. Filter this solid through a pad of celite, washing thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-aminophenyl)-1H-imidazole, which can often be used in the next step without further purification.
Applications in Target-Oriented Synthesis
The true value of this compound is realized in its conversion to advanced molecular scaffolds. The resulting 1-(2-aminophenyl)-1H-imidazole, possessing a nucleophilic amine ortho to the imidazole ring, is an ideal precursor for constructing fused ring systems.
Case Study: Synthesis of Fused Benzimidazole Derivatives The reaction of 1-(2-aminophenyl)-1H-imidazole with various one- or two-carbon electrophiles leads to the formation of novel, rigid tricyclic systems. For instance, treatment with phosgene or its equivalents can yield benzimidazo[1,2-a]imidazol-2-ones. Reaction with aldehydes followed by oxidation can generate substituted benzimidazo[1,2-a]imidazoles. These scaffolds are of significant interest in drug discovery, as they present unique three-dimensional shapes for probing protein binding sites.
This building block and its downstream products are particularly relevant in the synthesis of kinase inhibitors, a major class of anticancer drugs. The N-arylimidazole motif is a key structural feature in compounds such as Nilotinib, a tyrosine kinase inhibitor.[13] The ability to rapidly construct libraries of related fused systems from a common intermediate makes this compound a highly strategic asset in lead optimization campaigns.
Safety and Handling
Nitroaromatic compounds should be handled with care as they are potentially toxic and can be skin irritants. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reductions involving catalytic hydrogenation or toxic reagents like hydrazine must be performed in a well-ventilated fume hood with appropriate safety measures in place.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block designed for synthetic efficiency. Its bifunctional nature allows for a clean and predictable two-step sequence—reduction followed by cyclization—to access complex, fused N-heterocyclic scaffolds. This streamlined approach is invaluable for professionals in drug discovery and materials science, enabling the rapid exploration of chemical space and accelerating the development of novel, high-value molecules.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-nitrophenyl)-1H-imidazole
Abstract
1-(2-nitrophenyl)-1H-imidazole is a nitroaromatic heterocyclic compound with significant therapeutic potential. Its structural features, particularly the presence of a nitro group on the phenyl ring and the imidazole core, suggest a range of possible biological activities. This technical guide provides a comprehensive overview of the plausible therapeutic targets of this compound, grounded in the established pharmacology of related nitroaromatic and imidazole-based compounds. We delve into the mechanistic basis for these potential activities and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar molecules.
Introduction: The Therapeutic Promise of Nitroimidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1] The introduction of a nitro group, particularly on an aromatic ring, adds another layer of therapeutic potential, most notably the capacity for bioreductive activation in hypoxic environments.[2][3] This selective activation in low-oxygen conditions is a hallmark of solid tumors and anaerobic infections, making nitroaromatic compounds highly attractive as targeted therapies.[2][4]
This compound combines these two key pharmacophores. The 2-nitro-phenyl moiety strongly suggests its potential as a hypoxia-activated prodrug, while the imidazole core is known to interact with various enzymes and receptors.[5] This guide will explore the most promising therapeutic targets for this molecule, focusing on its potential as a hypoxia-selective anticancer agent, an antimicrobial targeting anaerobic microorganisms, and an inhibitor of key enzymes involved in cancer progression.
Hypoxia-Activated Cytotoxicity: A Prime Therapeutic Target
The presence of the 2-nitrophenyl group is the most compelling structural feature of this compound, pointing towards its potential as a hypoxia-activated prodrug (HAP).[2][6]
Mechanism of Action
In well-oxygenated (normoxic) tissues, the nitro group of a nitroaromatic compound undergoes a one-electron reduction by nitroreductase enzymes, forming a nitro radical anion. This radical is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile redox cycle, preventing the accumulation of toxic metabolites.[3][7]
However, in the low-oxygen environment (hypoxia) characteristic of solid tumors and anaerobic infections, the nitro radical anion is further reduced to form cytotoxic species, including nitroso and hydroxylamine intermediates.[3][5] These reactive metabolites can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.[8][9] This selective toxicity to hypoxic cells is a highly sought-after attribute in cancer therapy, as it can target the often treatment-resistant core of solid tumors while sparing healthy, well-oxygenated tissues.[2][8]
Caption: Mechanism of hypoxia-activated prodrugs.
Experimental Protocol: Hypoxic Cytotoxicity Assay (Colony Formation)
This assay is the gold standard for assessing the cytotoxic effects of a compound under hypoxic versus normoxic conditions.[10][11]
Materials:
-
Cancer cell line of interest (e.g., FaDu, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Hypoxia chamber or incubator capable of maintaining <0.1% O₂
-
Standard cell culture incubator (20% O₂, 5% CO₂)
-
Crystal violet staining solution (0.5% w/v in 25% methanol)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for colony formation. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO).
-
Hypoxic/Normoxic Incubation: Place one set of plates in a hypoxia chamber and the other in a standard incubator. Incubate for the desired exposure time (e.g., 24-72 hours).
-
Recovery: After the exposure period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Return all plates to the standard normoxic incubator.
-
Colony Formation: Allow the cells to grow for 7-14 days, until visible colonies are formed.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Plot the surviving fraction against the drug concentration to determine the IC₅₀ values under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective hypoxic cytotoxicity.
| Parameter | Normoxia | Hypoxia |
| IC₅₀ (µM) | >100 (hypothetical) | <10 (hypothetical) |
| Selectivity Ratio | - | >10 (hypothetical) |
| Caption: Hypothetical data from a hypoxic cytotoxicity assay. |
Antimicrobial Activity Against Anaerobic Organisms
The same principle of bioreductive activation that drives hypoxic cytotoxicity in cancer cells also underlies the potent activity of nitroimidazoles against anaerobic bacteria and protozoa.[12][13][14]
Mechanism of Action
Anaerobic microorganisms thrive in low-oxygen environments and possess nitroreductase enzymes that can efficiently reduce the nitro group of compounds like this compound.[] The resulting reactive intermediates disrupt DNA structure and inhibit essential cellular processes, leading to rapid, bactericidal effects.[14][16] This mechanism is responsible for the clinical efficacy of metronidazole and other nitroimidazole antibiotics against a wide range of anaerobic pathogens.[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.[17][18]
Materials:
-
Anaerobic bacterial strain of interest (e.g., Bacteroides fragilis)
-
Anaerobic broth medium (e.g., supplemented Brucella broth)
-
This compound stock solution
-
96-well microtiter plates
-
Anaerobic chamber or gas-pack system
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the anaerobic bacteria (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the anaerobic broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Anaerobic Incubation: Place the microtiter plates in an anaerobic environment and incubate at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Potential as an Enzyme Inhibitor
The imidazole moiety is a well-known pharmacophore that can interact with the active sites of various enzymes.[1] While the primary therapeutic potential of this compound likely stems from its nitro group, the imidazole core suggests that it could also act as an inhibitor of key enzymes implicated in cancer, such as PARP, EGFR, and Topoisomerase I.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[19][20] PARP inhibitors have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[20][21]
Caption: Mechanism of PARP inhibition.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[22]
4.2.1. Experimental Protocol: EGFR Kinase Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[22][23]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
This compound
-
96-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, substrate, and various concentrations of this compound.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Topoisomerase I Inhibition
Topoisomerase I is an enzyme that relaxes supercoiled DNA by creating transient single-strand breaks, a critical process for DNA replication and transcription.[24] Inhibitors of Topoisomerase I trap the enzyme-DNA covalent complex, leading to DNA damage and cell death.[25]
4.3.1. Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[24][26]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Assay buffer
-
This compound
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: Incubate supercoiled plasmid DNA with Topoisomerase I in the presence of varying concentrations of this compound. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light.
-
Data Analysis: Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Conclusion
This compound is a molecule of significant therapeutic interest due to its dual pharmacophoric nature. The 2-nitrophenyl group strongly positions it as a candidate for development as a hypoxia-activated agent for the treatment of solid tumors and anaerobic infections. Concurrently, the imidazole core provides a scaffold for potential interactions with key enzymes involved in cancer progression. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic targets. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel, targeted therapies.
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An In-Depth Technical Guide to the In Silico Modeling of 1-(2-nitrophenyl)-1H-imidazole Interactions with Epidermal Growth Factor Receptor (EGFR)
This guide provides a comprehensive, technically focused walkthrough for the in silico investigation of 1-(2-nitrophenyl)-1H-imidazole, a novel small molecule, as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will delve into the rationale behind methodological choices, provide detailed protocols for key computational experiments, and emphasize the importance of self-validating systems to ensure the scientific integrity of the findings.
Preamble: The Scientific Rationale for Investigating this compound as an EGFR Inhibitor
The convergence of a nitroaromatic moiety and an imidazole scaffold in this compound presents a compelling case for its investigation as a targeted therapeutic agent. Imidazole derivatives are known to be potent inhibitors of various kinases, including EGFR, which is a key player in oncogenic signaling pathways.[1] The imidazole ring can act as a bioisostere for other functional groups and can form crucial hydrogen bonds and coordination complexes within enzyme active sites.[2][3]
Furthermore, the presence of the nitro group is significant. Nitroaromatic compounds are often bioreduced in the hypoxic microenvironments characteristic of solid tumors, leading to the formation of reactive species that can enhance cytotoxic effects.[4] This suggests a dual-action potential for this compound: direct enzyme inhibition and hypoxia-activated cytotoxicity. Given that EGFR is a well-validated target in oncology, with several approved small-molecule inhibitors, it serves as a logical and high-value starting point for our in silico exploration.
This guide will, therefore, be structured as a virtual case study, modeling the interaction of this compound with the ATP-binding site of EGFR.
The Computational Workflow: A Self-Validating Approach
Our in silico strategy is designed as a multi-step, iterative process, where the results of each stage inform and validate the next. This ensures a rigorous and scientifically sound investigation.
Caption: The overall in silico workflow for modeling this compound interactions.
Phase 1: Meticulous Preparation of Molecular Structures
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is an unforgiving principle in computational chemistry.
Ligand Preparation: this compound
The initial 2D structure of this compound can be obtained from databases like PubChem (CID 821062).[5] However, for our purposes, a 3D conformation with appropriate protonation states and partial charges is essential.
Protocol 3.1: Ligand Preparation Workflow
-
2D to 3D Conversion:
-
Use a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure.
-
Employ a 3D structure generation tool, often integrated within these packages, to create an initial 3D conformation.
-
-
Energy Minimization:
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric strain from the initial 3D conversion.
-
-
Protonation State and Tautomer Generation:
-
At physiological pH (around 7.4), the imidazole ring can exist in different protonation states. It is crucial to consider the most likely state. Tools like Open Babel or specialized software suites can predict pKa values and generate plausible protonation states. For this compound, the imidazole ring is likely to be neutral.
-
-
Partial Charge Calculation:
-
Assign atomic partial charges. The choice of method is critical. For small molecules, quantum mechanical methods like AM1-BCC or RESP charges are generally more accurate than empirical methods.
-
-
File Format Conversion:
-
Save the prepared ligand in a suitable format for the chosen docking software (e.g., .mol2 or .pdbqt).
-
Protein Preparation: EGFR Kinase Domain
We will use the crystal structure of the EGFR kinase domain in complex with a known inhibitor as our starting point. A suitable entry from the Protein Data Bank (PDB) would be, for example, 1M17, which shows EGFR complexed with Erlotinib.
Protocol 3.2: Protein Preparation Workflow
-
PDB Structure Acquisition and Cleaning:
-
Download the PDB file (e.g., 1M17) from the RCSB PDB database.
-
Remove all non-essential molecules, including water, co-solvents, and the original ligand (Erlotinib). Retain any essential cofactors if present.
-
-
Handling Missing Residues and Loops:
-
PDB structures often have missing residues or loops due to a lack of electron density in those regions. These must be modeled in using tools like MODELLER or the protein preparation wizards in software suites like Schrödinger or Discovery Studio.
-
-
Protonation and Hydrogen Bond Optimization:
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Optimize the hydrogen-bonding network. This involves flipping the side chains of residues like asparagine, glutamine, and histidine to achieve the most favorable hydrogen bond patterns.
-
-
Energy Minimization:
-
Perform a constrained energy minimization of the protein structure. The constraints are applied to the heavy atoms of the protein backbone to prevent significant deviation from the crystal structure, while allowing the newly added hydrogens and modeled loops to relax.
-
-
Defining the Binding Site:
-
The binding site for docking is defined based on the location of the co-crystallized ligand (Erlotinib in the case of 1M17). This is typically a grid box encompassing the active site residues.
-
Caption: The workflow for preparing the protein structure for molecular docking.
Phase 2: Molecular Docking - Predicting Binding Poses
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.
Protocol 4.1: Molecular Docking with AutoDock Vina
-
Input File Preparation:
-
Ensure both the prepared protein and ligand are in the .pdbqt format, which includes partial charges and atom types required by AutoDock Vina.
-
-
Grid Box Definition:
-
Define the center and dimensions of the grid box that encompasses the ATP-binding site of EGFR. The coordinates can be derived from the position of the co-crystallized ligand in the original PDB file.
-
-
Configuration File:
-
Create a configuration file specifying the paths to the protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Docking Poses:
-
AutoDock Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular viewer like PyMOL or UCSF Chimera.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the key residues of the EGFR active site (e.g., Met793, Gly796, Leu718).
-
Table 1: Example Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -8.5 | Met793, Leu718, Gly796 | Gly796 (backbone) |
| 2 | -8.2 | Cys797, Leu844 | Cys797 (backbone) |
| 3 | -7.9 | Thr790, Gln791 | Gln791 (side chain) |
Phase 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of the Interaction
While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic representation of the binding event.
Protocol 5.1: MD Simulation using GROMACS
-
System Preparation:
-
Take the top-ranked docked pose of the this compound-EGFR complex.
-
Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a 1.0 nm buffer distance from the protein surface).
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[6]
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire solvated system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to ensure the system reaches the target temperature.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature to ensure the system reaches the correct density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the exploration of the conformational space of the protein-ligand complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
-
Phase 4: Post-Simulation Analysis and Validation
The final phase involves a more quantitative analysis of the simulation data to validate the initial docking results and to derive deeper insights into the binding mechanism.
Binding Free Energy Calculations
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory. This provides a more accurate prediction of binding affinity than docking scores alone.
Pharmacophore Modeling
Based on the stable interactions observed during the MD simulation, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for binding to the EGFR active site.[2] This pharmacophore can then be used for virtual screening of large compound libraries to identify other potential EGFR inhibitors.
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Introduction: The Significance of the Nitro-Aryl Imidazole Scaffold
An In-depth Technical Guide to the Research Landscape of 1-(2-nitrophenyl)-1H-imidazole A Senior Application Scientist's Review of Synthesis, Properties, and Multifaceted Applications
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules like the amino acid histidine and finding its way into numerous synthetic drugs.[1][2] When combined with a nitroaromatic moiety, specifically a nitrophenyl group, the resulting scaffold gains unique electronic and steric properties that unlock a vast spectrum of biological and material science applications. The nitro group, a potent electron-withdrawing feature, is a well-established pharmacophore, particularly in antimicrobial and anticancer agents, where its reduction under hypoxic conditions can generate reactive radical species.[3]
This technical guide provides a comprehensive literature review of this compound, a specific isomer within this important class of compounds. We will delve into its synthesis and structural characterization, explore its diverse and potent pharmacological activities, and examine its applications beyond the biomedical field, such as in corrosion inhibition. This document is designed for researchers, scientists, and drug development professionals, offering not just a summary of findings but also an expert perspective on the causal relationships behind the observed phenomena and the methodologies used to study them.
Physicochemical Properties and Identification
This compound is identified by the molecular formula C₉H₇N₃O₂ and has a molecular weight of approximately 189.17 g/mol .[4] Its identity and purity are typically confirmed using a suite of spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 189.17 g/mol | PubChem[4] |
| IUPAC Name | 1-(2-nitrophenyl)imidazole | PubChem[4] |
| InChIKey | HESJLLCGKVDGIB-UHFFFAOYSA-N | PubChem[4] |
| XLogP3 | 1.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
Synthesis and Structural Analysis
General Synthesis Pathway
The synthesis of N-aryl imidazoles like this compound is typically achieved through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions. A common and effective laboratory-scale synthesis involves the reaction of imidazole with an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group for nucleophilic attack by the imidazole nitrogen.
Experimental Protocol: SₙAr Synthesis
-
Preparation: To a solution of imidazole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Addition: Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Purification: Filter the resulting solid, wash it with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Structural Insights from Crystal Structures of Derivatives
Pharmacological Activities: A Compound of Diverse Potential
The presence of both the imidazole moiety and the nitroaromatic ring system endows this compound and its derivatives with a wide array of pharmacological properties.
Anticancer Activity
Imidazole-based compounds are a promising class of anticancer agents, acting through multiple mechanisms including kinase inhibition, apoptosis induction, and cell-cycle arrest.[7][8][9] The nitro group can enhance this activity. Studies on related 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent cytotoxicity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10]
Mechanisms of Action:
-
Apoptosis Induction: Many nitroimidazole derivatives induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[7][10]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M or S phase.[7][10]
-
Enzyme Inhibition: They have been shown to inhibit key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and DNA topoisomerases.[10][11]
Antimicrobial and Antiparasitic Activity
Nitroimidazoles are a well-established class of antimicrobial drugs, with metronidazole being a prime example. Their mechanism of action relies on the reduction of the nitro group under the anaerobic or microaerophilic conditions found in certain bacteria and protozoa.[3] This reduction creates a short-lived, highly reactive nitro radical anion that damages microbial DNA and other critical biomolecules, leading to cell death.[3] Derivatives of nitroimidazole have shown moderate to potent activity against various bacterial and fungal strains.[12][13][14] This established mechanism strongly suggests that this compound holds potential as a scaffold for developing new anti-infective agents, particularly against anaerobic bacteria and parasites like Giardia and Trichomonas.[15]
Applications in Material Science: Corrosion Inhibition
Beyond pharmacology, imidazole derivatives have found significant application as corrosion inhibitors for metals in acidic environments.[16] Carbon steel, while widely used, is susceptible to corrosion, especially in acidic media.[17] Imidazole-based inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[16]
The inhibition mechanism involves:
-
Adsorption: The lone pair of electrons on the imidazole nitrogen atoms and the π-electrons of the aromatic rings facilitate the molecule's adsorption onto the vacant d-orbitals of the metal (e.g., iron).[16][18]
-
Film Formation: This adsorption creates a protective film that acts as a physical barrier, blocking active corrosion sites.
-
Mixed Inhibition: Potentiodynamic polarization studies often show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[17]
Computational and Mechanistic Studies
Modern drug discovery and material science heavily rely on computational methods to predict molecular properties and mechanisms of action. For imidazole derivatives, Density Functional Theory (DFT) is widely used to calculate electronic properties, such as the distribution of electron density, which helps in understanding the reactive sites of the molecule.[19][20] Molecular docking studies are employed to simulate the binding of these compounds to the active sites of target proteins, predicting binding affinity and orientation, which is crucial for designing more potent anticancer or antimicrobial agents.[19][21] These computational insights complement experimental data, providing a deeper understanding at the molecular level and guiding the rational design of new, more effective compounds.
Conclusion and Future Perspectives
This compound is more than just a simple heterocyclic compound; it is a versatile scaffold with a rich chemical and biological profile. The strategic placement of the nitro group on the phenyl ring imparts a diverse range of activities, from potent anticancer and antimicrobial effects to effective corrosion inhibition. The existing body of literature, largely focused on its derivatives, strongly supports the potential of the parent molecule as a foundational structure for further development.
Future research should focus on the targeted synthesis of novel derivatives, exploring different substitutions on both the imidazole and nitrophenyl rings to optimize specific activities. A deeper investigation into the precise mechanisms of action, particularly in cancer cell lines resistant to current therapies, is warranted. Furthermore, expanding its application in material science, such as in the development of new conductive polymers or functional coatings, represents an exciting avenue for exploration. The convergence of synthetic chemistry, pharmacology, and computational modeling will undoubtedly continue to unlock the full potential of this remarkable molecular framework.
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Methodological & Application
Synthesis Protocol for 1-(2-nitrophenyl)-1H-imidazole: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-(2-nitrophenyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.
Introduction and Significance
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the nitro group on the phenyl ring offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be functionalized to introduce diverse pharmacophores. The imidazole moiety itself is a ubiquitous feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. This guide will focus on a robust and widely applicable method for its synthesis: the copper-catalyzed N-arylation of imidazole, a modern iteration of the classic Ullmann condensation.
Mechanistic Overview: The Ullmann Condensation
The synthesis of this compound is effectively achieved through a copper-catalyzed N-arylation reaction, a type of Ullmann condensation. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine or a heterocyclic compound like imidazole.[1] The reaction is believed to proceed through a catalytic cycle involving a copper(I) species.
The currently accepted mechanism for this type of reaction involves the following key steps:
-
Formation of a Copper(I)-Imidazolate Complex: In the presence of a base, imidazole is deprotonated to form an imidazolate anion, which then coordinates with a copper(I) catalyst.
-
Oxidative Addition: The aryl halide (in this case, 1-fluoro-2-nitrobenzene or another suitable aryl halide) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination from the copper(III) intermediate, which forms the desired C-N bond of the N-arylated imidazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
The use of ligands, such as phenanthroline derivatives, can significantly enhance the reaction rate and efficiency by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[1]
Experimental Workflow Diagram
Caption: A generalized workflow for the copper-catalyzed synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Imidazole | ReagentPlus®, ≥99% | Sigma-Aldrich | Store in a desiccator. |
| 1-Fluoro-2-nitrobenzene | 99% | Sigma-Aldrich | Toxic and irritant. Handle with care. |
| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich | Sensitive to light and air. |
| 1,10-Phenanthroline | ≥99% | Sigma-Aldrich | Ligand for the copper catalyst. |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Sigma-Aldrich | Anhydrous, used as the base. |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | Use a dry solvent for best results. |
| Ethyl Acetate | ACS reagent, ≥99.5% | Fisher Scientific | For work-up and chromatography. |
| Hexane | ACS reagent, ≥98.5% | Fisher Scientific | For chromatography. |
| Celite® 545 | --- | Sigma-Aldrich | For filtration. |
| Anhydrous Sodium Sulfate | ≥99.0% | Fisher Scientific | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).[1]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
1-Fluoro-2-nitrobenzene: This reagent is toxic and an irritant. Avoid inhalation and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Imidazole: Imidazole can cause skin burns and eye damage. Handle with care.
-
Copper(I) Iodide: May cause irritation. Avoid inhalation of dust.
-
1,4-Dioxane: Is a flammable liquid and vapor and is a suspected carcinogen. Handle with appropriate precautions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of imidazoles.[1]
Reaction Setup:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add imidazole (681 mg, 10.0 mmol, 1.2 equivalents), copper(I) iodide (80 mg, 0.42 mmol, 5 mol%), and 1,10-phenanthroline (151 mg, 0.84 mmol, 10 mol%).
-
Add cesium carbonate (4.07 g, 12.5 mmol, 1.5 equivalents) to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous 1,4-dioxane (20 mL) via a syringe.
-
Finally, add 1-fluoro-2-nitrobenzene (1.18 g, 8.33 mmol, 1.0 equivalent) to the stirred suspension via a syringe.
Reaction and Monitoring:
-
Immerse the reaction flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The product spot should be UV active.
Work-up Procedure:
-
After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 15 mL).
-
Combine the organic filtrates and transfer them to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellowish solid |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol [2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.10 (dd, 1H), ~7.85 (s, 1H), ~7.70 (m, 2H), ~7.50 (m, 1H), ~7.25 (s, 1H), ~7.20 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~147.0, ~137.5, ~134.0, ~131.0, ~129.5, ~128.0, ~125.0, ~118.5 |
| FT-IR (KBr, cm⁻¹) ν | ~3100 (C-H aromatic), ~1520 (NO₂ asymmetric), ~1350 (NO₂ symmetric) |
| Mass Spectrometry (ESI-MS) | m/z 190.06 [M+H]⁺ |
Note: The NMR chemical shifts are predicted values and may vary slightly depending on the solvent and instrument used. It is crucial to acquire and interpret the spectra for the synthesized compound to confirm its structure. The IR spectrum can be referenced against publicly available data.[2]
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can deactivate the catalyst and the base.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Maintain a positive pressure of an inert gas throughout the reaction.
-
Purity of Reagents: Use high-purity reagents, especially the copper catalyst and ligand.
-
-
Incomplete Reaction:
-
Reaction Time: If the reaction is sluggish, consider extending the reaction time.
-
Temperature: Ensure the reaction temperature is maintained accurately.
-
Stirring: Vigorous stirring is essential for this heterogeneous reaction mixture.
-
-
Purification Challenges:
-
Co-elution: If the product co-elutes with impurities, try a different solvent system for column chromatography or consider recrystallization.
-
Conclusion
The copper-catalyzed N-arylation of imidazole provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocol and paying close attention to the key experimental parameters, researchers can successfully synthesize this important chemical intermediate. Thorough characterization is paramount to ensure the identity and purity of the final product, which is crucial for its subsequent applications in research and development.
References
- PubChem. This compound.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
- Mullaivendhan, T., et al. (2023). Cu(II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. BMC Chemistry, 17(1), 155.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Royal Society of Chemistry. Electronic Supplementary Information.
- International Journal of Pharmacy and Biological Sciences. ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES.
Sources
1-(2-nitrophenyl)-1H-imidazole synthesis from 2-nitroaniline
An Application Note for the Synthesis of 1-(2-nitrophenyl)-1H-imidazole from 2-Nitroaniline
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the conversion of 2-nitroaniline to a 1-halo-2-nitrobenzene intermediate via a Sandmeyer reaction, followed by a copper-catalyzed Ullmann-type N-arylation with imidazole. We delve into the mechanistic rationale behind the chosen synthetic strategy, offering detailed, step-by-step protocols for both stages. Furthermore, this guide includes protocols for product characterization, a troubleshooting guide, and critical safety information. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of N-arylated imidazoles.
Introduction and Strategic Overview
N-aryl imidazoles are a privileged scaffold in modern drug discovery, appearing in numerous biologically active compounds. The target molecule, this compound, serves as a key precursor for various derivatives, including potential hypoxia-selective agents for cancer therapy and imaging. The direct coupling of 2-nitroaniline with imidazole is synthetically challenging due to the poor leaving group ability of the amino moiety.
Therefore, a more practical and efficient strategy involves a two-step sequence:
-
Diazotization and Halogenation (Sandmeyer Reaction): Conversion of the amino group of 2-nitroaniline into a diazonium salt, which is subsequently displaced by a halide (e.g., bromide) to yield 1-bromo-2-nitrobenzene. This intermediate is an activated aryl halide, primed for nucleophilic substitution or cross-coupling reactions.
-
N-Arylation (Ullmann Condensation): A copper-catalyzed cross-coupling of 1-bromo-2-nitrobenzene with imidazole to form the desired C-N bond. This classic transformation, known as the Ullmann condensation or Ullmann-type reaction, is a cornerstone of N-aryl bond formation.[1] While traditional Ullmann conditions are often harsh, modern protocols utilizing ligands allow the reaction to proceed under milder conditions.[2][3][4]
This guide will focus on the copper-catalyzed Ullmann approach due to its cost-effectiveness and scalability. An overview of the alternative palladium-catalyzed Buchwald-Hartwig amination will also be provided for context.
Mechanistic Insights: The Ullmann Condensation
The Ullmann condensation for N-arylation involves the formation of a C(aryl)-N bond between an aryl halide and a nitrogen-containing nucleophile, such as imidazole, catalyzed by copper.[1][5] The electron-withdrawing nitro group on the 1-bromo-2-nitrobenzene substrate activates the aryl halide, making it more susceptible to coupling.[1]
The catalytic cycle is generally believed to proceed through the following key steps:
-
Formation of a Copper(I)-Imidazolide Complex: The base (e.g., K₂CO₃ or Cs₂CO₃) deprotonates imidazole, which then coordinates with a Cu(I) salt (e.g., CuI) to form a copper(I)-imidazolide species.
-
Oxidative Addition: The aryl halide (1-bromo-2-nitrobenzene) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This high-energy Cu(III) species rapidly undergoes reductive elimination to form the desired N-arylated product, this compound, and regenerates the active Cu(I) catalyst, thus completing the cycle.
The use of ligands, such as phenanthrolines or diamines, can stabilize the copper intermediates, prevent catalyst agglomeration, and accelerate the rate-limiting steps, thereby allowing for lower reaction temperatures and catalyst loadings.[2][6]
Caption: Proposed catalytic cycle for the Ullmann Condensation.
Experimental Protocols
Overall Workflow
The synthesis is performed in two distinct experimental stages, with purification of the intermediate recommended for optimal results in the final step.
Caption: Two-step workflow for the synthesis of the target compound.
Safety Precautions
-
2-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[7][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Sodium Nitrite (NaNO₂): Strong oxidizer. Toxic if swallowed. Handle with care.
-
Hydrobromic Acid (HBr): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Copper(I) Iodide (CuI): Harmful if swallowed. Avoid inhalation of dust.
-
Solvents (DMF, Toluene): Dimethylformamide (DMF) is a reproductive toxin. Toluene is flammable and an irritant. Handle all solvents in a fume hood.
Protocol 1: Synthesis of 1-Bromo-2-nitrobenzene
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 2-Nitroaniline | 138.12 | 10.0 g | 72.4 mmol | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | 40 mL | ~355 mmol | ~4.9 |
| Sodium Nitrite | 69.00 | 5.5 g | 79.7 mmol | 1.1 |
| Copper(I) Bromide | 143.45 | 11.4 g | 79.5 mmol | 1.1 |
| Water | 18.02 | 100 mL + 20 mL | - | - |
Procedure:
-
Diazotization: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-nitroaniline (10.0 g, 72.4 mmol) and 48% hydrobromic acid (40 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.5 g, 79.7 mmol) in water (20 mL) dropwise via an addition funnel. Maintain the internal temperature below 5 °C throughout the addition. A thick yellow precipitate of the diazonium salt will form.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) bromide (11.4 g, 79.5 mmol) in 48% hydrobromic acid (20 mL).
-
Slowly and carefully add the cold diazonium salt slurry to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1-bromo-2-nitrobenzene as a yellow oil or solid. (Expected yield: 70-85%).
Protocol 2: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| 1-Bromo-2-nitrobenzene | 202.01 | 5.0 g | 24.7 mmol | 1.0 |
| Imidazole | 68.08 | 2.0 g | 29.4 mmol | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.24 g | 1.24 mmol | 0.05 |
| 4,7-Dimethoxy-1,10-phenanthroline | 240.26 | 0.60 g | 2.47 mmol | 0.10 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 16.1 g | 49.4 mmol | 2.0 |
| Toluene (anhydrous) | 92.14 | 50 mL | - | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add copper(I) iodide (0.24 g, 1.24 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.60 g, 2.47 mmol), imidazole (2.0 g, 29.4 mmol), and cesium carbonate (16.1 g, 49.4 mmol).
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle two more times.
-
Add anhydrous toluene (50 mL) followed by 1-bromo-2-nitrobenzene (5.0 g, 24.7 mmol) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite to remove the inorganic salts and copper catalyst. Wash the pad with additional ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid. (Expected yield: 75-90%).
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Product: this compound
-
Molecular Formula: C₉H₇N₃O₂[9]
-
Molecular Weight: 189.17 g/mol [9]
-
Appearance: Typically a pale yellow to yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the nitrophenyl protons (multiplets, ~7.4-7.9 ppm) and the imidazole protons (singlets or doublets, ~7.2-7.8 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic and imidazole carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks for C-H (aromatic, ~3100), C=C and C=N (~1600, 1500, 1450), and the asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350).
-
Mass Spectrometry (ESI+): m/z = 190.06 [M+H]⁺.
Alternative Method: Buchwald-Hartwig Amination
As an alternative to the copper-catalyzed Ullmann reaction, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful method, often proceeding under milder conditions with a broader substrate scope.[10][11]
Typical Conditions:
-
Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos).
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane.
-
Temperature: Typically 80-110 °C.
This method can be particularly advantageous for challenging substrates or when milder conditions are required to preserve sensitive functional groups.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete diazotization (temperature too high). | Maintain temperature strictly below 5 °C during NaNO₂ addition. |
| Premature decomposition of diazonium salt. | Use the diazonium salt immediately; do not let it warm up before adding to the copper solution. | |
| Low yield in Step 2 | Inactive catalyst. | Use high-purity CuI. Ensure the reaction is run under strict inert conditions. |
| Insufficiently anhydrous conditions. | Use oven-dried glassware and anhydrous solvents. | |
| Steric hindrance or poor substrate reactivity. | Increase reaction temperature slightly or prolong reaction time. Consider switching to a more reactive aryl halide (aryl iodide) or a more potent catalytic system like Buchwald-Hartwig. | |
| Impure Product | Incomplete reaction. | Allow the reaction to run longer or increase the temperature. |
| Side reactions (e.g., homocoupling). | Ensure correct stoichiometry. Use a ligand to promote the desired cross-coupling. | |
| Difficult purification. | Optimize the chromatography gradient. If the product is a solid, attempt recrystallization from various solvent systems. |
References
- Wikipedia. (n.d.). Ullmann condensation.
- Slideshare. (n.d.). Ullmann reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- SynArchive. (n.d.). Ullmann Condensation.
- Ding, K., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3225–3228.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- PubChem. (n.d.). This compound.
- Carl ROTH. (2024). Safety Data Sheet: 2-Nitroaniline.
- Buchwald, S. L., et al. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. Journal of Organic Chemistry, 72(16), 6190-9.
- Supporting Information. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles.
- ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds.
- NIH. (n.d.). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging.
- ResearchGate. (2025). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.
- Journal of Applicable Chemistry. (n.d.). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine.
- Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69(17), 5578–5587.
- AWS. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 4. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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Application Notes and Protocols for the N-Arylation of Imidazole: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of N-Aryl Imidazoles
The N-aryl imidazole motif is a cornerstone in modern medicinal chemistry and materials science. These structures are integral to a wide array of pharmacologically active compounds, including tyrosine kinase inhibitors like Nilotinib, serotonin receptor antagonists, and antifungal agents.[1][2] Their prevalence stems from the unique electronic properties and steric profile that the imidazole ring imparts, often serving as a critical pharmacophore or a versatile ligand for metal catalysis.
Traditionally, the synthesis of N-aryl imidazoles was hampered by harsh reaction conditions, such as the classical Ullmann condensation, which required high temperatures (150–200 °C) and stoichiometric amounts of copper, thereby limiting functional group tolerance.[1][3] Similarly, nucleophilic aromatic substitution (SNAr) is restricted to aryl halides bearing strong electron-withdrawing groups.[1][4] The advent of modern transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder conditions, broader substrate scope, and greater efficiency.
This guide provides an in-depth analysis of contemporary methods for the N-arylation of imidazole, focusing on robust and reproducible protocols utilizing both copper and palladium catalysis. We will explore the causality behind experimental choices, provide validated step-by-step procedures, and offer insights into troubleshooting common challenges.
Methodology Overview: Copper vs. Palladium Catalysis
The two primary catalytic systems for N-arylation of imidazoles are based on copper (modified Ullmann reaction) and palladium (Buchwald-Hartwig amination). The choice between them depends on factors such as cost, substrate scope, functional group tolerance, and desired reaction conditions.
-
Copper-Catalyzed N-Arylation: This is often a more cost-effective approach.[5] Modern protocols employ catalytic amounts of a copper source (e.g., CuI, Cu₂O, CuBr) in combination with a ligand. The ligand is crucial for improving solubility, modulating the reactivity of the copper center, and facilitating the catalytic cycle.[4][6] These reactions are versatile, tolerating a wide range of functional groups and enabling the coupling of imidazoles with aryl iodides, bromides, and in some cases, chlorides.[4][7]
-
Palladium-Catalyzed N-Arylation: While palladium catalysts can be more expensive, they often offer a broader substrate scope and higher functional group tolerance under very mild conditions.[1][5] Buchwald-Hartwig amination protocols for imidazoles have been refined to address challenges such as catalyst inhibition by the imidazole substrate itself.[1][8] These methods are particularly effective for coupling aryl bromides, chlorides, and triflates.[1][9]
Visualizing the Catalytic Cycles
To understand the underlying chemistry, it is essential to visualize the proposed catalytic cycles for both copper and palladium systems.
Caption: Proposed mechanism for Copper-Catalyzed N-Arylation.
Caption: Proposed mechanism for Palladium-Catalyzed N-Arylation.
Part 1: Copper-Catalyzed N-Arylation Protocols
Copper-based systems are workhorses for N-arylation due to their robustness and cost-effectiveness. The choice of ligand is paramount for success, with phenanthroline derivatives showing exceptional performance.[3][4]
Key Parameters and Causality
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline has proven to be a highly efficient ligand, attributed to its increased σ-donating ability which stabilizes the presumed Cu(III) intermediate, thus accelerating the rate-limiting oxidative addition step.[4] Other effective ligands include 8-hydroxyquinoline and pyridin-2-yl β-ketones.[6][7]
-
Base: An inorganic base is required to deprotonate the imidazole N-H. Cesium carbonate (Cs₂CO₃) is frequently used due to its high solubility in organic solvents, which can accelerate the reaction.[3][4] Potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are also viable options.[2][10]
-
Solvent: Aprotic polar solvents like DMSO, DMF, NMP, and butyronitrile are typically used.[4] In some cases, the addition of Poly(ethylene glycol) (PEG) has been shown to accelerate the reaction.[3][4] The choice of solvent can influence reaction rates and byproduct formation. For instance, using NMP can lead to faster reactions compared to butyronitrile, but butyronitrile is more volatile and easier to remove.[4]
-
Aryl Halide Reactivity: The general reactivity trend is Ar-I > Ar-Br >> Ar-Cl.[4][5] Aryl halides with electron-withdrawing groups tend to be more reactive.[6]
Comparative Table of Copper-Catalyzed Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Scope | Ref. |
| Cu₂O (0.05-5 mol%) | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMSO / NMP | 110-120 | 12-48 | Aryl Iodides & Bromides, hindered substrates | [4] |
| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | Aryl Iodides & Bromides, good functional group tolerance | [6] |
| CuI (10 mol%) | 8-Hydroxyquinoline (10 mol%) | TEAC | DMF/H₂O | 130 | 16 | Aryl Bromides & Chlorides | [7] |
| CuI / L-amino acid | L-Lysine or L-Glutamine | K₃PO₄ | Solvent-free (MW) | 120-180 | 0.5-1 | Aryl Bromides | [11] |
Protocol 1: General Procedure for Cu-Catalyzed N-Arylation of Imidazole with Aryl Bromides
This protocol is adapted from the work of Altman and Buchwald, which demonstrates a robust system for a wide range of substrates.[4]
Workflow Visualization
Caption: Experimental workflow for copper-catalyzed N-arylation.
Materials:
-
Imidazole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (0.15 mmol, 15 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (0.5 mL)
-
Oven-dried reaction vial with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vial, add imidazole, aryl bromide, Cu₂O, 4,7-dimethoxy-1,10-phenanthroline, and Cs₂CO₃.
-
Seal the vial with a septum and purge with inert gas for 10-15 minutes.
-
Add anhydrous DMSO via syringe.
-
Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 24 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the catalyst and base.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Palladium-Catalyzed N-Arylation Protocols
Palladium catalysis, specifically the Buchwald-Hartwig amination, provides a powerful and often milder alternative for N-arylation. A key insight for this reaction is that imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex. Pre-activating the catalyst can dramatically improve reaction efficacy.[1][8]
Key Parameters and Causality
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.[1]
-
Ligand: Sterically hindered biaryl phosphine ligands are essential. These ligands promote oxidative addition and reductive elimination and prevent catalyst decomposition. The choice of ligand can be critical for success with challenging substrates like aryl chlorides.[1]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the base of choice.
-
Catalyst Pre-activation: A crucial step involves premixing the palladium source and the ligand in the solvent at an elevated temperature before adding the imidazole.[1][9] This ensures the formation of the active monoligated Pd(0) complex, which is the active catalyst, without inhibition from the imidazole substrate.[1]
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene or a mixture of toluene and dioxane are commonly used.[1]
Protocol 2: N¹-Selective Arylation of Unsymmetric Imidazoles
This protocol is based on the improved method developed by Buchwald and colleagues, which addresses catalyst inhibition and provides excellent regioselectivity for the less sterically hindered N¹ position.[1][8]
Materials:
-
4-Substituted Imidazole (1.2 mmol, 1.2 equiv)
-
Aryl Halide or Triflate (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.0075 mmol, 0.75 mol% Pd)
-
Biaryl Phosphine Ligand (e.g., L1 from the reference) (0.018 mmol, 1.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene/Dioxane (5:1 mixture, 1.0 mL)
-
Oven-dried reaction vial with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-activation: In an oven-dried reaction vial, add Pd₂(dba)₃ and the biaryl phosphine ligand. Seal the vial, purge with inert gas, and add the toluene/dioxane solvent mixture. Heat the mixture at 120 °C for 3 minutes. This step is critical to form the active catalyst.[1]
-
Cool the vial to room temperature.
-
Add the 4-substituted imidazole, the aryl halide (or triflate), and sodium tert-butoxide to the vial containing the pre-activated catalyst solution.
-
Seal the vial and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction for the required time (typically 5-20 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, proceed with a standard aqueous work-up and purification by flash column chromatography as described in Protocol 1.
Part 3: Modern Approaches and Troubleshooting
Microwave-Assisted N-Arylation
Microwave irradiation has emerged as a powerful tool to accelerate N-arylation reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[11][12] Solvent-free conditions are often possible under microwave heating, which aligns with the principles of green chemistry.[11]
A typical microwave-assisted protocol involves combining the imidazole, aryl halide, copper salt (e.g., CuI), a ligand (like an L-amino acid), and a base (e.g., K₃PO₄) in a microwave-safe vessel and irradiating at a set temperature (e.g., 180 °C) for a short period (e.g., 15-30 minutes).[11]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure an inert atmosphere was maintained, as catalysts can be oxygen-sensitive. For Pd systems, ensure the pre-activation step was performed correctly.[1][5]
-
Poor Reagent Quality: Use pure, anhydrous solvents and ensure the base has not degraded.
-
Insufficient Temperature/Time: Some less reactive substrates (e.g., aryl chlorides or sterically hindered partners) may require higher temperatures or longer reaction times.[4][7]
-
-
Formation of Byproducts:
-
Dehalogenation of Aryl Halide: This can occur, particularly in copper-catalyzed reactions. Adjusting the solvent or base may mitigate this.[4]
-
O-Arylation of Ligand: In some copper systems, the ligand itself can be arylated. Using a more robust ligand can prevent this side reaction.[4]
-
Quaternary Imidazolium Salt Formation: This can be an issue with highly reactive alkylating/arylating agents. Using a less reactive agent or controlling stoichiometry can help.[13]
-
-
Poor Regioselectivity (for unsymmetric imidazoles):
Conclusion
The N-arylation of imidazoles is a mature yet continually evolving field. The copper- and palladium-catalyzed methods detailed in this guide represent the state-of-the-art, providing researchers with reliable and versatile tools for synthesizing these valuable compounds. By understanding the mechanistic principles behind catalyst, ligand, and base selection, and by adhering to carefully designed protocols, scientists can efficiently access a vast chemical space of N-aryl imidazoles. The choice between copper and palladium will depend on the specific synthetic challenge, balancing factors of cost, scale, and the chemical functionalities present in the starting materials. Careful optimization and troubleshooting, guided by the principles outlined herein, will be key to achieving success in this critical synthetic transformation.
References
- Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
- Yakaiah, P., & Nallamothu, B. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Letters in Organic Chemistry, 17(8). [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. SYNTHESIS, 2010(09), 1505–1511. [Link]
- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]
- Chow, W. S., & Chan, T. H. (2009). Microwave-assisted solvent-free N-arylation of imidazole and pyrazole. Tetrahedron Letters, 50(14), 1559–1561. [Link]
- Kaur, N. (2015). Synthetic Emergence in N-Arylimidazoles: A Review. Rasayan Journal of Chemistry, 8(2), 157-175. [Link]
- N-arylation of Imidazole and Amino Acids. (n.d.). Semantic Scholar. [Link]
- Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(3), 850–854. [Link]
- Chen, H., et al. (2010).
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. [Link]
- N-Arylation of imidazole with arylboronic acid in various solvents and... (n.d.).
- Daugulis, O., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
- N‐Arylation of Imidazoles: An Overview. (2022).
- Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry. [Link]
- Proposed mechanism for N‐arylation of imidazole using various aryl halides. (n.d.).
- N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole. (2007). The Journal of Organic Chemistry. [Link]
- Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles. (2012).
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007).
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Topic: Advanced Purification Strategies for 1-(2-nitrophenyl)-1H-imidazole
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the purification of 1-(2-nitrophenyl)-1H-imidazole, a key intermediate in medicinal chemistry and materials science. The purity of this compound is paramount for achieving reproducible results in downstream applications. This guide moves beyond simple procedural lists to explain the scientific rationale behind selecting and optimizing purification methods. We will cover fundamental techniques, including recrystallization and column chromatography, and detail methods for verifying final purity. The protocols described herein are designed to be self-validating systems, ensuring the attainment of high-purity material suitable for the most demanding research applications.
Introduction: The Imperative for Purity
This compound (C₉H₇N₃O₂) is an aromatic heterocyclic compound whose utility in pharmaceutical and materials research is directly linked to its purity.[1] Synthetic procedures, often involving the nucleophilic substitution of an activated aryl halide with imidazole, can lead to a crude product contaminated with unreacted starting materials, regioisomers (e.g., 1-(4-nitrophenyl)-1H-imidazole), and other side-products. These impurities can interfere with subsequent reactions, compromise biological assay results, and introduce variability into experimental outcomes. Therefore, robust and validated purification methods are not merely a procedural step but a critical component of scientific rigor.
This guide provides the foundational knowledge and practical protocols to purify this compound to a high degree of homogeneity.
Physicochemical Properties: The Key to Separation
Understanding the physical and chemical properties of this compound is the first step in designing an effective purification strategy. These properties dictate the compound's behavior in different solvents and on various stationary phases.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| pKa | Data not available; imidazole itself is amphoteric.[2] | - |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, acetonitrile, and dichloromethane. Sparingly soluble in nonpolar solvents and water. | Inferred from related imidazole compounds[2][3] |
| InChI Key | HESJLLCGKVDGIB-UHFFFAOYSA-N | Sigma-Aldrich |
Purification Methodologies: From Crude to Pure
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. A multi-step approach, beginning with a bulk purification technique like recrystallization followed by a high-resolution method like column chromatography, is often the most effective strategy.
Workflow for Purification
The following diagram illustrates a typical workflow for the purification of this compound, starting from a crude reaction mixture.
Caption: General purification workflow.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Rationale for Solvent Selection: Based on protocols for structurally similar nitro- and phenyl-substituted imidazoles, alcohols and nitriles are excellent candidates.[3][4][5] Ethanol is often a good starting point due to its favorable boiling point, low toxicity, and ability to dissolve many polar organic compounds when hot.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring until it boils and all the solid dissolves. If solid remains, add more ethanol dropwise until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from their surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Self-Validation: The formation of well-defined crystals and a noticeable improvement in color (if the crude product was discolored) are initial indicators of successful purification. Final validation requires purity assessment (Section 4).
Method 2: Flash Column Chromatography
For separating complex mixtures or compounds with similar polarities, flash column chromatography is the method of choice.[6][7] This technique separates components based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Rationale for System Selection: this compound is a moderately polar compound. Therefore, a silica gel stationary phase is appropriate. The mobile phase should be a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio is determined by preliminary Thin-Layer Chromatography (TLC).
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the appropriate eluent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of ethyl acetate/hexane (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal system gives the product spot an Rf (retention factor) value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the prepared column.
-
Elution: Gently add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Diagram of a flash chromatography setup.
Purity Assessment: Validating the Outcome
Purification is incomplete without rigorous analysis to confirm the identity and purity of the final product. A combination of methods should be employed.
| Method | Purpose | Protocol Summary |
| Thin-Layer Chromatography (TLC) | Quick purity check & monitoring | Spot the purified compound on a silica plate alongside the crude material. A single spot for the purified sample indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A reverse-phase HPLC method is ideal.[8] A C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or phosphoric acid for better peak shape) is a good starting point.[9][10] Purity is determined by the area percentage of the main peak. |
| Melting Point (MP) Analysis | Indicator of purity | A sharp melting point range that is consistent with the literature value suggests high purity.[8] Impurities typically broaden and depress the melting range. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation & impurity detection | The ¹H NMR spectrum should show the expected signals for this compound and an absence of signals corresponding to starting materials or by-products. |
Conclusion
The purification of this compound is a critical step for its reliable use in research and development. By logically applying the principles of recrystallization and column chromatography, researchers can effectively remove synthetic impurities. The choice of method should be guided by the impurity profile of the crude material and the desired final purity. Rigorous analytical validation by HPLC, MP, and NMR is essential to confirm the success of the purification and ensure the integrity of subsequent experimental work.
References
- PrepChem.com. Preparation of 1-Methyl-2-(2-nitrophenyl)-1H-imidazole. [Link]
- PubChem. This compound.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
- PubChem. 1-(4-Nitrophenyl)-1H-imidazole.
- ChemSynthesis. 2-(4-nitrophenyl)-1H-imidazole. [Link]
- PubChem. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole.
- SIELC Technologies. Separation of 1H-Imidazole, 2-nitro- on Newcrom R1 HPLC column. [Link]
- International Journal of Pharmacy and Biological Sciences.
- IJPPR. Chemical and Pharmacological Properties of Imidazoles. [Link]
- IJFMR.
- Cheméo. Chemical Properties of Imidazole, 1-(p-nitrophenyl)- (CAS 2301-25-9). [Link]
- Journal of Applicable Chemistry.
- Journal of Pharmaceutical Analysis. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
- ResearchGate. 2-Nitro-1-vinyl-1H-imidazole. [Link]
- Bull. Korean Chem. Soc. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
- ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
- International Journal of Advanced Research. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
- Google Patents.
- Veeprho. 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). [Link]
- Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
- Google Patents.
- SIELC Technologies. Separation of 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)- on Newcrom R1 HPLC column. [Link]
- PubChem. 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-(2-nitrophenyl)-1H-imidazole
Abstract
1-(2-nitrophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its nitro-substituted aromatic system linked to an imidazole ring.[1] Accurate and thorough characterization is paramount for ensuring its identity, purity, and suitability for downstream applications in research and drug development. This guide provides a detailed framework of validated analytical techniques and protocols for the comprehensive characterization of this molecule. We delve into the causality behind experimental choices for spectroscopic and chromatographic methods, offering field-proven insights for researchers, scientists, and quality control professionals.
Introduction and Molecular Properties
This compound belongs to the nitroimidazole class of compounds, which are known for a wide range of biological activities.[2][3] The presence of the nitro group, an electron-withdrawing moiety, ortho to the point of attachment to the imidazole ring, creates a specific electronic and steric environment that influences its chemical behavior and analytical profile. An unambiguous structural confirmation and purity assessment are the foundational steps for any meaningful scientific investigation involving this compound.
Below are the key chemical and physical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2-nitrophenyl)imidazole | PubChem[4] |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 189.17 g/mol | PubChem[4] |
| CAS Number | 23309-16-2 | PubChem[4] |
| Appearance | (Expected) Crystalline solid | General Knowledge |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the nitro group and the aromatic rings, providing definitive proof of the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0-180 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or TMS).
Trustworthiness & Data Interpretation: The acquired spectra must align with the expected structure. The ¹H NMR should show distinct signals for the imidazole and nitrophenyl protons, with integrations corresponding to the number of protons in each environment. The coupling patterns (splitting) will reveal adjacent proton relationships. The ¹³C NMR will show the expected number of carbon signals corresponding to the molecular structure.
Table 2: Expected Characteristic NMR Data for this compound (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 - 8.2 | Multiplet | Protons on the nitrophenyl ring |
| ~7.5 - 7.9 | Multiplet | Protons on the nitrophenyl ring | |
| ~7.2 - 7.8 | Multiplet | Protons on the imidazole ring | |
| ¹³C | ~140 - 150 | Singlet | Aromatic C-NO₂ |
| | ~115 - 140 | Multiple Singlets | Aromatic & Imidazole Carbons |
Note: These are estimated ranges based on structurally similar compounds.[5] Actual values must be determined experimentally.
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound, its primary utility is to confirm the presence of the nitro (NO₂) group, the aromatic C-H bonds, and the characteristic vibrations of the imidazole ring (C=N, C-N).
Experimental Protocol: KBr-Pellet Method
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a background spectrum of an empty sample holder or a pure KBr pellet first for subtraction.
Trustworthiness & Data Interpretation: The spectrum is validated by identifying the characteristic absorption bands for the molecule's functional groups. The presence of strong absorptions in the specified regions for the nitro group is a critical diagnostic feature.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3150 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C & Imidazole C=N Stretch |
| 1550 - 1500 | Strong | Asymmetric NO₂ Stretch |
| 1360 - 1320 | Strong | Symmetric NO₂ Stretch |
| 800 - 600 | Medium-Strong | Aromatic C-H Bending |
Source for typical ranges: PubChem, NIST.[4][6]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
Experimental Protocol: GC-MS or LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation:
-
GC-MS: For thermally stable and volatile compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.[4]
-
LC-MS: A versatile technique where the sample is separated by HPLC before ionization. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.
-
-
Data Acquisition: Acquire the mass spectrum, typically in positive ion mode for ESI to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Identify the molecular ion peak. For HRMS, compare the measured exact mass to the theoretical mass calculated from the elemental formula (C₉H₇N₃O₂).
Trustworthiness & Data Interpretation: The primary validation is the observation of a peak corresponding to the calculated molecular weight.
-
Theoretical Monoisotopic Mass: 189.0538 Da[4]
-
Expected [M+H]⁺ in ESI-MS: 190.0616 m/z
The presence of this ion at the correct mass-to-charge ratio confirms the molecular formula.
Caption: Workflow for Mass Spectrometric analysis.
Chromatographic Analysis: Purity Assessment
While spectroscopy confirms structure, chromatography is essential for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is ideal for separating this compound from potential starting materials, by-products, or degradation products based on its polarity. A UV detector is highly effective due to the strong chromophores in the molecule.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic System:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 60:40 Acetonitrile:Water.
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis or Photodiode Array (PDA) detector set at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 300-320 nm).[7][9]
-
Data Analysis: Analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Trustworthiness & Data Interpretation: A pure sample will exhibit a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks indicates impurities. The method should be validated for specificity, linearity, precision, and accuracy to be considered trustworthy for quantitative purposes.
Caption: Workflow for HPLC purity analysis.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure both structural integrity and sample purity. The combination of NMR for structural elucidation, FTIR for functional group confirmation, Mass Spectrometry for molecular weight verification, and HPLC for purity assessment provides a robust and self-validating workflow. The protocols and rationale described in this application note offer a comprehensive guide for researchers to confidently characterize this important molecule, ensuring the reliability and reproducibility of their scientific findings.
References
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- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
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- ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol.
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Application Note & Protocols: 1-(2-Nitrophenyl)-1H-imidazole as a Strategic Precursor in the Synthesis of Covalent Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized for its ability to mimic the hinge-binding interactions of the native ATP ligand.[5][6] This guide elucidates the strategic utility of 1-(2-nitrophenyl)-1H-imidazole as a versatile starting material for the synthesis of advanced kinase inhibitors. We focus on its role as a precursor to potent covalent inhibitors, a class of drugs designed for high potency and prolonged target engagement. This document provides the scientific rationale, detailed synthetic protocols, and methods for biological evaluation relevant to researchers and professionals in drug discovery and development.
Introduction: The Rationale for Covalent Kinase Inhibition
Kinase inhibitors are broadly classified by their binding mode.[2][7] While traditional Type I and Type II inhibitors bind reversibly to the ATP-binding site, covalent inhibitors form a permanent bond with a specific amino acid residue, typically a non-catalytic cysteine, near the active site.[8] This approach offers several distinct advantages:
-
Increased Potency and Duration of Action: By forming an irreversible bond, the inhibitor can achieve sustained target inactivation that is independent of its circulating concentration.
-
Overcoming ATP Competition: The high intracellular concentration of ATP can reduce the efficacy of purely competitive inhibitors. Covalent binding circumvents this issue.
-
Enhanced Selectivity: Targeting a unique cysteine residue that is not present in all kinases can lead to highly selective inhibitors with fewer off-target effects.[9]
The this compound scaffold is an ideal, yet underexplored, precursor for developing such covalent inhibitors. The strategic placement of the nitro group allows for its facile chemical reduction to a reactive aniline, which can then be functionalized into an electrophilic "warhead" to target a cysteine residue.
The 2-Nitrophenyl Group: A Masked Functional Handle
The core utility of this compound lies in the synthetic potential of the nitrophenyl moiety. A straightforward reduction reaction unmasks a primary amine (aniline), which serves as a versatile chemical handle for introducing the functionality required for covalent targeting.
Strategic Transformation Pathway
The primary synthetic strategy involves a two-step transformation to install a reactive acrylamide group, a commonly used electrophile in covalent inhibitors.
Caption: Strategic conversion of the starting material to a functional covalent inhibitor.
This aniline intermediate is crucial. It positions the subsequently attached acrylamide warhead in a precise orientation to react with a target cysteine residue, guided by the imidazole core's interaction with the kinase hinge region.
Experimental Protocols: Synthesis and Evaluation
The following protocols provide a comprehensive workflow, from the initial reduction of the starting material to the final biological characterization of a hypothetical kinase inhibitor.
Synthesis Workflow Overview
This workflow outlines a plausible route to a multi-substituted imidazole-based covalent kinase inhibitor, where additional pharmacophoric elements are installed to enhance binding affinity and selectivity.
Caption: Multi-step synthesis workflow for a model covalent kinase inhibitor.
Protocol 1: Reduction of this compound
Objective: To synthesize the key intermediate, 1-(2-aminophenyl)-1H-imidazole.
Materials:
-
This compound
-
Ethanol (EtOH), anhydrous
-
Palladium on carbon (Pd/C), 10 wt%
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous EtOH in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Seal the flask, evacuate the air, and backfill with H₂ gas. Repeat this process three times.
-
Maintain the reaction under a positive pressure of H₂ (e.g., with a balloon) and stir vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen or argon gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional EtOH.[10]
-
Concentrate the filtrate under reduced pressure to yield 1-(2-aminophenyl)-1H-imidazole, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Installation of the Acrylamide Warhead
Objective: To synthesize N-(2-(1H-imidazol-1-yl)phenyl)acrylamide.
Materials:
-
1-(2-Aminophenyl)-1H-imidazole (from Protocol 3.2)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acryloyl chloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1-(2-aminophenyl)-1H-imidazole (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Add acryloyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-(2-(1H-imidazol-1-yl)phenyl)acrylamide.
Protocol 3: Scaffold Elaboration via Suzuki Coupling
Objective: To add a diversity element to the inhibitor scaffold for enhanced target binding. This protocol assumes a brominated version of the product from Protocol 3.3 is available.
Materials:
-
Bromo-substituted N-(2-(1H-imidazol-1-yl)phenyl)acrylamide
-
Desired boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water)
Procedure:
-
To a reaction vessel, add the bromo-substituted intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[11]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, until TLC or LC-MS indicates completion.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final compound via column chromatography or preparative HPLC.[11]
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel compound must be tested for its ability to inhibit the target kinase and affect cancer cell proliferation.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase.
Materials:
-
Purified target kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Kinase Buffer)[12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM. Further dilute in the appropriate assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[12]
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) for control wells.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal correlates with the amount of ADP produced and thus, kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 5: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effect of the inhibitor on a cancer cell line.
Procedure:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for attachment.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary and Interpretation
The data obtained from the biological assays can be summarized to compare the potency of different synthesized analogs.
| Compound ID | Target Kinase | IC₅₀ (nM) [a] | Cell Line | GI₅₀ (µM) [b] |
| Inhibitor-001 | Kinase X | 15.2 | Cell Line A | 0.25 |
| Inhibitor-002 | Kinase X | 89.7 | Cell Line A | 1.3 |
| Staurosporine | Pan-Kinase | 5.6 | Cell Line A | 0.05 |
[a] Determined by ADP-Glo™ assay. [b] Determined by MTT assay after 72h treatment.
Interpretation: In this hypothetical example, Inhibitor-001 shows potent target engagement in the biochemical assay, which translates to effective anti-proliferative activity in a relevant cell line. Such data validates the synthetic strategy and provides a basis for further optimization.
Conclusion
This compound represents a highly valuable and strategic starting material for the synthesis of kinase inhibitors, particularly those designed for covalent targeting. Its utility stems from the facile conversion of the nitro group into a functional handle suitable for installing electrophilic warheads. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to leverage this building block in the design and development of next-generation targeted therapies.
References
- Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. [Link]
- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. [Link]
- Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Recipharm. [Link]
- Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. (2023). National Institutes of Health (NIH). [Link]
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. [Link]
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). National Institutes of Health (NIH). [Link]
- Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. (2021). PubMed. [Link]
- Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. (n.d.). MDPI. [Link]
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. (2014). PubMed. [Link]
- Targeted Therapies. (n.d.). OncoLink. [Link]
- Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. (2021).
- Kinase Inhibitors for Targeted Cancer Therapy. (2025). PubMed. [Link]
- (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2014).
- Targeted Therapy with Tyrosine Kinase Inhibitors. (2008). U.S. Pharmacist. [Link]
- Targeted Therapy with Small Molecule Kinase Inhibitors. (2016). Oncohema Key. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health (NIH). [Link]
- Tyrosine Kinase Inhibitors. (n.d.). NCBI Bookshelf. [Link]
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2009).
- Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole. (2008). PubMed. [Link]
- Overview of Current Type I/II Kinase Inhibitors. (n.d.).
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health (NIH). [Link]
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Applications of 1-(2-nitrophenyl)-1H-imidazole in Medicinal Chemistry: A Guide for Researchers
Introduction: The Promise of the Nitro-Activated Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. When combined with a 2-nitrophenyl substituent, the resulting molecule, 1-(2-nitrophenyl)-1H-imidazole, emerges as a compound of significant interest, particularly in the realm of targeted cancer therapy. The electron-withdrawing nature of the nitro group is key to its primary application as a hypoxia-activated prodrug.
Solid tumors often contain regions of low oxygen, or hypoxia, which are resistant to conventional radiation and chemotherapy.[2] Hypoxia-activated prodrugs are designed to be selectively activated under these low-oxygen conditions, leading to localized therapeutic effects while minimizing damage to healthy, well-oxygenated tissues. The 2-nitrophenyl moiety of this compound can undergo bioreduction in hypoxic environments to generate reactive cytotoxic species, making it a promising candidate for the development of targeted anticancer agents and radiosensitizers.[3] This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, including detailed protocols for its synthesis and biological evaluation.
Synthesis of this compound
Two primary synthetic routes are plausible for the synthesis of this compound: the Ullmann condensation and the Debus-Radziszewski imidazole synthesis.
Protocol 1: Synthesis via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed reaction of an aryl halide with an amine or, in this case, a heterocyclic compound.[4][5] This method is particularly suitable for coupling imidazole with an activated aryl halide like 1-fluoro-2-nitrobenzene.
Reaction Scheme:
A representative Ullmann condensation reaction.
Materials:
-
Imidazole
-
1-fluoro-2-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis via Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a multicomponent reaction that forms an imidazole from a dicarbonyl compound, an aldehyde, and ammonia.[6][7][8] To synthesize a precursor, 2-(2-nitrophenyl)-1H-imidazole, one would use glyoxal, 2-nitrobenzaldehyde, and ammonia. The resulting imidazole can then be further functionalized if necessary.
Reaction Scheme:
A representative Debus-Radziszewski reaction.
Materials:
-
Glyoxal (40% aqueous solution)
-
2-nitrobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ammonium hydroxide solution
-
Ethanol
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) and glyoxal (1.1 eq) in glacial acetic acid.
-
Add ammonium acetate (10-20 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Neutralize the solution with a concentrated ammonium hydroxide solution, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-nitrophenyl)-1H-imidazole.
-
Characterize the product using appropriate spectroscopic methods.
Medicinal Chemistry Applications
The primary hypothesized application of this compound in medicinal chemistry is as a hypoxia-activated anticancer agent .
Mechanism of Action: Bioreductive Activation
The mechanism of action for nitroaromatic compounds as hypoxia-selective agents is well-established.[3] In the low-oxygen environment of a tumor, the nitro group of this compound can undergo a one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 oxidoreductase). In normoxic (normal oxygen) tissues, this reduced radical anion is rapidly re-oxidized back to the parent nitro compound with the formation of superoxide. However, under hypoxic conditions, the radical anion can undergo further reduction to form nitroso, hydroxylamine, and amine metabolites. These reduced species are highly reactive and can form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage and cell death.[2]
Bioreductive activation of this compound in hypoxic vs. normoxic conditions.
Potential as an Antimicrobial Agent
Nitroimidazoles, such as metronidazole, are well-known antimicrobial agents, particularly against anaerobic bacteria and protozoa. The mechanism of action is similar to that in hypoxic tumor cells, involving the reductive activation of the nitro group to generate cytotoxic species that damage microbial DNA. Given this precedent, this compound warrants investigation for its potential antimicrobial properties.
Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines under both normoxic and hypoxic conditions.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate one set of plates under standard normoxic conditions (21% O2, 5% CO2) and another set under hypoxic conditions (1% O2, 5% CO2) for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome and Interpretation: A significantly lower IC50 value under hypoxic conditions compared to normoxic conditions would indicate hypoxia-selective cytotoxicity, supporting its potential as a hypoxia-activated prodrug.
Quantitative Data for Related Imidazole Derivatives:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazole Derivatives | MCF-7 | 3.26 | [9] |
| Imidazole Derivatives | HCT-116 | < 5 | [9] |
| Imidazole Derivatives | HepG2 | < 5 | [9] |
| 2-aryl-5(6)-nitro-1H-benzimidazole | A549 | 0.028 | [10] |
Note: This table presents data for structurally related compounds to provide a context for expected potency. Specific results for this compound will need to be determined experimentally.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
Objective: To determine the MIC of this compound against various bacterial and/or fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Expected Outcome and Interpretation: A low MIC value indicates that the compound is effective at inhibiting the growth of the tested microorganism. The results can be compared to standard antimicrobial agents to assess its relative potency.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its inherent potential for hypoxia-selective activation makes it an attractive candidate for targeting the resistant microenvironment of solid tumors. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activities of this compound.
Future research should focus on a comprehensive evaluation of its anticancer and antimicrobial properties against a broad panel of cell lines and microbial strains. Further derivatization of the core structure could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Mechanistic studies will also be crucial to fully elucidate its mode of action and to identify potential biomarkers for predicting therapeutic response.
References
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300. [Link]
- In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. (1983).
- Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. (1995). Journal of Medicinal Chemistry, 38(11), 1892-1901. [Link]
- Effects of imidazole on cell viability in HCC cell lines.
- Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia. [Link]
- Ullmann condens
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (2018). The British Journal of Radiology, 91(1083), 20170915. [Link]
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Molecules, 26(6), 1706. [Link]
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. [Link]
- In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). [Link]
- General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.).
- Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. (1982). Semantic Scholar. [https://www.semanticscholar.org/paper/Cytotoxic-properties-of-a-4-nitroimidazole-(NSC-a-Smithen-Watts/06982633d7b819f0290196230f3f339f9976451e]([Link]
- The Debus–Radziszewski imidazole synthesis. (n.d.).
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- Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia, 71, 1-11. [Link]
- Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines. (2018).
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- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic & Biomolecular Chemistry, 11(35), 5800-5825. [Link]
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Application Notes & Protocols: 1-(2-nitrophenyl)-1H-imidazole as a Versatile Precursor for Novel Agrochemicals
Abstract
The imidazole ring is a foundational scaffold in a multitude of biologically active compounds, including a significant number of agrochemicals.[1][2][3][4][5] This guide provides an in-depth exploration of 1-(2-nitrophenyl)-1H-imidazole, a key precursor molecule, detailing its synthesis and subsequent transformation into diverse classes of potential agrochemicals. We will dissect the strategic importance of its structural components—the imidazole core and the reactive 2-nitrophenyl group—and provide validated, step-by-step protocols for its synthesis, reduction, and derivatization. This document is intended for researchers and development professionals in the agrochemical industry, offering both the practical "how" and the critical "why" behind the experimental methodologies.
The Strategic Importance of this compound
This compound (Empirical Formula: C₉H₇N₃O₂, Molecular Weight: 189.17 g/mol ) is a solid compound that serves as an excellent starting point for the synthesis of a wide array of agrochemicals.[6][7] Its utility stems from two key structural features:
-
The Imidazole Moiety: This five-membered heterocycle is a well-established pharmacophore in crop protection.[2] It is present in numerous commercial fungicides, herbicides, and insecticides.[1][5] The imidazole ring's prevalence is due to its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding, crucial for biological activity.
-
The 2-Nitrophenyl Group: The ortho-nitro configuration is a latent functional group. The nitro group can be readily and selectively reduced to an amine (NH₂), providing a reactive handle for a vast range of chemical transformations. This amine is a critical intermediate for building more complex molecular architectures.
The strategic placement of these two groups allows for a modular approach to agrochemical design, where the imidazole core provides a reliable anchor for biological activity, and the derivatization of the aniline (formed from the nitro group) allows for fine-tuning of properties like target specificity, potency, and environmental persistence.
Synthesis of the Precursor: this compound
The most common and effective method for synthesizing N-arylimidazoles is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[8][9] This method has been refined over the years to proceed under milder conditions than traditional protocols, which often required very high temperatures.[9][10]
Protocol 2.1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol describes the synthesis of this compound from imidazole and 1-chloro-2-nitrobenzene.
Core Principle: A copper(I) catalyst facilitates the coupling of the imidazole nitrogen to the aryl halide. A base is required to deprotonate the imidazole, making it a more effective nucleophile.
Materials & Equipment:
-
Imidazole
-
1-chloro-2-nitrobenzene
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add imidazole (1.0 eq), 1-chloro-2-nitrobenzene (1.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Workflow Diagram:
Caption: Synthesis of this compound via Ullmann Condensation.
Key Transformation: Reduction to 1-(2-aminophenyl)-1H-imidazole
The conversion of the nitro group to an amine is the gateway to a diverse library of agrochemical candidates. This reduction must be chemoselective, leaving the imidazole ring intact. Several methods are available for the reduction of nitroarenes to anilines.[11][12]
Protocol 3.1: Chemoselective Reduction using Iron in Acidic Medium
This is a classic, cost-effective, and highly reliable method for nitro group reduction.[13]
Core Principle: Iron metal acts as the reducing agent in the presence of an acid (often acetic acid or ammonium chloride) to selectively reduce the nitro group to an amine.
Materials & Equipment:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with a saturated solution of sodium bicarbonate to remove any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1-(2-aminophenyl)-1H-imidazole.
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
| Iron/Acid | Fe, NH₄Cl or Acetic Acid | Reflux | Inexpensive, high yield, reliable | Heterogeneous, requires filtration |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temp, pressure | Clean, high yield, easy workup | Requires specialized equipment, catalyst cost |
| Tin(II) Chloride | SnCl₂·2H₂O | HCl, Ethanol | Homogeneous, mild conditions | Stoichiometric tin waste |
Workflow Diagram:
Caption: Reduction of the nitro group to form the key amine intermediate.
Application in Agrochemical Synthesis
The intermediate, 1-(2-aminophenyl)-1H-imidazole, is a versatile platform for creating a variety of agrochemicals.
Fungicide Development
Many imidazole-based fungicides function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[14][15] This is often achieved by the imidazole nitrogen binding to the heme iron of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[16]
Synthetic Strategy: The amino group of our intermediate can be acylated to form amides, which are common structures in fungicides.
Protocol 4.1.1: Synthesis of a Propanamide Derivative
-
Dissolve 1-(2-aminophenyl)-1H-imidazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the solution in an ice bath.
-
Slowly add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify by recrystallization or column chromatography.
Mechanism of Action Pathway:
Caption: Imidazole fungicides inhibit ergosterol synthesis, disrupting fungal cell membranes.
Herbicide Development
Imidazoline and imidazolinone herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. While our precursor is an imidazole, not an imidazolinone, the core structure is a known herbicidal toxophore.[1]
Synthetic Strategy: The amino group can be used to construct more complex heterocyclic systems or to attach side chains known to confer herbicidal activity. For instance, reaction with a suitable isocyanate can yield urea derivatives, a class of compounds with known herbicidal properties.
Protocol 4.2.1: Synthesis of a Phenylurea Derivative
-
Dissolve 1-(2-aminophenyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add 4-chlorophenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 6-12 hours. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold THF, and dry under vacuum.
Insecticide Development
Some of the most successful insecticides are the neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[17] Imidacloprid, a prominent neonicotinoid, features an imidazolidine ring.[17][18]
Synthetic Strategy: The 1-(2-aminophenyl)-1H-imidazole intermediate can be a building block for novel structures that mimic the essential pharmacophore of neonicotinoids. The amino group can be functionalized and then cyclized to create new heterocyclic systems that could potentially interact with the nAChR.
Analytical Protocols
Protocol 5.1: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring reaction progress and assessing the purity of the synthesized compounds.[19][20][21]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Gradient | Start with 10% Acetonitrile, ramp to 90% over 15 minutes |
| Flow Rate | 1.0 mL/min[21] |
| Detection | UV at 254 nm and 210 nm[22] |
| Column Temperature | 35 °C[22] |
| Sample Preparation | Dissolve sample in mobile phase (50:50 Acetonitrile:Water) |
Safety and Handling
6.1 Precursor: this compound
-
PPE: Wear standard personal protective equipment: safety glasses, lab coat, and chemical-resistant gloves.[23][24]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.[23][25]
-
First Aid: In case of contact, flush eyes with water for at least 15 minutes. Wash skin with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of significant exposure.[24][26]
6.2 Reagents & Intermediates
-
1-chloro-2-nitrobenzene: Toxic and an irritant. Handle with care.
-
Iron Powder: Flammable solid.
-
1-(2-aminophenyl)-1H-imidazole: Aromatic amines can be toxic and should be handled with appropriate precautions.
Always consult the specific Safety Data Sheet (SDS) for each chemical used in the protocols before beginning any experimental work.
References
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- (2021). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.
- Shetu, F. J., et al. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Wiley Online Library.
- Perjési, P., & Párkányi, C. (1998). Biological effects and mechanisms of action of imidazole derivatives in insects. ResearchGate.
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- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
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- Lamberth, C. (2022). Imidazole chemistry in crop protection. CABI Digital Library.
- Castillo-García, E., et al. (2023). Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression. MDPI.
- Apak, E., & Tasyurek, H. M. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
- Vinggaard, A. M., et al. (2006). Prochloraz: An Imidazole Fungicide With Multiple Mechanisms of Action. ResearchGate.
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- Gierdalski, M., et al. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
- Capitán-Vallvey, L. F., et al. (1995). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. PubMed.
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Application Note: A Strategic Framework for High-Throughput Screening of 1-(2-nitrophenyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed strategic guide for the development of robust screening assays aimed at identifying and characterizing bioactive 1-(2-nitrophenyl)-1H-imidazole derivatives. Recognizing that the specific biological targets of this compound class may not be predetermined, this guide emphasizes a dual approach: a target-agnostic phenotypic screen to identify compounds with desired cellular effects, followed by a target-based biochemical assay to elucidate the mechanism of action. We present a comprehensive workflow, from initial assay design and validation to advanced secondary and mechanistic studies, ensuring a self-validating path from hit identification to lead optimization.
Introduction: The Rationale for a Dual Screening Strategy
The process of discovering novel therapeutic agents is complex and resource-intensive, often requiring years of research and significant financial investment.[1] A critical initial step in this journey is the development of reliable and efficient screening assays to identify promising small molecules from large compound libraries.[1][2] this compound derivatives represent a class of compounds with potential therapeutic value, however, their specific biological targets are often unknown. This necessitates a screening strategy that is both broad in its initial scope and deeply mechanistic in its follow-up.
This application note advocates for a two-pronged approach:
-
Phenotypic Screening: This approach directly assesses the effect of compounds on whole cells, allowing for the discovery of molecules that elicit a desired biological response without prior knowledge of the specific molecular target.[3][4][5] This is particularly valuable for identifying first-in-class compounds with novel mechanisms of action.
-
Target-Based Screening: Once a desirable phenotype is identified, subsequent efforts can focus on identifying the molecular target and developing biochemical assays to directly measure the interaction between the compound and the target.[3] This allows for detailed structure-activity relationship (SAR) studies and lead optimization.
This guide will provide detailed protocols for both a primary phenotypic cytotoxicity screen and a representative secondary biochemical assay (Fluorescence Polarization), alongside a comprehensive discussion of the underlying principles and critical validation steps.
The Screening Cascade: From Primary Hit to Validated Lead
A successful screening campaign follows a structured progression, often referred to as a "screening cascade" or "screening funnel," designed to efficiently identify and validate promising compounds while eliminating false positives.[4][6]
Caption: A generalized screening cascade for hit identification and validation.
Primary Screening: A Phenotypic Approach
For novel compound classes like this compound derivatives, a phenotypic screen focused on a fundamental cellular process such as cytotoxicity is a robust starting point.[7][8] This allows for the unbiased identification of compounds that affect cell viability, which can be indicative of anticancer activity or other therapeutically relevant effects.[9]
Protocol: High-Throughput Cytotoxicity Assay (LDH Release)
This protocol describes a lactate dehydrogenase (LDH) release assay, a common method for quantifying cytotoxicity by measuring plasma membrane damage.[9][10]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[10] The released LDH can be quantified by measuring its enzymatic activity, which is directly proportional to the number of lysed cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library dissolved in DMSO
-
LDH cytotoxicity assay kit
-
384-well clear-bottom, black-walled microplates[11]
-
Microplate reader with absorbance detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the this compound derivatives in culture medium to a 2X final concentration.
-
Add 25 µL of the compound solution to the corresponding wells of the cell plate.
-
Include positive controls (e.g., lysis buffer) and negative controls (e.g., vehicle, 0.5% DMSO).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
LDH Assay:
-
Carefully transfer 10 µL of the supernatant from each well to a new 384-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 10 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 10 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Hit Selection
The primary goal of this stage is to identify "hits" – compounds that exhibit significant activity.
Calculations:
-
Percent Cytotoxicity: % Cytotoxicity = [(Compound_Abs - Negative_Control_Abs) / (Positive_Control_Abs - Negative_Control_Abs)] * 100
-
Z'-Factor: This statistical parameter is crucial for validating the quality and reliability of the HTS assay.[12][13][14] Z' = 1 - [(3 * (SD_Positive_Controls + SD_Negative_Controls)) / |Mean_Positive_Controls - Mean_Negative_Controls|]
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
|---|---|
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.[15][16]
Hit Criteria: Compounds demonstrating cytotoxicity greater than three standard deviations above the mean of the negative controls are typically considered primary hits.
Hit Confirmation and Secondary Assays
Primary hits must be subjected to further testing to confirm their activity and rule out artifacts.[17]
Dose-Response Analysis
Primary screening is usually performed at a single, high concentration. The next step is to perform a dose-response analysis to determine the potency (IC50) of the confirmed hits. This involves testing the compounds over a range of concentrations.
Orthogonal and Counter-Screens
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[17] This helps to eliminate false positives that are specific to the primary assay format. For example, an ATP-based cell viability assay (e.g., CellTiter-Glo®) could be used as an orthogonal assay to the LDH release assay.
Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., autofluorescence) or have undesirable properties (e.g., non-specific cytotoxicity).[4]
Elucidating the Mechanism of Action: A Target-Based Approach
Once a set of validated hits with a desirable cellular phenotype is established, the next critical phase is to identify the molecular target and elucidate the mechanism of action.[18][19]
Target Deconvolution
Several techniques can be employed to identify the protein target of a small molecule, including:
-
Affinity chromatography using an immobilized compound.
-
Computational target prediction based on chemical structure.
-
Proteomic profiling of cells treated with the compound.
Protocol: Fluorescence Polarization (FP) Assay for Target Binding
Assuming a putative enzyme target has been identified, a fluorescence polarization (FP) assay is an excellent method for confirming direct binding and for subsequent high-throughput screening of analogues.[20][21][22]
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) in solution.[22] When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When it binds to a larger protein, its rotation slows down, leading to an increase in polarization. A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in polarization.[22]
Caption: The principle of a competitive fluorescence polarization assay.
Materials:
-
Purified target protein
-
Fluorescently labeled ligand (tracer) specific for the target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Tracer-Protein Binding:
-
Determine the dissociation constant (Kd) of the tracer for the target protein by titrating the protein against a fixed concentration of the tracer.
-
-
Assay Optimization:
-
Optimize the concentrations of the tracer and protein to achieve a stable and robust assay window.
-
Assess the tolerance of the assay to DMSO.[23]
-
-
Competitive Binding Assay:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the pre-mixed tracer and target protein solution.
-
Incubate for the desired time at room temperature.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Compound Characterization and Management
Throughout the screening process, it is essential to ensure the identity, purity, and concentration of the test compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose.[24][25][26][27]
Key LC-MS Applications in HTS:
-
Purity Assessment: Confirming the purity of the hit compounds.
-
Identity Verification: Verifying the molecular weight of the active compounds.[27]
-
Concentration Determination: Ensuring accurate compound concentrations in stock solutions.
-
Stability Analysis: Assessing the stability of compounds under assay conditions.
Troubleshooting Common HTS Issues
High-throughput screening campaigns can be susceptible to various issues that can lead to false positives or negatives.[28][29]
| Issue | Potential Cause | Troubleshooting Strategy |
| High Well-to-Well Variability | Inconsistent liquid handling; edge effects; cell clumping. | Optimize liquid handling protocols; use automated dispensers; ensure single-cell suspension; avoid using outer wells of the plate. |
| Low Z'-Factor | Small assay window; high data variability. | Optimize reagent concentrations; increase incubation times; check for reagent instability. |
| False Positives | Compound autofluorescence/absorbance; compound aggregation; non-specific activity. | Run counter-screens without the target/cells; include detergents in the assay buffer; perform orthogonal assays.[17] |
| False Negatives | Compound instability; low compound potency; insufficient incubation time. | Verify compound integrity with LC-MS; extend incubation times; re-screen at a higher concentration. |
Conclusion
The development of a robust and validated assay is the cornerstone of any successful drug discovery program. For a novel compound series such as this compound derivatives, a strategic, multi-faceted approach is paramount. By initiating with a broad phenotypic screen to identify compounds with the desired cellular effect and subsequently employing targeted biochemical and biophysical assays to elucidate the mechanism of action, researchers can efficiently navigate the complex path from an initial chemical library to a validated lead compound. The protocols and strategies outlined in this application note provide a comprehensive framework for achieving this goal, emphasizing scientific rigor, self-validation, and a clear path toward identifying the therapeutic potential of this promising class of molecules.
References
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- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
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- Developing and Validating Assays for Small-Molecule Biomarkers. Genetic Engineering & Biotechnology News. [Link]
- Fluorescence Polariz
- Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Chapter 2. Development and Validation of Disease Assays for Phenotypic Screening.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
- High-throughput screening. Wikipedia. [Link]
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
- A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PMC - PubMed Central. [Link]
- Establishing assays and small molecule screening facilities for Drug discovery programs.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
- Fluorescence Polarization Assays for the Detection of Proteases and Their Inhibitors. Journal of Biomolecular Screening. [Link]
- Establishing assays and small molecule screening facilities for Drug discovery programs. Combinatorial Chemistry & High Throughput Screening. [Link]
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
- From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
- Search for What's Missing: Unknown Compound Characteriz
- The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
- Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
- Adapting High-Throughput Screening Methods and Assays for Biocontainment Labor
- On HTS: Z-factor.
- Z-Factor Calcul
- Liquid chromatography–mass spectrometry. Wikipedia. [Link]
- Z-factor. Wikipedia. [Link]
- LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]
- HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]
- 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
- Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. Books - MDPI. [Link]
- 21.05 Mechanism-based Inhibition of Enzymes. YouTube. [Link]
- Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis.
- This compound. PubChem. [Link]
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- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. SID. [Link]
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC. [Link]
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Application Notes and Protocols for the In Vitro Biological Testing of 1-(2-nitrophenyl)-1H-imidazole
Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound
1-(2-nitrophenyl)-1H-imidazole is a novel nitroaromatic compound with a chemical structure that suggests potential for significant biological activity. The presence of the nitroimidazole moiety is characteristic of a class of compounds known for their efficacy as antimicrobial agents and as hypoxia-selective cytotoxins in cancer therapy[1][2]. The strategic positioning of the nitro group on the phenyl ring at the ortho position may influence the molecule's redox potential and steric interactions with biological targets, potentially leading to a unique pharmacological profile compared to the more extensively studied 2- and 5-nitroimidazole isomers.
In vitro testing is the foundational step in characterizing the biological effects of a new chemical entity, offering a controlled environment to elucidate mechanisms of action and determine potency before advancing to more complex biological systems[3][4]. This document provides a comprehensive suite of protocols for the initial in vitro biological evaluation of this compound, designed for researchers in drug discovery and development. The proposed workflow is structured to first assess general cytotoxicity and antimicrobial properties, followed by a more focused investigation into its potential as a hypoxia-activated agent.
It is important to note that as of the date of this publication, there is no publicly available data on the biological activities of this compound. The following protocols are therefore based on established methodologies for the characterization of related nitroaromatic compounds. Researchers should consider these as a starting point, with the understanding that optimization of specific parameters may be necessary.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of a test compound is paramount for accurate and reproducible in vitro studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem |
| Molecular Weight | 189.17 g/mol | PubChem[5] |
| Appearance | Solid | Sigma-Aldrich |
| XLogP3 (Predicted) | 1.5 | PubChem[5] |
| Solubility | No experimental data available. Predicted to have moderate lipophilicity. | N/A |
Protocol 1: Preparation of Stock Solutions
Rationale: The accuracy of in vitro assays is critically dependent on the precise concentration of the test compound. Due to the lack of experimental solubility data, a solubility test is the first essential step. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for in vitro screening[6].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Solubility Assessment:
-
Prepare a series of concentrations of this compound in DMSO (e.g., 1, 10, 50, 100 mM).
-
Vortex thoroughly for 2-3 minutes. If the compound does not dissolve, sonicate for 10-15 minutes.
-
Visually inspect for any undissolved particulate matter against a light source. The highest concentration that results in a clear solution is the maximum stock concentration.
-
-
Preparation of a 10 mM Stock Solution (Example):
-
Accurately weigh 1.8917 mg of this compound.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Section 1: Evaluation of General Cytotoxicity
The initial assessment of a novel compound involves determining its general toxicity against mammalian cells. This provides a baseline understanding of its potency and therapeutic window. The MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability, is a widely used and robust method for this purpose.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Protocol 2: MTT Assay for Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to start with could be 0.1, 1, 10, 50, 100, and 200 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Table 2: Example Data Presentation for Cytotoxicity Assay
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| A549 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| MCF-7 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value |
Section 2: Assessment of Antimicrobial Activity
Imidazole-containing compounds are a well-established class of antimicrobial agents[7][8]. Therefore, it is prudent to evaluate this compound for its potential antibacterial and antifungal activities. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 3: Broth Microdilution Assay for MIC Determination
Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that allows for the comparison of the antimicrobial potency of different compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Sterile 96-well U-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth. A typical starting concentration could be 256 µg/mL.
-
Include a positive control (broth with a known antimicrobial agent), a negative control (broth with microbial inoculum and no compound), and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
-
Table 3: Example Data Presentation for Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus ATCC 29213 | This compound | Experimental Value |
| Ciprofloxacin | Experimental Value | |
| E. coli ATCC 25922 | This compound | Experimental Value |
| Ciprofloxacin | Experimental Value | |
| C. albicans ATCC 90028 | This compound | Experimental Value |
| Fluconazole | Experimental Value |
Section 3: Investigating Hypoxia-Selective Cytotoxicity
A hallmark of many nitroaromatic compounds is their selective toxicity towards hypoxic cells, a highly desirable property for anticancer agents targeting solid tumors which are often poorly oxygenated[1][2]. This selectivity arises from the bioreductive activation of the nitro group under low oxygen conditions.
Mechanism of Hypoxia-Selective Activation
Caption: Proposed mechanism of hypoxia-selective activation.
Protocol 4: Comparative Cytotoxicity under Normoxic and Hypoxic Conditions
Rationale: To determine if this compound exhibits hypoxia-selective cytotoxicity, its effect on cell viability is compared under normal oxygen levels (normoxia, ~21% O₂) and low oxygen levels (hypoxia, ≤1% O₂). A significantly lower IC₅₀ value under hypoxia indicates selective activation.
Materials:
-
All materials from Protocol 2 (MTT Assay)
-
Hypoxia chamber or a tri-gas incubator capable of maintaining low oxygen levels (e.g., 1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of Protocol 2. Prepare two identical sets of 96-well plates.
-
-
Incubation:
-
Place one set of plates in a standard incubator (normoxia: 21% O₂, 5% CO₂) for 48 hours.
-
Place the second set of plates in a hypoxia chamber (hypoxia: 1% O₂, 5% CO₂) for 48 hours.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, perform the MTT assay (steps 3 and 4 of Protocol 2) on both sets of plates.
-
Determine the IC₅₀ values for both normoxic and hypoxic conditions.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) as follows: HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia)
-
Table 4: Example Data Presentation for Hypoxia-Selective Cytotoxicity
| Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| A549 | Experimental Value | Experimental Value | Calculated Value |
| MCF-7 | Experimental Value | Experimental Value | Calculated Value |
Interpretation: An HCR value significantly greater than 1 suggests that this compound is selectively toxic to hypoxic cells.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro biological characterization of the novel compound this compound. By systematically evaluating its general cytotoxicity, antimicrobial properties, and potential for hypoxia-selective activation, researchers can gain valuable insights into its pharmacological profile. The data generated from these assays will be crucial in guiding further preclinical development, including more in-depth mechanistic studies and subsequent in vivo efficacy and safety evaluations.
References
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- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Source not available.
- Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). Source not available.
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- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. [Link]
- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm. [Link]
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
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- Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. (2023).
- Synthesis and antimicrobial activities of some new nitroimidazole deriv
- Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. (n.d.). PubMed. [Link]
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (n.d.). PubMed Central. [Link]
- 1-(4-Nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 123155. PubChem. [Link]
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.).
- In Vitro Testing: Advancing Science and Ethical Considerations. (n.d.). Hilaris Publisher. [Link]
- The Role Of in vitro Testing In Drug Development. (2024). Pion Inc. [Link]
- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed. [Link]
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]
- Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. (n.d.). PubMed. [Link]
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Source not available.
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). PubMed Central. [Link]
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Deriv
- 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. (n.d.). PubChem. [Link]
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- 2-(4-nitrophenyl)-1H-imidazole. (2025). ChemSynthesis. [Link]
- Anti-bacterial mechanism of nitroimidazole. (n.d.).
- in vitro assays used in preclinical safety. (2023). YouTube. [Link]
- Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. (n.d.). IJIRT. [Link]
- Chemical Properties of Imidazole, 1-(p-nitrophenyl)- (CAS 2301-25-9). (n.d.). Cheméo. [Link]
- DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PubMed Central. [Link]
- 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | C21H15N3O2 | CID 262433. PubChem. [Link]
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Metal-catalyzed cross-coupling reactions with 1-(2-nitrophenyl)-1H-imidazole
An In-Depth Guide to Metal-Catalyzed Cross-Coupling Reactions with 1-(2-Nitrophenyl)-1H-imidazole Scaffolds
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with biological targets make it a privileged scaffold in drug discovery.[1][2] The compound this compound is a particularly valuable building block. The nitrophenyl group can serve as a precursor to a wide array of functionalities—most notably the synthetically versatile aniline group via reduction—while the imidazole core provides a stable platform for constructing complex molecular architectures.
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[3] This guide provides detailed application notes and protocols for leveraging key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—to functionalize imidazole-based scaffolds, enabling researchers and drug development professionals to accelerate their synthetic programs.
Core Concept: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The Suzuki-Miyaura reaction serves as an excellent model for the common Pd(0)/Pd(II) catalytic cycle that underpins many of these transformations.[4][5]
The generally accepted mechanism involves three key steps:[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromo-imidazole derivative), forming a Pd(II) complex. This is often the rate-determining step in the cycle.[6]
-
Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: A General Overview
Successful cross-coupling requires meticulous attention to detail, particularly in maintaining an inert atmosphere to protect the sensitive catalyst.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Application: The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl linkages, which are prevalent motifs in pharmacologically active molecules.[10] This protocol details the coupling of a halo-substituted this compound derivative with an arylboronic acid. For this example, we will consider 4-bromo-1-(2-nitrophenyl)-1H-imidazole as the starting material.
Protocol: Synthesis of 4-Aryl-1-(2-nitrophenyl)-1H-imidazole
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-1-(2-nitrophenyl)-1H-imidazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Through the septum, add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Arylboronic Acid (R²) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 85 | 12 | 88-96 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
Yields are typical and may vary based on substrate and precise conditions.
Causality Behind Choices:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. For more challenging couplings, a combination of a Pd(II) precatalyst like Pd(OAc)₂ and a specialized ligand (e.g., the bulky, electron-rich SPhos) can be more effective.[11]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9] The choice of base (K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and outcome.
Application Note 2: Heck Reaction for Alkene Vinylation
Application: The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond with excellent control of stereoselectivity, typically favoring the trans isomer.[5][12] This is invaluable for synthesizing stilbene-like structures and extending conjugated systems.
Protocol: Synthesis of 4-(alkenyl)-1-(2-nitrophenyl)-1H-imidazole
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromo-1-(2-nitrophenyl)-1H-imidazole (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add the alkene (e.g., styrene or butyl acrylate, 1.5 mmol, 1.5 equiv), a degassed solvent such as DMF or acetonitrile (5 mL), and a base, typically a hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 100-120 °C for 24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous ammonium chloride (NH₄Cl) and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 110 | 75-88 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 100 | 80-92 |
| 3 | Cyclohexene | Herrmann's catalyst (1) | NaOAc | DMA | 120 | 65-75 |
Causality Behind Choices:
-
Base: In the Heck reaction, the base is not for activating a coupling partner but to neutralize the HX acid generated during the catalytic cycle, which allows the Pd(0) catalyst to be regenerated.[12] Organic bases like Et₃N are commonly used.
-
Solvent: Polar aprotic solvents like DMF, DMA, or acetonitrile are typically used to ensure solubility of the reagents and the palladium salts.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
Application: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[13][14] This reaction is critical for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.
Protocol: Synthesis of N-Aryl-4-amino-1-(2-nitrophenyl)-1H-imidazole
-
Reaction Setup: In a glovebox, add 4-bromo-1-(2-nitrophenyl)-1H-imidazole (1.0 mmol, 1.0 equiv), the desired primary or secondary amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to a vial.
-
Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a specialized biarylphosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve consistency.
-
Reaction Assembly: Add the reaction solvent (e.g., degassed toluene or dioxane, 4 mL) to the vial containing the substrates. Then, add the catalyst solution.
-
Reaction: Seal the vial tightly, remove from the glovebox, and heat in an oil bath at 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :--- | :---: | :---: | | 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (3) | NaOtBu | Toluene | 110 | 90-98 | | 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 85-95 | | 3 | Benzylamine | G3-XPhos Precatalyst (2) | LHMDS | Dioxane | 100 | 88-96 |
Causality Behind Choices:
-
Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[13] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential as they promote both the oxidative addition and the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. NaOtBu is a common choice, though others like LHMDS or K₃PO₄ can be used depending on the substrate's sensitivity.[15]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure a strictly inert atmosphere; use fresh, high-purity catalyst and ligands; consider using a pre-catalyst. |
| Poor reagent quality | Purify starting materials; ensure solvents are anhydrous and degassed. | |
| Dehalogenation of Starting Material | Presence of water or protic sources | Use anhydrous solvents and reagents; ensure the base is sufficiently dry. |
| Ligand choice | Switch to a different ligand that favors reductive elimination over side reactions. | |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination | Improve degassing procedure; maintain a positive pressure of inert gas. |
| High catalyst loading/temperature | Reduce catalyst loading or lower the reaction temperature. | |
| Formation of Palladium Black | Catalyst decomposition | Use a more robust ligand; lower the reaction temperature; ensure adequate stirring. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemRxiv. (Preprint). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Guo, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
- Faza, O. N., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.
- Wikipedia. Buchwald–Hartwig amination.
- International Journal of Pharmacy and Biological Sciences. ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES.
- Alza Bioresearch. The Role of Imidazole Derivatives in Modern Drug Discovery.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Heck reaction.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Chen, G., et al. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research.
- Chen, X., et al. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition.
- Mernyák, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole 6 using....
- PubChem. This compound.
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- Royal Society of Chemistry. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives.
- ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl.
- MDPI. Heck Reaction—State of the Art.
- Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- ResearchGate. Heck reaction in imidazole-based ILs.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.
- ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with....
- Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
- ResearchGate. Transition metal-free oxidative and deoxygenative C–H/C–Li cross-couplings of 2H-imidazole 1-oxides with carboranyl lithium as an efficient synthetic approach to azaheterocyclic carboranes.
- ResearchGate. 2-Nitro-1-vinyl-1H-imidazole.
- MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
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Application Notes & Protocols: Strategic Derivatization of 1-(2-Nitrophenyl)-1H-imidazole for Structure-Activity Relationship (SAR) Studies
Abstract
The 1-(2-nitrophenyl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for developing novel therapeutic agents. Its inherent biological activities are broad, spanning from antimicrobial to anticancer properties.[1][2][3] Effective lead optimization hinges on a systematic exploration of its Structure-Activity Relationships (SAR). This document provides a comprehensive guide for researchers, detailing strategic derivatization approaches for the this compound core. We will delve into the rationale behind specific molecular modifications, provide detailed, field-tested protocols for key synthetic transformations, and present a logical framework for interpreting the resulting SAR data to guide drug discovery programs.
Introduction: The Rationale for Derivatization
The process of converting a hit compound into a viable drug candidate is a meticulous journey of molecular refinement. The goal of SAR studies is to understand how specific structural features of a molecule contribute to its biological activity.[4] For the this compound scaffold, three primary regions are ripe for modification to probe and enhance pharmacological properties:
-
The Phenyl Ring: Substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein.
-
The Imidazole Moiety: Functionalization of the imidazole ring can influence the molecule's acid/base properties, hydrogen bonding capacity, and overall geometry.
-
The Nitro Group: This strong electron-withdrawing group is often crucial for activity but can also be a metabolic liability. Its reduction to an amino group or replacement with bioisosteres is a critical step in drug development.[5][6][7][8]
This guide will systematically address each of these modification sites, providing both the "how" and the "why" for each synthetic strategy.
Strategic Derivatization Pathways
A successful SAR campaign requires a logical and systematic approach to analog synthesis. The following workflow outlines a rational progression for exploring the chemical space around the this compound core.
Figure 1: A logical workflow for the derivatization of this compound in SAR studies.
Synthesis of the Core Scaffold: this compound
The foundational step is the reliable synthesis of the starting material. The Ullmann condensation is a classical and robust method for the N-arylation of imidazoles.[9][10][11] This copper-catalyzed reaction couples imidazole with an activated aryl halide, in this case, 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.
Protocol 3.1: Ullmann Condensation for this compound
Materials:
-
Imidazole
-
1-Fluoro-2-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Typical Value |
| Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow solid |
Table 1: Expected results for the synthesis of this compound.
Part A: Phenyl Ring Modification
Modifying the substitution pattern on the phenyl ring allows for the exploration of electronic and steric effects on biological activity. This can be achieved by starting with appropriately substituted 1-fluoro-2-nitrobenzene analogs in the Ullmann condensation described in Protocol 3.1.
Rationale for Substituent Choice:
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the phenyl ring, potentially enhancing interactions with electron-deficient pockets in the target protein.
-
Electron-Withdrawing Groups (e.g., -Cl, -CF₃): These groups decrease the electron density and can introduce new hydrogen bonding or dipole-dipole interactions.
-
Steric Bulk (e.g., -isopropyl, -tert-butyl): Varying the size of the substituent can probe the spatial constraints of the binding pocket.
Part B: Imidazole Ring Functionalization
The imidazole ring itself offers positions for derivatization, primarily at the C2, C4, and C5 positions.[12][13] These modifications can alter the pKa of the ring and introduce new vectors for interaction with the biological target.
Protocol 5.1: C2-Arylation of this compound
Direct C-H arylation at the C2 position of the imidazole ring can be achieved through palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
Procedure:
-
In a sealed tube, combine this compound (1.0 equivalent), the aryl halide (1.5 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DMA.
-
Seal the tube and heat to 130-150 °C for 18-36 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography to yield the C2-arylated product.
Part C: Nitro Group Reduction and Bioisosteric Replacement
The aromatic nitro group is a strong electron-withdrawing group and can be a key pharmacophore. However, it is often associated with toxicity due to in vivo reduction to reactive hydroxylamines and nitrosoamines.[8] Therefore, exploring derivatives where the nitro group is reduced or replaced is a critical aspect of lead optimization.
Protocol 6.1: Reduction of the Nitro Group to an Amine
The reduction of an aromatic nitro group to an aniline is a common and well-established transformation.[14][15][16][17][18]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the mixture and carefully neutralize with a concentrated NaOH solution until the solution is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 2-(1H-imidazol-1-yl)aniline.
Figure 2: Synthetic pathway for the reduction of the nitro group and subsequent derivatization of the resulting aniline.
Bioisosteric Replacement of the Nitro Group
Bioisosteres are functional groups with similar physicochemical properties that can be used to replace other functional groups to improve a molecule's pharmacological profile.[19] For the nitro group, common bioisosteres include:
-
Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing and metabolically stable.[5][6]
-
Pentafluorosulfanyl (-SF₅): Often considered a "super-trifluoromethyl" group, it is highly lipophilic and electron-withdrawing.[7]
-
Cyano (-CN): A smaller, linear electron-withdrawing group.
-
Sulfonamide (-SO₂NH₂): Can act as a hydrogen bond donor and acceptor.
The synthesis of these analogs would typically involve starting with the appropriately substituted 1-fluoro-benzene derivative in the initial Ullmann condensation (Protocol 3.1).
| Functional Group | Key Properties | Rationale for Use |
| -NO₂ (Nitro) | Strong electron-withdrawing, potential metabolic liability | Baseline for activity, key pharmacophore |
| -NH₂ (Amino) | Electron-donating, H-bond donor, point for further derivatization | Explore electronic reversal, introduce new vectors |
| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing, metabolically stable, lipophilic | Enhance metabolic stability, mimic electronic properties of -NO₂ |
| -SF₅ (Pentafluorosulfanyl) | Very strong electron-withdrawing, highly lipophilic | Further probe electronic and lipophilic requirements |
| -CN (Cyano) | Electron-withdrawing, linear geometry | Explore steric and electronic effects with a smaller group |
| -SO₂NH₂ (Sulfonamide) | Electron-withdrawing, H-bond donor/acceptor | Introduce hydrogen bonding capabilities |
Table 2: Comparison of the nitro group and its common bioisosteres.
Conclusion and Future Directions
The derivatization strategies outlined in this application note provide a robust framework for conducting comprehensive SAR studies on the this compound scaffold. By systematically modifying the phenyl ring, the imidazole moiety, and the critical nitro group, researchers can gain a deep understanding of the molecular features that drive biological activity. The resulting data will be instrumental in designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising lead compound to a potential clinical candidate.
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Application Note: A Robust and Scalable Synthesis of 1-(2-Nitrophenyl)-1H-imidazole via Copper-Catalyzed N-Arylation
Abstract
1-(2-Nitrophenyl)-1H-imidazole is a valuable building block in medicinal chemistry and materials science, often serving as a precursor to pharmacologically active compounds. Transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges related to reaction control, safety, and product purity. This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound using a modified Ullmann-type condensation. We delve into the mechanistic rationale for reagent selection, detail critical process parameters for ensuring a controlled and safe reaction environment, and outline robust analytical methods for in-process monitoring and final product validation. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable synthesis.
Introduction: The Challenge of Scaling N-Arylation
The N-arylation of imidazoles is a cornerstone transformation in heterocyclic chemistry. Among the various methods, the copper-catalyzed Ullmann condensation remains one of the most practical and cost-effective approaches for industrial applications.[1][2] The target molecule, this compound, is synthesized by coupling imidazole with an activated aryl halide, 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group at the ortho position significantly activates the aryl halide towards nucleophilic aromatic substitution, making this transformation highly efficient.[3]
However, scaling this reaction introduces several complexities:
-
Thermal Management: The reaction is exothermic and often requires elevated temperatures to proceed at a practical rate. On a large scale, inefficient heat dissipation can lead to thermal runaway, a dangerous uncontrolled increase in temperature and pressure.[4][5]
-
Homogeneity and Mass Transfer: Ensuring effective mixing in large-volume reactors is critical for maintaining consistent temperature and concentration gradients, which directly impacts reaction kinetics and impurity profiles.
-
Safety and Handling: The use of nitroaromatic compounds, high-boiling polar solvents like Dimethylformamide (DMF), and copper catalysts necessitates stringent safety protocols to manage toxicity, flammability, and potential runaway scenarios.[6]
This document provides a validated protocol that addresses these challenges, ensuring a safe, reproducible, and high-yielding scale-up process.
Strategic Overview: The Ullmann Condensation Workflow
The synthesis is performed via a copper(I)-catalyzed Ullmann condensation between imidazole and 1-chloro-2-nitrobenzene. Potassium carbonate serves as an inexpensive and effective base to deprotonate the imidazole, forming the nucleophilic imidazolide anion. DMF is selected as the solvent due to its high boiling point and ability to dissolve the reactants and intermediates. The entire process is broken down into five key stages: Setup, Reaction, Work-up, Purification, and Analysis.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol (100g Scale)
This protocol is designed for a 100g synthesis of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate containment facility.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Imidazole | 99%+ | Sigma-Aldrich |
| 1-Chloro-2-nitrobenzene | 99% | Acros Organics |
| Copper(I) Iodide (CuI) | 98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | J.T. Baker |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Ethanol (EtOH) | 200 Proof, ACS | Decon Labs |
| Celatom® (Diatomaceous Earth) | - | EaglePicher |
Equipment:
-
2L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Addition funnel (500 mL).
-
Buchner funnel and vacuum flask (2L).
-
Rotary evaporator with a suitable vacuum pump.
-
Vacuum oven.
Step-by-Step Procedure
A. Reactor Setup and Charging
-
Assemble the 2L jacketed reactor system. Ensure all glassware is clean and dry.[6]
-
Purge the reactor with dry nitrogen for 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
To the reactor, charge Imidazole (44.0 g, 0.646 mol, 1.2 equiv) , Potassium Carbonate (149.0 g, 1.08 mol, 2.0 equiv) , and Copper(I) Iodide (5.1 g, 0.027 mol, 0.05 equiv) .
-
Add Anhydrous DMF (500 mL) to the reactor.
B. Reaction Execution
-
Begin stirring the mixture at 200-300 RPM to form a slurry.
-
Set the circulator to heat the reactor contents to an internal temperature of 125°C .
-
While heating, dissolve 1-Chloro-2-nitrobenzene (85.0 g, 0.540 mol, 1.0 equiv) in Anhydrous DMF (150 mL) in the addition funnel.
-
Once the reactor contents reach 125°C, add the 1-chloro-2-nitrobenzene solution dropwise over 60-90 minutes . Causality Note: Controlled addition is critical to manage the reaction exotherm and prevent a sudden temperature spike.[5]
-
After the addition is complete, maintain the internal temperature at 125-130°C for 4-6 hours.
C. In-Process Monitoring
-
After 4 hours, carefully take a small aliquot from the reaction mixture.
-
Dilute the sample with ethyl acetate, spot it on a TLC plate (Silica gel, 1:1 Hexanes:Ethyl Acetate mobile phase), and visualize under UV light. The reaction is complete when the 1-chloro-2-nitrobenzene spot (higher Rf) is no longer visible.
-
Alternatively, an HPLC method can be used for more quantitative monitoring.[7]
D. Work-up and Isolation
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 30°C).
-
Slowly pour the reaction mixture into a separate beaker containing deionized water (1.5 L) with vigorous stirring. A precipitate will form.
-
Stir the aqueous slurry for 30 minutes to ensure complete precipitation of the product.
-
Set up a Buchner funnel with a pad of Celatom® (approx. 1 cm thick). Causality Note: Celatom® prevents the fine copper salts from clogging the filter paper.
-
Filter the slurry under vacuum. Wash the collected solids with deionized water (2 x 250 mL).
-
Transfer the crude solid cake to a 2L beaker and add Ethyl Acetate (1 L) . Heat gently to 50°C while stirring to dissolve the product. The inorganic salts and catalyst residues will remain as solids.
-
Filter the hot solution to remove the insoluble materials.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 250 mL) to remove any residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-brown solid.
E. Purification
-
Transfer the crude solid to a 1L Erlenmeyer flask.
-
Add Ethanol (approx. 400 mL) and heat the mixture to reflux until the solid is fully dissolved.
-
Slowly add deionized water dropwise until the solution becomes faintly cloudy. Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 50°C to a constant weight.
Expected Results
| Parameter | Value |
| Theoretical Yield | 102.1 g |
| Expected Yield | 85 - 92 g (83 - 90%) |
| Appearance | Pale yellow crystalline solid |
| Purity (by HPLC) | > 99% |
| Melting Point | 103-105 °C |
Reaction Mechanism and Rationale
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the imidazole N-H, which then coordinates to the Cu(I) catalyst. Oxidative addition of the aryl halide forms a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for the Ullmann N-arylation of imidazole.
Safety and Hazard Management
Scaling up chemical reactions requires a thorough risk assessment.[4]
-
Chemical Hazards:
-
1-Chloro-2-nitrobenzene: Toxic, irritant, and sensitizer. Handle with appropriate PPE (gloves, safety glasses, lab coat).
-
Imidazole: Corrosive. Causes skin and eye burns.
-
DMF: Reproductive toxin and irritant. Work in a well-ventilated area.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
-
Process Hazards:
-
Thermal Runaway: The primary risk. Never add the aryl halide all at once. Ensure the cooling circulator is operational and set to an emergency cooling loop if needed. The reaction should never be left unattended.[6]
-
Pressure: The reaction is run at atmospheric pressure, but a runaway could cause rapid solvent boiling and pressure buildup. Ensure the system is vented through the condenser.
-
Final Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.00-7.98 (m, 2H), 7.75-7.71 (m, 1H), 7.55-7.51 (m, 1H), 7.42-7.38 (m, 1H), 7.28 (s, 1H), 7.22 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 146.1, 137.9, 134.2, 133.5, 130.8, 129.2, 126.3, 124.9, 118.5.
-
Mass Spectrometry (ESI+): m/z 190.06 [M+H]⁺ (Calculated for C₉H₈N₃O₂⁺: 190.06).[8]
-
Melting Point: 103-105 °C.
Conclusion
This application note details a robust, safe, and high-yielding protocol for the scale-up synthesis of this compound. By implementing controlled reagent addition, careful temperature management, and a streamlined work-up procedure, this method successfully mitigates the common challenges associated with scaling Ullmann-type reactions. The protocol is designed to be a reliable foundation for process chemists and researchers in the pharmaceutical and chemical industries.
References
- PrepChem. (n.d.). Preparation of 1-Methyl-2-(2-nitrophenyl)-1H-imidazole. PrepChem.com.
- Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(3), 851–854.
- Polshettiwar, V., & Varma, R. S. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 24(5), 944.
- Wikipedia. (2023). Ullmann condensation.
- Sato, T., et al. (1980). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. Journal of the Chemical Society, Perkin Transactions 1, 225-230.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Yaka, V. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527–536.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- Sharma, R., et al. (2017). Synthetic Emergence in N-Arylimidazoles: A Review. Chemical Science Review and Letters, 6(23), 1545-1567.
- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 821062, this compound. PubChem.
- Li, J-T., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 5(3), 443-448.
- Anusha, B., et al. (2015). ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 5(2), 227-234.
- Zhang, Y., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports, 12(1), 19574.
- Fauske, H. K. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI.
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Use of 1-(2-nitrophenyl)-1H-imidazole in the synthesis of fused heterocycles
An In-Depth Guide to the Synthesis of Fused Heterocycles Using 1-(2-Nitrophenyl)-1H-imidazole
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry and materials science, the synthesis of fused heterocyclic compounds is a cornerstone of innovation. These molecular frameworks are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials due to their unique stereoelectronic properties and ability to interact with biological targets. Among the myriad of precursors available to synthetic chemists, this compound stands out as a particularly versatile and powerful building block. Its strategic design, featuring a nitro group ortho to the imidazole substituent, provides a latent amino functionality that can be unmasked under reductive conditions to trigger intramolecular cyclization events. This "pro-nucleophile" strategy is the key to its utility, enabling the efficient, and often one-pot, construction of complex polycyclic systems that would otherwise require lengthy, multi-step syntheses.
This guide provides a comprehensive overview of the application of this compound in the synthesis of medicinally relevant fused heterocycles, with a primary focus on the imidazo[1,2-a]quinoxaline scaffold. We will delve into the core mechanistic principles, provide detailed, field-proven protocols, and offer expert insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Part 1: The Core Synthetic Strategy - Reductive Intramolecular Cyclization
The central theme governing the synthetic utility of this compound is the reductive intramolecular cyclization . This elegant strategy hinges on a two-stage process that occurs in a single pot:
-
Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is the key activation step, transforming the electron-withdrawing nitro functionality into a potent, electron-donating nucleophile. The choice of reducing agent is critical and can influence selectivity and yield.[1][2][3]
-
Intramolecular Cyclization: The newly formed aniline derivative, 1-(2-aminophenyl)-1H-imidazole, undergoes a spontaneous or catalyzed intramolecular nucleophilic attack on an electrophilic center within the imidazole ring or its substituent, leading to the formation of a new fused ring.
The general mechanism is illustrated below. The nature of the electrophilic center dictates the final heterocyclic system that is formed.
Caption: General mechanism of reductive intramolecular cyclization.
Expertise & Experience: Choosing the Right Reducing Agent
The selection of the reducing agent is a critical parameter that dictates the success and selectivity of the reaction. The catalytic reduction of nitroarenes is a well-established and effective method for producing the corresponding amino aromatics.[1][4]
-
Sodium Dithionite (Na₂S₂O₄): Often called sodium hydrosulfite, this is a mild, inexpensive, and effective reagent for this transformation. It is particularly useful when other reducible functional groups are present in the molecule that might not be stable to catalytic hydrogenation.[5] Its primary drawback is the often-aqueous workup required.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): This is a clean and high-yielding method, producing water as the only byproduct.[3] It is highly efficient for simple nitro group reduction. However, its chemoselectivity can be a challenge, as it can also reduce alkenes, alkynes, and other functional groups. The choice of catalyst, solvent, and pressure can be fine-tuned to optimize selectivity.[4]
-
Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl, Zn/H₂O): These are classic, robust methods for nitro group reduction.[6][7] Iron in acidic medium (like acetic or formic acid) is particularly cost-effective and suitable for large-scale synthesis. These methods are generally tolerant of many functional groups but can require harsh conditions and produce metallic waste streams. A Zn/H₂O mediated process offers a greener alternative.[7][8]
-
Microwave-Assisted Reduction: Microwave irradiation can be used to precisely control the reaction temperature and time, allowing for selective reduction. For instance, by controlling the microwave energy, one can achieve either partial or full reductive cyclization from the same starting material to yield different products.[9]
Part 2: Application Protocol - Synthesis of Imidazo[1,2-a]quinoxalines
Imidazo[1,2-a]quinoxalines are a class of fused heterocycles with significant pharmacological interest, exhibiting activities such as phosphodiesterase inhibition and potential for melanoma treatment.[5][10] A common and effective route to this scaffold involves the reductive cyclization of this compound-2-carbaldehyde.
Protocol 1: Synthesis of Imidazo[1,2-a]quinoxaline via Sodium Dithionite Reduction
This protocol details the synthesis of the parent imidazo[1,2-a]quinoxaline from this compound-2-carbaldehyde, a derivative of the title compound. The aldehyde group provides the necessary electrophilic carbon for the cyclization step.
Workflow Diagram
Caption: Workflow for Imidazo[1,2-a]quinoxaline Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of sodium dithionite (Na₂S₂O₄) in water. Prepare a suspension of this compound-2-carbaldehyde in aqueous ammonia.
-
Causality: Aqueous ammonia acts as a base and helps in solubilizing the starting material. The aldehyde is the key electrophile for the subsequent cyclization.
-
-
Reaction Execution: To the stirred suspension of the aldehyde at room temperature, add the sodium dithionite solution dropwise over a period of 15-20 minutes.
-
Causality: The slow addition helps to control the exothermic nature of the reduction and maintain a steady reaction rate.
-
-
Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: TLC is a crucial self-validating step. A co-spot of the starting material and the reaction mixture will clearly show the conversion.
-
-
Isolation: As the reaction proceeds, the product, imidazo[1,2-a]quinoxaline, will precipitate out of the solution as a solid.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water and then with a small amount of cold ethanol to remove any residual impurities.
-
Causality: Water removes inorganic salts (byproducts from the dithionite), and ethanol removes more soluble organic impurities.
-
-
Drying & Characterization: Dry the collected solid under vacuum. The final product can be characterized by standard analytical techniques such as NMR spectroscopy and Mass Spectrometry to confirm its structure and purity.
Side Reactions and Considerations
When using sodium dithionite in the presence of ammonia, the formation of 4-aminoimidazo[1,2-a]quinoxaline can occur as a side product.[5] This happens when ammonia acts as a nucleophile in the reaction cascade. Additionally, bisulfite adducts of the intermediate 1-(o-aminophenyl)-2-formylimidazole can also be formed.[5] Running the reaction in a different solvent like xylene may lead to other products, such as 4,4'-bisimidazo[1,2-a]quinoxalyl.[5]
Part 3: Expanding the Scope - Synthesis of Imidazole-Fused Benzodiazocines
The core strategy of reductive cyclization can be extended to synthesize larger, more complex ring systems. By modifying the substituent on the imidazole ring, one can prepare imidazole-fused benzodiazocines, an eight-membered heterocyclic system.
This is achieved by first performing a Horner-Wadsworth-Emmons or Morita–Baylis–Hillman reaction on this compound-2-carbaldehyde to introduce an acrylate side chain.[5]
Synthetic Pathway Overview
Caption: Multi-step pathway to imidazole-fused diazocinones.
This multi-step sequence demonstrates the versatility of the this compound core. The initial reduction of the nitro group is followed by subsequent chemical transformations on the side chain, culminating in a final intramolecular amide bond formation to yield the desired eight-membered ring.[5]
Comparative Data on Reductive Cyclization Conditions
| Precursor | Reducing Agent/System | Fused Heterocycle Product | Yield | Reference |
| 1-(o-Nitrophenyl)-2-formylimidazole | Sodium Hydrosulfite / Ammonia | Imidazo[1,2-a]quinoxaline | Good | [5] |
| Aromatic 2-nitroamines | Formic acid, Iron powder, NH₄Cl | Bicyclic 2H-benzimidazoles | High | [6] |
| 2-(2-Nitrophenyl)-1H-benzo[d]imidazoles | Zn / H₂O with Aldehydes | 5,6-Dihydrobenzo[2][3]imidazo[1,2-c]quinazolines | Good | [7] |
| ortho-Nitro pyrrol carboxylates | Pd/C, Ammonium formate (Microwave) | Pyrroloquinoxalinones | N/A | [9] |
Conclusion
This compound is a highly valuable precursor for the synthesis of fused N-heterocycles. The strategy of reductive intramolecular cyclization provides a powerful and convergent approach to complex molecular architectures like imidazo[1,2-a]quinoxalines and benzodiazocines. The choice of the reducing agent and the nature of the electrophilic center for cyclization are key factors that allow chemists to tune the reaction towards a desired scaffold. The protocols and insights provided herein serve as a robust foundation for researchers aiming to explore the rich chemistry of this versatile building block in drug discovery and materials science.
References
- Mishra, A., & Batra, S. (2010). Expeditious Synthesis of Imidazole and Pyrrole-Fused Benzodiazocines. European Journal of Organic Chemistry.
- Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett.
- Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Synthesis and Catalysis: Open Access.
- Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.
- Shaikh, A. A., et al. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ResearchGate.
- Li, Y., et al. (2021). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[2][3]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry.
- Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Synth Catal.
- ResearchGate. (n.d.). Mechanism of reductive cyclization of 2‐(2‐nitrophenyl)imidazoles.
- ResearchGate. (n.d.). Synthesis of Imidazo[1,2-a]- and Imidazo[1,5-a]quinoxalines.
- ResearchGate. (2021). Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[2][3]imidazo[1,2-c]quinazolines.
- ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]quinoxaline derivatives.
- PubMed. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action.
- PubMed. (2015). Microwave Controlled Reductive Cyclization: A Selective Synthesis of Novel Benzimidazole-alkyloxypyrrolo[1,2-a]quinoxalinones.
Sources
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- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
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- 7. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Microwave Controlled Reductive Cyclization: A Selective Synthesis of Novel Benzimidazole-alkyloxypyrrolo[1,2-a]quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-nitrophenyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this N-arylation reaction and consistently achieve high yields of your target compound.
The synthesis of this compound is a vital transformation, often accomplished via a copper-catalyzed Ullmann-type cross-coupling reaction.[1][2] While effective, this reaction can be sensitive to various parameters. This guide provides a structured approach to identifying and resolving common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a systematic guide to diagnosis and resolution.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the potential causes and how can I fix this?
Low or no yield is the most common issue and can stem from several factors. A logical, step-by-step approach is the best way to identify the root cause.
Potential Cause 1: Inactive Catalyst
The copper(I) catalyst is susceptible to oxidation to copper(II), which is generally less active in this catalytic cycle.
-
Solution:
-
Use High-Purity Catalyst: Ensure you are using a high-purity copper(I) source (e.g., CuI, CuBr, or Cu₂O).
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[3] Purge the reaction vessel thoroughly with inert gas before adding reagents.
-
Ligand Protection: The use of appropriate ligands can stabilize the copper catalyst and promote the reaction.[4][5]
-
Potential Cause 2: Inappropriate Base
The base plays a crucial role in deprotonating the imidazole, making it nucleophilic. The choice and quality of the base are critical.
-
Solution:
-
Base Strength and Solubility: Common bases for this reaction include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Cesium carbonate (Cs₂CO₃) is often preferred as it is a strong base with good solubility in polar aprotic solvents, which can lead to higher yields.[5][6] In some cases, a soluble organic base like bis(tetraethylammonium) carbonate (TEAC) has been shown to be effective.[7][8]
-
Anhydrous Conditions: Ensure the base is dry. Moisture can hydrolyze the base and interfere with the reaction.
-
Potential Cause 3: Suboptimal Solvent and Temperature
The reaction rate and selectivity are highly dependent on the solvent and temperature.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are typically used for Ullmann-type reactions.[1] DMSO is often a good starting point.[6] Ensure the solvent is anhydrous, as water can quench the base and catalyst.[3]
-
Temperature Optimization: Traditional Ullmann reactions often require high temperatures (>150 °C).[1] However, modern ligand-assisted protocols can often be run at lower temperatures (e.g., 80-120 °C).[6] If the reaction is not proceeding, a gradual increase in temperature may be necessary. Monitor for decomposition at higher temperatures.
-
Potential Cause 4: Poor Quality of Starting Materials
Impurities in the imidazole or 1-fluoro-2-nitrobenzene can inhibit the catalyst or lead to side reactions.
-
Solution:
-
Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purification: If necessary, purify the starting materials before use. Imidazole can be recrystallized, and 1-fluoro-2-nitrobenzene can be distilled.
-
The following workflow diagram provides a systematic approach to troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant side product formation. What are they and how can I minimize them?
The primary side product in this reaction is often from the homocoupling of the aryl halide or decomposition of the starting materials.
Potential Cause 1: Homocoupling of 1-fluoro-2-nitrobenzene
This can occur at high temperatures, especially with a less active catalyst.
-
Solution:
-
Lower the Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use an Effective Ligand: Ligands such as 1,10-phenanthroline or diamine derivatives can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.[4][9]
-
Potential Cause 2: Thermal Decomposition
The nitro group on the aryl halide can be susceptible to decomposition at very high temperatures.
-
Solution:
-
Careful Temperature Control: Maintain a consistent and not excessively high reaction temperature.
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuI (5-10 mol%) | A common and effective copper(I) source. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | Stabilizes the catalyst and accelerates the reaction.[4] |
| Base | Cs₂CO₃ (2 equivalents) | Strong base with good solubility.[5][6] |
| Solvent | Anhydrous DMSO or DMF | Polar aprotic solvents facilitate the reaction.[3] |
| Temperature | 100-120 °C | A good starting range for ligand-assisted protocols. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst.[3] |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the copper-catalyzed N-arylation of imidazole?
A: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Coordination: The imidazole and the aryl halide coordinate to the Cu(I) center.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-arylated imidazole is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.
The base is required to deprotonate the imidazole, forming the more nucleophilic imidazolate anion which then participates in the cycle.
Caption: Simplified Cu(I)/Cu(III) catalytic cycle.
Q: Can I use other aryl halides besides 1-fluoro-2-nitrobenzene?
A: Yes, although the reactivity of the aryl halide follows the general trend: I > Br > Cl > F.[3] For less reactive halides like chlorides, more forcing conditions (higher temperature, more active catalyst system) may be required.[7] The electron-withdrawing nitro group in your substrate activates the aryl halide, making even the fluoro derivative reactive.
Q: Is a ligand always necessary?
A: While some Ullmann-type reactions can proceed without a ligand, especially at high temperatures, the use of a ligand is highly recommended.[10][11] Ligands accelerate the reaction, allowing for milder conditions, lower catalyst loading, and a broader substrate scope.[5][9] They also improve the reproducibility and yield of the reaction.
Q: How do I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the aryl halide) indicates the reaction is complete. For more quantitative analysis, LC-MS can be used.
Q: What is the best way to purify the final product?
A: After the reaction is complete, the mixture is typically cooled, diluted with a solvent like ethyl acetate, and washed with water to remove the inorganic base and solvent. The crude product obtained after evaporation of the organic solvent can then be purified by column chromatography on silica gel.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a robust starting point for your experiments.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add imidazole (1.2 mmol, 1.2 equivalents), 1-fluoro-2-nitrobenzene (1.0 mmol, 1 equivalent), and anhydrous DMSO (5 mL).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
By following this guide, you should be well-equipped to optimize your synthesis and achieve reliable, high-yield results.
References
- Klápště, B., et al. (2018). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.
- Zhu, L., et al. (2009). Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis. Organic & Biomolecular Chemistry.
- Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
- Bellina, F., & Rossi, R. (2013).
- Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.
- ResearchGate. (n.d.). Proposed reaction mechanism for N-arylation of imidazole.
- MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts.
- ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
- Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research.
- Wikipedia. (n.d.). Ullmann condensation.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. Ligand‐Free Copper‐Catalyzed Arylation of Imidazole and <i>N,N</i>′‐Carbonyldiimidazole, and Microwave‐Assisted Synthes… [ouci.dntb.gov.ua]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(2-nitrophenyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this N-arylation reaction. Our focus is on identifying and mitigating the formation of common side products to improve yield, purity, and overall process robustness.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific experimental issues in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Q1: My reaction is complete, but after workup and purification, my yield of this compound is significantly lower than expected. What are the likely culprits?
A1: Low yields in the N-arylation of imidazole with a 2-nitro-substituted aryl halide, typically performed under Ullmann or similar copper-catalyzed conditions, often point to the formation of soluble side products that are either lost during extraction or are difficult to separate from the desired product. The most common issues include incomplete reaction, formation of isomeric products, and degradation of starting materials.
Troubleshooting Steps:
-
Verify Reaction Completion: Before quenching the reaction, take a small aliquot and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent (usually the aryl halide).
-
Analyze the Crude Product: Before extensive purification, obtain a proton NMR (¹H NMR) and/or a GC-MS of your crude reaction mixture. This can provide a wealth of information about the presence and relative abundance of side products.
-
Consider the Reaction Conditions: High temperatures (often >120 °C) can lead to decomposition of both starting materials and products.[1][2] Similarly, the choice of base and solvent can dramatically influence the reaction's efficiency and selectivity.
Q2: I've identified an impurity with a mass significantly higher than my product. What could this be?
A2: A common side product in the N-arylation of imidazoles is the result of diarylation . This can occur in two primary ways:
-
C-Arylation: In addition to the desired N-arylation, a second 2-nitrophenyl group can be attached to one of the carbon atoms of the imidazole ring (C2, C4, or C5).
-
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: The desired product, this compound, can act as a nucleophile itself. The imidazole ring of one product molecule can attack the electron-deficient nitrophenyl ring of another, displacing the nitro group to form 1,2-di(1H-imidazol-1-yl)benzene . This is particularly plausible because the nitro group is a good leaving group in nucleophilic aromatic substitution, especially when activated by the imidazole ring.[3][4][5]
Reaction Pathways for Diarylation Side Products
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in Nitrophenyl Imidazole Synthesis
Welcome to the technical support center for troubleshooting regioselectivity in nitrophenyl imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the nuanced challenges encountered during the N-arylation of nitroimidazoles. Here, we delve into the core principles governing regioselectivity and provide actionable solutions to steer your synthesis towards the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the N-arylation of nitroimidazoles?
A1: The regiochemical outcome of N-arylation on an unsymmetrical nitroimidazole ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The electron-withdrawing nitro group significantly influences the nucleophilicity of the two nitrogen atoms in the imidazole ring. Generally, the nitrogen atom further away from the nitro group is less electronically deactivated and thus more nucleophilic.[2] For instance, in 4(5)-nitroimidazole, the N1 nitrogen is favored for electrophilic attack under basic conditions.[1][2]
-
Steric Hindrance: The size of substituents on both the imidazole ring and the incoming arylating agent plays a crucial role.[1][3] Bulky groups will preferentially direct the reaction to the less sterically hindered nitrogen atom.[4]
-
Reaction Conditions: The choice of solvent, base, temperature, and the specific coupling method (e.g., Ullmann condensation, Chan-Lam coupling) can dramatically shift the regioselectivity.[1][5]
Q2: Why am I getting a mixture of N1 and N3-arylated regioisomers?
A2: Formation of a regioisomeric mixture is a common challenge arising from the comparable reactivity of the two imidazole nitrogens.[6] When deprotonated, the negative charge is delocalized across both nitrogen atoms, making both susceptible to arylation.[6] The final product ratio is then determined by the subtle balance of the factors mentioned above.
Q3: Which nitrogen in a neutral nitroimidazole is more nucleophilic?
A3: In a neutral, unsymmetrical nitroimidazole, the sp2-hybridized nitrogen with a lone pair of electrons is generally the more nucleophilic center compared to the nitrogen atom that is part of the N-H bond.[7] However, under basic conditions where the imidazole is deprotonated, both nitrogens can act as nucleophiles.[7]
Troubleshooting Guide
Problem 1: My N-arylation of 4(5)-nitroimidazole is yielding the undesired N-3 isomer as the major product.
This is a common issue, particularly when steric factors come into play or when reaction conditions are not optimized for electronic control.
Potential Causes & Solutions:
-
Steric Dominance: A bulky substituent on your nitrophenylating agent might favor attack at the less hindered N-3 position, overriding the electronic preference for N-1.
-
Solution: If possible, consider using a less sterically demanding arylating agent. Alternatively, introducing a bulky protecting group at a position that shields the N-3 nitrogen could be a strategic move.[4]
-
-
Reaction Conditions Favoring the Thermodynamic Product: In some cases, the initially formed kinetic product (often the N-1 isomer) can isomerize to the more thermodynamically stable N-3 isomer, especially at elevated temperatures.
-
Solution: Try lowering the reaction temperature and monitoring the reaction progress over time to isolate the product before significant isomerization occurs.
-
Experimental Protocol: Optimizing for the N-1 Isomer via Chan-Lam Coupling
The Chan-Lam coupling offers a milder alternative to traditional Ullmann conditions and can often provide better regioselectivity.[8][9]
-
To a reaction vessel, add 4(5)-nitroimidazole (1.0 mmol), the desired nitrophenylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and a suitable ligand such as 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol).[5]
-
Add a base, for example, K₂CO₃ (2.0 mmol), and a solvent like methanol or ethanol.[10]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N-1 regioisomer.
Problem 2: The reaction is sluggish, and I'm observing low conversion to either nitrophenyl imidazole isomer.
Poor reactivity can stem from several factors, including the choice of coupling method and the electronic nature of your substrates.
Potential Causes & Solutions:
-
Poorly Activated Aryl Halide: In Ullmann-type reactions, the aryl halide needs to be activated by electron-withdrawing groups for the reaction to proceed efficiently.[11] If your nitrophenyl halide is not sufficiently activated, the reaction may be slow.
-
Solution: Consider switching to a more reactive aryl halide (I > Br > Cl). Alternatively, employing a palladium-catalyzed Buchwald-Hartwig amination could be a more effective approach for less reactive aryl halides.[4]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to deprotonate the imidazole, but not so strong as to cause side reactions. The solvent needs to solubilize the reactants and facilitate the reaction.
-
Catalyst Deactivation: In copper-catalyzed reactions, the active copper species can sometimes be prone to deactivation.
-
Solution: The addition of a suitable ligand can stabilize the copper catalyst and improve its turnover.[5] For palladium-catalyzed reactions, ensuring anaerobic conditions is crucial to prevent catalyst oxidation.
-
Data Summary: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition A | Condition B | Expected Outcome on N1:N3 Ratio |
| Arylating Agent | 2,6-Dimethyl-4-nitrophenyl bromide | 4-Nitrophenyl bromide | Condition B favors N1 (less steric hindrance) |
| Base | t-BuOK | K₂CO₃ | Stronger bases may alter selectivity |
| Solvent | Toluene | DMF | Polar aprotic solvents often favor N1 |
| Temperature | 120 °C | 80 °C | Lower temperatures may favor the kinetic N1 product |
Visualizing Reaction Pathways
Diagram 1: Factors Influencing Regioselectivity
Caption: Interplay of factors determining the regioselective synthesis of nitrophenyl imidazoles.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting and optimizing regioselectivity.
References
- University of Otago. N-Alkylation of imidazoles.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 2021.
- Iaroshenko, V. O., et al. Transition-metal-catalyzed arylation of nitroimidazoles and further transformations of manipulable nitro group. The Journal of Organic Chemistry, 2015.
- Altman, R. A., et al. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 2008.
- Mani, N. S., et al. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 2008.
- Suwiński, J., et al. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron, 2008.
- Chen‐Lam‐Evans coupling of imidazole and boronic acid using catalysts 1–4. ResearchGate, 2021.
- Wikipedia. Ullmann condensation.
- Martínez, A., et al. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 2022.
- ResearchGate. Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?.
- Reddit. This is why selective N-alkylation of imidazoles is difficult.
- Jencks, W. P., et al. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 1974.
- ResearchGate. N-Arylation of imidazole with arylboronic acid in various solvents and....
- Wikipedia. Chan–Lam coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
Stability of 1-(2-nitrophenyl)-1H-imidazole in acidic and basic conditions
A Guide to Understanding and Troubleshooting Stability in Acidic and Basic Conditions
Welcome to the technical support center for 1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions, offering insights grounded in established chemical principles and data from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound revolve around its behavior under hydrolytic stress, specifically in acidic and basic environments. The molecule contains two key structural features: an imidazole ring and a 2-nitrophenyl group. The stability of the C-N bond connecting these two moieties is a primary focus, as its cleavage would lead to significant degradation. Additionally, the imidazole ring itself can be susceptible to degradation under harsh conditions. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation but can influence their susceptibility to nucleophilic attack[1].
Q2: How does this compound behave under acidic conditions?
Q3: What is the expected stability of this compound under basic conditions?
A3: Under basic conditions, the primary concern is nucleophilic attack by hydroxide ions. The electron-withdrawing nitro group on the phenyl ring can make the aromatic ring more susceptible to nucleophilic aromatic substitution, potentially leading to the cleavage of the C-N bond and displacement of the imidazole ring. Another possibility is base-mediated degradation of the imidazole ring itself, which has been observed in other imidazole-containing pharmaceutical compounds.
Q4: Are there any known degradation products of this compound?
A4: Without specific experimental data for this compound, we must infer potential degradation products.
-
Acidic/Basic Hydrolysis (C-N bond cleavage): The primary degradation products would likely be imidazole and 2-nitroaniline .
-
Further degradation of 2-nitroaniline: Under certain conditions, 2-nitroaniline can be reduced to o-phenylenediamine[2][3].
-
Imidazole Ring Opening: In harsh basic conditions, the imidazole ring could potentially undergo hydrolytic cleavage to form various open-chain products.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. Detection is typically performed using a UV detector at a wavelength where the parent compound and its expected degradation products have significant absorbance. For unequivocal identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended[4][5][6][7].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent stability results | 1. Inaccurate pH of the stress solution.2. Fluctuation in temperature.3. Contamination of reagents or solvents. | 1. Calibrate the pH meter before preparing solutions. Verify the final pH.2. Use a calibrated, temperature-controlled incubator or water bath.3. Use high-purity (e.g., HPLC grade) reagents and solvents. |
| No degradation observed under stress conditions | 1. The compound is highly stable under the tested conditions.2. Insufficient stressor concentration or duration. | 1. Consider this a valid result, but ensure the stress conditions were appropriate.2. Increase the concentration of the acid or base, extend the exposure time, or elevate the temperature as outlined in the forced degradation protocol[8]. |
| Poor mass balance in the HPLC assay | 1. Degradation products are not UV-active at the chosen wavelength.2. Degradation products are not retained or are irreversibly adsorbed on the HPLC column.3. Formation of volatile or insoluble degradation products. | 1. Use a photodiode array (PDA) detector to screen for optimal detection wavelengths for all components. Consider using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).2. Modify the mobile phase composition (e.g., pH, organic content) or try a different column chemistry.3. Use LC-MS to identify potential non-chromophoric or volatile products. Visually inspect samples for any precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its hydrolytic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
Procedure:
1. Stock Solution Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., a 50:50 mixture of ACN and water).
2. Acidic Hydrolysis: a. In a suitable container, mix a known volume of the stock solution with an equal volume of 1 M HCl. b. Incubate the mixture at a controlled temperature (e.g., 60°C). c. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours). d. Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH. e. Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Hydrolysis: a. In a separate container, mix a known volume of the stock solution with an equal volume of 1 M NaOH. b. Incubate the mixture under the same temperature conditions as the acidic hydrolysis. c. Withdraw aliquots at the same specified time points. d. Immediately neutralize the aliquots with an equivalent amount of 1 M HCl. e. Dilute the neutralized samples with the mobile phase for HPLC analysis.
4. HPLC Analysis: a. Analyze the prepared samples using a validated stability-indicating HPLC method. b. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products. c. Calculate the percentage of degradation at each time point.
Protocol 2: Development of a Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined to be optimal from the UV spectrum of the compound)
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.
Predicted Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound under acidic and basic conditions.
Caption: Hypothesized degradation in acidic conditions.
Caption: Hypothesized degradation pathways in basic conditions.
Data Summary
The following table provides a template for summarizing quantitative data from a forced degradation study.
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) (Retention Time) |
| 1 M HCl, 60°C | 0 | 0 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 1 M NaOH, 60°C | 0 | 0 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
References
- Poste, A. E., Grung, M., & Wright, R. F. (2014). Amines and amine-related compounds in surface waters: A review of sources, concentrations and aquatic toxicity. Science of The Total Environment, 481, 35-45.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Farooqi, Z. H., Begum, R., Irfan, A., & Usman, M. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(3), 2245–2257.
- D'yakonov, V. A., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 137(18), 5986–5995.
- Wang, C., et al. (2024). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage. Organic Letters.
- Cui, Y.-L., et al. (2015).
- Fife, T. H., & Pujari, M. P. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(21), 4779–4784.
- Lee, J. P., Bembi, R., & Fife, T. H. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872–2876.
- Wu, Y., et al. (2021). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 26(23), 7304.
- Li, X., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-20.
- Politzer, P., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1239-1256.
- Jencks, W. P., & Kirsch, J. F. (1962). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 84(10), 1877–1886.
- Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems.
- Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review.
- Yan, X., Yi, X., & Xi, C. (2014). Direct cleavage of the N=N bond of azobenzenes by MeOTf leading to N-arylbenzimidazoles. Organic & Biomolecular Chemistry, 12(30), 5585-5588.
- Maleki, A., et al. (2020). Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. RSC Advances, 10(33), 19561-19571.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline.
- Ananthu, S., Aneeja, T., & Anilkumar, G. (2017). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 2(24), 7139-7155.
- Kumar, A., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts, 11(6), d173-d180.
- Jencks, W. P., & Kirsch, J. F. (1961). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(14), 3145–3145.
- Gök, S., & Aydoğdu, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-536.
- Aldewachi, H., et al. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. International Journal of Pharmaceutical and Clinical Research, 5(2), 48-52.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
- Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 288(2), 628-634.
- Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
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- Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry B, 118(12), 3369–3380.
- Adam, M. J., et al. (2008). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Journal of Fluorine Chemistry, 129(10), 967-970.
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Technical Support Center: Degradation Pathways of Nitrophenyl Imidazoles in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of nitrophenyl imidazoles in solution. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and practical, field-proven insights to navigate the complexities of your experiments. We will explore the primary degradation routes—photodegradation, hydrolysis, and oxidation—offering not just protocols, but the scientific rationale behind them.
Section 1: Understanding the Core Degradation Pathways
Nitrophenyl imidazoles are susceptible to degradation through several mechanisms, primarily driven by light, pH, and oxidative stress. A thorough understanding of these pathways is critical for developing stable formulations and predicting the environmental fate of these compounds.
Photodegradation: The Impact of Light
Photodegradation is initiated when a nitrophenyl imidazole molecule absorbs light energy, leading to a series of reactions that can alter its chemical structure.
Q1: My nitrophenyl imidazole solution is degrading upon exposure to light. What is the likely mechanism?
A1: Photodegradation of nitrophenyl imidazoles often proceeds via pseudo-first-order kinetics.[1][2][3] The process is initiated by the absorption of photons, which excites the molecule to a higher energy state. This can lead to a variety of reactions, including rearrangement of the imidazole ring and cleavage of substituent groups. For instance, metronidazole can undergo a photolytic rearrangement to form N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. The very low quantum yields for many nitroimidazoles indicate that while they do degrade under UV light, the efficiency of this process can be low, often requiring prolonged exposure or high-intensity light sources for significant degradation.[4]
Q2: I am observing variable photodegradation rates. What factors could be influencing this?
A2: Several factors can influence the rate of photodegradation:
-
Wavelength and Intensity of Light: The energy of the light source is critical. Shorter wavelengths (e.g., UV light) are generally more effective at inducing degradation than visible light. The intensity of the light source will also directly impact the rate of degradation.
-
Presence of Photosensitizers: Components in your solution, such as humic acids or other dissolved organic matter, can act as photosensitizers, potentially accelerating degradation.[4] Conversely, they can also act as light filters, reducing the amount of light reaching the target molecule and thus slowing degradation.[4]
-
Dissolved Oxygen: The presence of dissolved oxygen can influence the photodegradation pathway, sometimes leading to the formation of reactive oxygen species (ROS) that can participate in the degradation process.[5][6]
-
pH of the Solution: The pH can affect the speciation of the nitrophenyl imidazole and its molar absorption coefficient, which in turn can influence the rate of photodegradation. However, studies have shown that there is not always a general trend in the behavior of nitroimidazoles as a function of solution pH.[4]
Conceptual Workflow for a Photodegradation Study
Caption: A typical workflow for conducting a photodegradation experiment.
Hydrolytic Degradation: The Role of Water and pH
Hydrolysis is the cleavage of chemical bonds by the addition of water. For nitrophenyl imidazoles, this process is highly dependent on the pH of the solution.
Q3: My nitrophenyl imidazole is degrading in aqueous solution. How does pH influence the hydrolysis rate?
A3: The rate of hydrolysis of nitrophenyl imidazoles is significantly influenced by pH. Generally, these compounds exhibit greater stability in the neutral pH range (around pH 5-7) and are more susceptible to degradation under acidic or alkaline conditions.[1] For example, the degradation of metronidazole follows pseudo-first-order kinetics, with the rate being pH-dependent. The pH-rate profile often shows a U-shape, with the minimum degradation rate occurring at a specific pH.[1] In alkaline solutions, the hydroxide ion can directly attack the molecule, leading to degradation. In acidic solutions, the degradation mechanism can be more complex and may involve specific acid catalysis.
Q4: I am observing an unexpected bell-shaped curve in my pH-rate profile for hydrolysis. What could be the cause?
A4: While a U-shaped pH-rate profile is common, a bell-shaped curve can occur in some instances. This unexpected behavior can be due to a change in the rate-determining step of the hydrolysis reaction at different pH values.[7] For example, at a certain pH range, the formation of a tetrahedral intermediate may be the slow step, while in a more acidic or basic region, the breakdown of this intermediate could become rate-limiting.[7] The state of ionization of the parent molecule and any intermediates can also play a crucial role in these complex hydrolytic pathways.[7]
Oxidative Degradation: The Impact of Reactive Oxygen Species
Oxidative degradation involves the reaction of the nitrophenyl imidazole with oxidizing agents, often leading to the formation of various degradation products.
Q5: I am using hydrogen peroxide to induce oxidative degradation, but the results are inconsistent. Why might this be?
A5: Inconsistent results in oxidative degradation studies using hydrogen peroxide can arise from several factors:
-
Purity of Reagents: The purity of the hydrogen peroxide and any excipients in your formulation is crucial. Trace metal impurities can catalyze the decomposition of hydrogen peroxide, leading to variable rates of degradation.
-
Presence of Stabilizers: Commercial hydrogen peroxide solutions often contain stabilizers that can interfere with the oxidation reaction.
-
pH Dependence: The reactivity of hydrogen peroxide is pH-dependent. Ensure the pH of your reaction medium is controlled and consistent across experiments.
-
Formation of Artifacts: In some cases, the reagents used for oxidative stress testing can lead to the formation of artifactual degradation products. For example, azoalkane initiators used to generate peroxy radicals can produce byproducts that react with the drug molecule.[8]
Q6: What are Advanced Oxidation Processes (AOPs) and how are they relevant to nitrophenyl imidazole degradation?
A6: Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic (and sometimes inorganic) materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are highly effective in degrading recalcitrant compounds like nitrophenyl imidazoles. Common AOPs include:
-
UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates highly reactive hydroxyl radicals. This combination is significantly more effective at degrading metronidazole than UV radiation alone.[3]
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with nitrophenyl imidazoles or decompose to form hydroxyl radicals.
-
Fenton Reaction (Fe²⁺/H₂O₂): This reaction generates hydroxyl radicals and is effective for degrading a wide range of organic pollutants.
The primary advantage of AOPs is their ability to achieve high degradation efficiencies and, in some cases, complete mineralization of the organic compound to CO₂, water, and inorganic ions.
Degradation Pathways of a Generic Nitrophenyl Imidazole
Caption: Major degradation pathways for a typical nitrophenyl imidazole.
Section 2: Troubleshooting Experimental Challenges
This section addresses common issues encountered during the analysis of nitrophenyl imidazole degradation.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring degradation studies. However, various issues can arise, leading to inaccurate or unreliable data.
Q7: My HPLC chromatogram shows unexpected peaks (ghost peaks). What are the possible causes and how can I eliminate them?
A7: Ghost peaks are extraneous signals that can interfere with the quantification of your target analyte and its degradation products. Common sources include:
-
Contaminated Mobile Phase: Even HPLC-grade solvents can contain trace impurities that accumulate on the column and elute as peaks, especially during gradient elution. Prepare fresh mobile phase daily and use high-purity solvents and additives.
-
System Contamination: Carryover from previous injections is a frequent cause. Implement a robust needle wash protocol and flush the system between analyses.
-
Degraded Mobile Phase Components: Some mobile phase additives can degrade over time. For example, trifluoroacetic acid (TFA) can degrade and produce interfering peaks.
-
Sample Matrix Effects: Components of your sample matrix (e.g., from wastewater or biological fluids) can co-elute with your analytes. Proper sample preparation, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[7][9]
To troubleshoot, run a blank gradient (without injecting a sample) to see if the ghost peaks are from the system or mobile phase.
Q8: I'm observing a drift in retention times during my HPLC runs. What should I investigate?
A8: Retention time drift can compromise the identification and quantification of your compounds. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. This may require flushing with 10-20 column volumes.
-
Changes in Mobile Phase Composition: This can be due to inaccurate mixing by the pump or evaporation of a volatile solvent component. Prepare the mobile phase carefully and keep the solvent reservoirs covered.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. Monitor column performance and replace it when necessary.
Q9: My peaks are showing significant tailing. How can I improve the peak shape?
A9: Peak tailing can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the silica support of the column. Adding a small amount of a competing base (like triethylamine) to the mobile phase can help to reduce these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Mismatched Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or reverse-flush the analytical column (if permissible by the manufacturer).
Q10: I have identified several degradation products, but I'm struggling to achieve good separation in my HPLC method. What are some strategies for method development?
A10: Developing a stability-indicating HPLC method that separates the parent drug from all its degradation products can be challenging. Here are some strategies:
-
Vary the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order of your compounds.
-
Adjust the pH of the Mobile Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Small changes in pH can significantly impact selectivity.
-
Change the Stationary Phase: If you are using a C18 column, consider a different stationary phase, such as a C8, phenyl, or polar-embedded phase, which will offer different retention mechanisms.
-
Employ Gradient Elution: A gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to separate a complex mixture of compounds with varying polarities.
A systematic approach to method development, such as using a design of experiments (DoE) approach, can be highly effective in optimizing the separation.
Data Interpretation and Product Identification
Q11: How can I confidently identify the unknown peaks in my chromatogram as degradation products?
A11: The most effective way to identify unknown peaks is by coupling your HPLC system to a mass spectrometer (LC-MS).[10] High-resolution mass spectrometry (HRMS) can provide the accurate mass of the unknown compound, which allows you to determine its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that can help to elucidate the structure of the degradation product. Comparing the fragmentation pattern of the degradation product to that of the parent drug can often reveal how the structure has been modified.
Q12: I'm performing a forced degradation study, but I'm not seeing a good mass balance. What could be the reasons?
A12: Achieving a good mass balance (where the initial amount of the drug is accounted for by the sum of the remaining drug and all the degradation products) is a key aspect of a successful forced degradation study.[11] Reasons for poor mass balance include:
-
Formation of Non-UV-Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in conjunction with a UV detector can help to identify these compounds.
-
Formation of Volatile Degradants: Some degradation products may be volatile and lost during the experiment or sample preparation.
-
Precipitation of Degradants: Degradation products may be poorly soluble in the reaction medium and precipitate out of solution.
-
Co-elution of Peaks: A degradation product may be co-eluting with the parent drug or another degradant, leading to an inaccurate quantification. A peak purity analysis using a photodiode array (PDA) detector can help to identify co-eluting peaks.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of a nitrophenyl imidazole to acid and base hydrolysis.
Materials:
-
Nitrophenyl imidazole drug substance
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the nitrophenyl imidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Prepare a control sample by adding the same volume of stock solution to HPLC-grade water.
-
-
Stress Conditions:
-
Incubate the acidic, basic, and neutral solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). The goal is to achieve 5-20% degradation.[12]
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
-
Sample Analysis:
-
Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent drug at each time point.
-
Plot the natural logarithm of the percentage of remaining drug versus time to determine the pseudo-first-order degradation rate constant (k).
-
Identify and quantify any degradation products formed.
-
Protocol: Stability-Indicating HPLC Method for Metronidazole and its Degradants
Objective: To provide a starting point for an HPLC method capable of separating metronidazole from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 319 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific application and the particular degradation products you are trying to separate. Validation of the method according to ICH guidelines is essential.[10][13][14][15][16]
Section 4: Quantitative Data Summary
The following table summarizes typical degradation rate constants for metronidazole under various conditions to provide a comparative overview.
| Condition | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| Hydrolysis | 3.1 | 25 | 2.1 x 10⁻⁴ h⁻¹ | 3300 h | [1] |
| Hydrolysis | 5.6 | 25 | 1.3 x 10⁻⁴ h⁻¹ | 5330 h | [1] |
| Hydrolysis | 9.9 | 25 | 1.5 x 10⁻³ h⁻¹ | 462 h | [1] |
| Photolysis (UV 254 nm) | 3.1 | Room Temp. | 1.1 x 10⁻² min⁻¹ | 63 min | [1] |
| UV/H₂O₂ | 3.0 | Room Temp. | 1.47 µM min⁻¹ (initial rate) | N/A | [3] |
References
- N. Prasad Babu, D. Ramachandran. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
- Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formul
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central.
- Degradation kinetics of metronidazole in solution. PubMed.
- Forced Degrad
- Vernier Flash Photolysis Spectrometer.
- Artifacts Generated During Azoalkane Peroxy Radical Oxidative Stress Testing of Pharmaceuticals Containing Primary and Secondary Amines. Baertschi Consulting.
- Algal organic matter induced photodegrad
- Effect of Dissolved Oxygen Content on Photoc
- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Effect of dissolved oxygen on the photocatalytic degradation of COD in POME using CCIPR.
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
- Development and validation of stability indicating HPLC method for quantification of tinidazole.
- Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria.
- Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.
- A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies.
- Forced Degrad
- Algal organic matter induced photodegradation of tinidazole.
- The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products. MDPI.
- HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies.
- Troubleshooting and optimizing lab experiments. YouTube.
- Forced Degradation Study as per ICH Guidelines: Wh
- Radiolytic degradation of ornidazole in aqueous solutions by electron beam irradiation: Implications to parameters, kinetics, toxicity and cost evaluation.
- Development and validation of stability indicating HPLC method for quantific
- Imidazole quantification by LC determin
- Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Oxford Academic.
- Accelerated Stability Study of Metronidazole Infusion 100 ml. Bangladesh Journals Online.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central.
- Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radi
- HOW TO APPROACH A FORCED DEGRAD
- Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. PubMed Central.
- Metronidazole Degradation by UV and UV/H₂O₂ Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water M
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF METRONIDAZOLE AND NORFLOXACIN IN BULK POWDER AND IN.
- Development and validation of a stability-indicating assay method for determination of metronidazole benzo
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
- Assay of metronidazole by HPLC compared with microbial method. PubMed.
- Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry.
- General protocol for forced degradation studies (stress testing) of drug substances and drug products.
- Effect of heating on the chemical stability of two brands of metronidazole suspension. Academic Journals.
- Effect of Dissolved Oxygen Content on Photocatalytic Performance of Graphene Oxide.
- A new method for the determination of imidazole-like brown carbons using gas chrom
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- Oxime Esters as Efficient Initiators in Photopolymeriz
- Degradation Profiling of Pharmaceuticals: A Review. IJNRD.
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed.
- In Situ SERS Monitoring of Plasmon-Mediated Degradation of Microplastics. Journal of the American Chemical Society.
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Technical Support Center: Purification of 1-(2-nitrophenyl)-1H-imidazole
Welcome to the technical support guide for navigating the common challenges associated with the purification of 1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Introduction: Understanding the Molecule
This compound is a polar, aromatic heterocyclic compound. Its synthesis, typically involving a nucleophilic aromatic substitution reaction between imidazole and an activated 2-nitrohalobenzene, often results in a crude mixture containing unreacted starting materials, side-products, and residual solvents. The key to successful purification lies in exploiting the differences in polarity, solubility, and acid-base properties between the desired product and these impurities.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.
Question 1: My crude product is a dark, oily residue after solvent removal. How can I get it to solidify?
Answer: This is a frequent challenge, often caused by two main factors:
-
Residual Solvent: Trace amounts of high-boiling point solvents used in the reaction (like DMF or DMSO) can act as a plasticizer, preventing crystallization.
-
Impurities: The presence of unreacted starting materials or side-products can depress the melting point of the mixture, resulting in an oil or gum.
Troubleshooting Strategy:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by placing the flask on a high-vacuum line for several hours, possibly with gentle heating (40-50°C).
-
Trituration: This is the most effective technique. Add a small amount of a solvent in which your product is expected to be poorly soluble, but the impurities are soluble. For this compound, cold diethyl ether or a 1:1 mixture of diethyl ether and hexanes is an excellent choice.
-
Mechanism: The non-polar solvent will dissolve non-polar impurities and residual starting materials, while the desired, more polar product should precipitate as a solid.
-
Procedure: Add the cold solvent to your oil, and vigorously scratch the inside of the flask with a glass rod or spatula. This provides nucleation sites for crystal formation. Once a solid begins to form, continue to stir or sonicate the slurry for 15-30 minutes to maximize precipitation. The resulting solid can then be collected by filtration.
-
Question 2: My TLC analysis shows three spots: one at the baseline, one for my product, and one with a high Rf. What are they and how do I separate them?
Answer: This is a classic purification scenario. The spots likely correspond to:
-
Baseline Spot (Rf ~ 0): Unreacted imidazole. Imidazole is highly polar and basic, causing it to stick strongly to the silica gel and not move with less polar eluents.
-
Middle Spot (Product): Your target molecule, this compound.
-
High Rf Spot (Rf > 0.5): Unreacted 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. These starting materials are significantly less polar than your product.
Separation Strategy:
-
Aqueous Work-up (Pre-Chromatography): Before attempting column chromatography, perform a simple liquid-liquid extraction. Dissolve your crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic layer with a dilute acid solution (e.g., 1M HCl).
-
Causality: The acidic wash will protonate the basic imidazole, forming a water-soluble salt that partitions into the aqueous layer, effectively removing it from your crude product mixture.
-
-
Column Chromatography: After the acid wash, the remaining mixture of your product and the non-polar starting material can be easily separated using silica gel column chromatography[1]. A gradient elution starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) will elute the high-Rf impurity first. Increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes) will then elute your desired product.
Question 3: What are the optimal column chromatography conditions for this purification?
Answer: The ideal conditions are always determined empirically using TLC analysis. However, a robust and widely applicable starting point for this compound is as follows:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | The polar surface of silica gel effectively interacts with the polar nitro and imidazole functionalities, allowing for separation based on polarity differences[1]. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes | Start with a low polarity mixture (e.g., 10:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar ethyl acetate. This ensures that less polar impurities (like unreacted 2-nitrohalobenzene) elute first, followed by your product, providing a clean separation[2][3]. |
| TLC Visualization | UV Light (254 nm) | The aromatic rings in the product and starting materials are strong UV chromophores, making them easily visible under a UV lamp. |
| Sample Loading | Dry Loading | Dissolving the crude product in a minimal amount of solvent (e.g., DCM), adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column often yields sharper bands and better separation than loading a liquid solution. |
Question 4: My final product is a yellow solid, but the literature describes it as off-white. Is it impure?
Answer: Not necessarily. The presence of the nitrophenyl group inherently imparts a yellow color to the compound. The perceived color can be highly dependent on the crystalline form and the presence of even trace amounts of highly colored impurities. A pale yellow solid is generally considered pure[4]. However, if the product is orange, brown, or tarry, it indicates significant impurities. Purity should always be confirmed by analytical methods like NMR spectroscopy and melting point analysis, rather than by color alone.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the crude product has been subjected to an acidic wash to remove residual imidazole.
-
TLC Analysis:
-
Dissolve a tiny amount of your crude product in ethyl acetate.
-
Spot it on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a 3:1 Hexanes:Ethyl Acetate solvent system.
-
Visualize under a 254 nm UV lamp. The goal is to see a clear separation between your product spot and any remaining impurities. Adjust the solvent system if necessary to achieve an Rf value of ~0.3 for your product.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10:1 Hexanes:EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product (e.g., 1 gram) in a minimal volume of DCM or acetone.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent (10:1 Hexanes:EtOAc), collecting fractions.
-
Monitor the fractions by TLC. The non-polar impurity should elute first.
-
Once the impurity has been fully eluted, gradually increase the polarity of the mobile phase (e.g., move to 5:1, then 3:1 Hexanes:EtOAc).
-
Your product will begin to elute as the polarity increases. Collect the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any final traces of solvent.
-
Visualized Workflows and Logic
Diagram 1: General Purification Workflow
This diagram outlines the typical sequence of steps from a crude reaction mixture to the final, purified product.
Caption: Troubleshooting decision tree for non-solidifying product.
Key Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem [5] |
| Molecular Weight | 189.17 g/mol | PubChem [5] |
| Physical Form | Solid | Sigma-Aldrich |
| Appearance | Light yellow to yellow solid | ChemicalBook [4] |
| CAS Number | 23309-16-2 | Sigma-Aldrich |
References
- Cytiva. (n.d.). HisTrap FF crude, 1 ml and 5 ml.
- International Journal of Pharmacy and Biological Sciences. (n.d.). ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES.
- PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-imidazole.
- PubChem. (n.d.). This compound.
- ChemSynthesis. (n.d.). 2-(4-nitrophenyl)-1H-imidazole.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Imidazole, 1-(p-nitrophenyl)- (CAS 2301-25-9).
- Cytiva. (n.d.). HisTrap HP, 1 ml and 5 ml.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-nitro- on Newcrom R1 HPLC column.
- International Journal for Multidisciplinary Research (IJFMR). (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
- 5.2 Protein purification. (n.d.).
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test).
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Journal of Applicable Chemistry. (n.d.). Physics @ Manasagangotri.
- Google Patents. (n.d.). Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
- PubChem. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole.
- ResearchGate. (n.d.). 2-Nitro-1-vinyl-1H-imidazole.
Sources
Technical Support Center: Regioselective Imidazole N-Arylation
Welcome to the technical support center for imidazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this critical transformation. The N-arylation of unsymmetrical imidazoles often leads to mixtures of N1 and N3 regioisomers, posing significant purification challenges and impacting overall yield. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your desired isomeric products.
Due to the tautomeric nature of unsymmetrically substituted imidazoles, achieving regioselectivity in N-arylation can be challenging, often resulting in mixtures of N1- and N3-arylated products.[1][2] The control over regioselectivity is paramount, particularly in pharmaceutical development where specific isomers are required for biological activity. This guide will delve into the key factors influencing regioselectivity and provide practical strategies to steer the reaction toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of imidazole N-arylation?
A1: The regioselectivity of imidazole N-arylation is a delicate interplay of several factors:
-
Steric Hindrance: This is often the most dominant factor. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom of the imidazole ring. Substituents on both the imidazole (at C4 or C5) and the aryl halide (at the ortho position) play a crucial role. For instance, coupling a 4-substituted imidazole with an ortho-substituted aryl halide generally favors the formation of the 1,4-disubstituted product to minimize steric clash.[3]
-
Electronic Effects: The electronic nature of substituents on both the imidazole and the aryl halide can influence the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups on the imidazole can modulate the pKa of the N-H protons, while substituents on the aryl group affect its electrophilicity.
-
Catalyst System (Metal and Ligand): The choice of catalyst and ligand is critical. Palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) systems are the most common, and their ligands can create a specific steric environment around the metal center, thereby directing the arylation to one nitrogen over the other.[1][4] Some palladium systems with bulky biarylphosphine ligands have shown excellent selectivity for the N1 position of 4-substituted imidazoles.[1][5][6]
-
Reaction Conditions: Parameters such as the base, solvent, and temperature can significantly impact the regioselectivity. The choice of base can influence the concentration of the imidazolate anion, while the solvent can affect the solubility of reactants and intermediates.[3][7]
Q2: I am getting a mixture of N1 and N3 isomers. How can I improve the selectivity for the N1 position in a 4-substituted imidazole?
A2: Favoring the N1 isomer, which is often the less sterically hindered product, can be achieved through several strategies:
-
Employ a Palladium-Catalyzed System: Buchwald-Hartwig amination using a palladium catalyst with a bulky biaryl phosphine ligand (like L1 in the provided research) is highly effective for directing arylation to the N1 position.[1][5][6][8] The steric bulk of the ligand is thought to create a transition state that favors the less hindered N1 nitrogen.
-
Optimize the Ligand: For copper-catalyzed reactions, ligands like 4,7-dimethoxy-1,10-phenanthroline have been shown to be effective.[3][9] Screening different ligands is often necessary to find the optimal one for your specific substrates.
-
Introduce Steric Bulk on the Aryl Halide: Using an aryl halide with an ortho-substituent will increase the steric demand of the arylation, further favoring attack at the less hindered N1 position.[3]
-
Protecting Groups: While not a direct arylation strategy, you can protect the imidazole, perform a regioselective C-H arylation, and then deprotect. For instance, the SEM [2-(trimethylsilyl)ethoxymethyl] group can be used to direct C-H arylation, and subsequent manipulations can yield the desired N-arylated product.[10][11][12][13]
Q3: Can I selectively obtain the N3-arylated product of a 4-substituted imidazole?
A3: Selectively obtaining the N3-arylated (or 1,5-disubstituted) product is generally more challenging due to unfavorable steric interactions. However, it is not impossible:
-
Substrate Control: If the substituent at the C4 position is small (e.g., a methyl group) and the incoming aryl group is not sterically demanding, the electronic preference might lead to a higher proportion of the N3 isomer.
-
Directing Groups: In some advanced strategies, a directing group can be installed on the imidazole to force arylation at the N3 position. This often involves a multi-step sequence.
-
"SEM-Switch" Strategy: A clever method involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. After initial functionalization, the SEM group can be induced to switch from N1 to N3, opening up the N1 position for further reactions. This strategy can be adapted to access specific regioisomers that are difficult to obtain directly.[10][12]
Q4: My reaction is not going to completion. What are the common causes for low conversion?
A4: Low conversion in N-arylation reactions can stem from several issues:
-
Catalyst Inactivation: Imidazoles can act as inhibitors for palladium catalysts by competing with the phosphine ligand for binding to the metal center.[1][5][6] Pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole can mitigate this issue.[1][5][6]
-
Base Incompatibility: The choice of base is crucial. Common bases include Cs₂CO₃, K₃PO₄, and NaOt-Bu. The base must be strong enough to deprotonate the imidazole but not so strong as to cause side reactions. The solubility of the base in the chosen solvent can also play a role.[3]
-
Solvent Effects: The solvent influences the solubility of the reactants and the catalyst. Anhydrous solvents are highly recommended to prevent quenching the catalyst and base.[4] Common solvents include dioxane, toluene, DMSO, and NMP.[3][4][7]
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more forcing conditions or specialized catalyst systems.[10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during imidazole N-arylation.
Problem 1: Poor Regioselectivity (Product is a mixture of N1 and N3 isomers)
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Steric Differentiation | Increase the steric bulk of the ligand (for Pd-catalyzed reactions). Use an aryl halide with an ortho-substituent. | A bulkier ligand or substrate will amplify the steric differences between the N1 and N3 positions, favoring attack at the less hindered site.[1][3] |
| Suboptimal Catalyst System | Switch from a copper-catalyzed to a palladium-catalyzed system, or vice versa. Screen a variety of ligands. | Different metal-ligand combinations have inherent electronic and steric properties that can favor one regioisomer over the other.[1][4] |
| Unfavorable Reaction Conditions | Vary the solvent and base. Lowering the reaction temperature may sometimes improve selectivity. | The reaction environment can influence the transition state energies for the formation of the two isomers. |
Problem 2: Low or No Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition by Imidazole | Pre-mix and heat the palladium source (e.g., Pd₂(dba)₃) and the ligand before adding the imidazole and other reagents. | This allows for the formation of the active Pd(0)-ligand complex, which is less susceptible to inhibition by the imidazole substrate.[1][5][6] |
| Inactive Catalyst | Use a fresh source of palladium or copper catalyst. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). | Catalysts can degrade over time, and oxygen can deactivate the active catalytic species. |
| Insufficiently Anhydrous Conditions | Use freshly distilled or commercially available anhydrous solvents. Dry the base (e.g., Cs₂CO₃) in an oven before use. | Water can react with the base and deactivate the catalyst.[4] |
| Poor Aryl Halide Reactivity | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide. Alternatively, use a more active catalyst system designed for aryl chlorides. | The reactivity of aryl halides follows the trend I > Br > Cl. Aryl chlorides often require more specialized and reactive catalysts.[10] |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Aryl Halide | Lower the reaction temperature. Decrease the catalyst loading. | These conditions can sometimes favor the desired cross-coupling over the undesired homocoupling. |
| Dehalogenation of Aryl Halide | Ensure the absence of water and other protic sources. Use a non-protic solvent. | Protic impurities can lead to the reduction of the aryl halide. |
| C-H Arylation | If using a palladium catalyst, consider that direct C-H arylation of the imidazole ring can sometimes occur, especially at higher temperatures. Protecting the N-H with a suitable group can prevent this. | Palladium catalysts are known to mediate C-H activation/arylation, which can compete with N-arylation.[10][14] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
This protocol is a starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vial, add the imidazole (1.2 mmol), aryl halide (1.0 mmol), copper(I) source (e.g., Cu₂O, 2.5-5 mol%), ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 7.5-15 mol%), and base (e.g., Cs₂CO₃, 1.4 mmol).
-
If using, add poly(ethylene glycol) (PEG) (e.g., 200 mg).[3][9]
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add an anhydrous solvent (e.g., butyronitrile, NMP, or DMSO, 0.5-1.0 mL) via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-48 hours.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N1-Selective Arylation
This protocol is particularly useful for achieving high N1 selectivity with 4-substituted imidazoles.
-
In an oven-dried reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%) and the biaryl phosphine ligand (e.g., L1 from the cited literature, 1-5 mol%).
-
Seal the vial, evacuate, and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., a mixture of toluene and dioxane) and heat the mixture (e.g., at 120 °C for 3 minutes) to pre-activate the catalyst.[1]
-
Cool the mixture to room temperature.
-
Add the 4-substituted imidazole (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow a similar workup and purification procedure as described in Protocol 1.
Visualizing the Path to Regioselectivity
The following diagrams illustrate the key decision-making processes and mechanistic considerations for achieving regioselective N-arylation.
Caption: Factors governing regioselectivity in imidazole N-arylation.
Caption: Troubleshooting workflow for imidazole N-arylation.
References
- Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]
- Boruń, A., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5051-5066. [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782. [Link]
- Zheng, N., et al. (2003). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 68(25), 9608-9612. [Link]
- Vesali, N., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Various Authors. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Request PDF. [Link]
- Boruń, A., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). N‐Arylation of Imidazoles: An Overview. Request PDF. [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. [Link]
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - CâH Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three CâH Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of nitrophenyl imidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of nitrophenyl imidazoles. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of these important pharmaceutical building blocks. Our goal is to empower you with the knowledge to anticipate and prevent the formation of common byproducts, thereby improving yield, purity, and the overall success of your research.
Introduction
Nitrophenyl imidazoles are a critical class of heterocyclic compounds, serving as key intermediates in the development of a wide range of therapeutic agents. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the imidazole ring, offering unique avenues for further functionalization. However, this reactivity also presents specific challenges, often leading to the formation of undesirable byproducts. This guide provides a structured approach to understanding and mitigating these side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of nitrophenyl imidazoles in a concise question-and-answer format.
Q1: I'm getting a mixture of N-alkylation products that are difficult to separate. How can I improve the regioselectivity?
A1: The formation of regioisomers during N-alkylation of unsymmetrical imidazoles is a frequent challenge. The deprotonated imidazole anion has shared negative charge across both nitrogen atoms, leading to a mixture of products. To enhance regioselectivity, consider the following:
-
Steric Hindrance: Utilize bulky substituents on either the imidazole ring or the alkylating agent to favor alkylation at the less sterically hindered nitrogen.
-
Protecting Groups: Employ a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, to block one of the nitrogen atoms, directing alkylation to the other. The SEM group can be subsequently removed.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio. Experiment with different conditions to optimize for your desired product.
Q2: My reaction is producing a significant amount of a doubly alkylated byproduct (a quaternary imidazolium salt). What causes this and how can I prevent it?
A2: The formation of quaternary imidazolium salts occurs when the N-alkylated imidazole product undergoes a second alkylation. This is more common with highly reactive alkylating agents. To minimize this:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent.
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.
-
Monitor the Reaction: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further reaction of the product.
Q3: I'm observing an unexpected loss of the nitro group during my reaction. What could be happening?
A3: The nitro group on the phenyl ring is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution (SNAr). If your reaction mixture contains strong nucleophiles (e.g., alkoxides, amines), they can displace the nitro group. To avoid this:
-
Choose Your Nucleophiles Carefully: Be mindful of the nucleophilicity of all reagents in your reaction.
-
Control Basicity: Strong bases can generate potent nucleophiles in situ. Use the mildest base necessary to achieve your desired transformation.
-
Lower Reaction Temperature: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may prevent this side reaction.
Q4: My final product has an unexpected color, and I suspect a byproduct involving the nitro group. What are the possibilities?
A4: Unintended reactions of the nitro group can lead to colored byproducts. Potential transformations include:
-
Reduction to an Amine: If reducing agents are present, even mild ones, the nitro group can be reduced to an amino group.
-
Formation of Azo or Azoxy Compounds: In the presence of certain reducing agents, such as metal hydrides, or under specific reaction conditions, nitroarenes can couple to form colored azo or azoxy compounds.
-
Diazotization and Coupling: If an aromatic amine is present or formed in situ, it can undergo diazotization and couple with an activated aromatic ring (like another imidazole molecule) to form an azo dye.
To prevent these, ensure your reaction is free from reducing agents unless a reduction is intended, and carefully control the reaction conditions to avoid unintended side reactions of the nitro group.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common byproducts, their mechanisms of formation, and comprehensive strategies for their prevention.
Table 1: Common Byproducts in Nitrophenyl Imidazole Synthesis and Their Mitigation
| Byproduct Class | Specific Example(s) | Probable Cause(s) | Prevention Strategies & Optimization |
| Regioisomers | 1-Alkyl-4-(nitrophenyl)imidazole and 1-Alkyl-5-(nitrophenyl)imidazole | Deprotonation of unsymmetrical imidazole leads to an anion with delocalized charge, allowing for alkylation at either nitrogen. | - Utilize bulky alkylating agents or imidazoles with bulky substituents to sterically direct the reaction.- Employ protecting groups (e.g., SEM) to block one nitrogen.- Optimize solvent, base, and temperature to favor one isomer. |
| Over-alkylation Products | 1,3-Dialkyl-4-(nitrophenyl)imidazolium salt | The N-alkylated product is also nucleophilic and can react with the alkylating agent, especially if it is highly reactive or used in excess. | - Use a slight excess of the imidazole starting material.- Control the addition of the alkylating agent (e.g., slow addition).- Lower the reaction temperature and monitor the reaction closely. |
| Oxidized Byproducts | 2-Aroyl-4(5)-(nitrophenyl)imidazole | Can form during Debus-Radziszewski type syntheses, particularly under certain oxidative conditions.[1] | - Optimize reaction conditions (solvent, catalyst, temperature) for the desired imidazole formation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Nitro Group Displacement | Phenyl-imidazole (loss of NO₂) | The nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by nucleophiles present in the reaction mixture.[2][3] | - Avoid strong nucleophiles if possible.- Use non-nucleophilic bases.- Lower the reaction temperature. |
| Nitro Group Reduction | Amino-phenyl imidazole | Presence of reducing agents or conditions that favor reduction (e.g., certain metals and acids, catalytic hydrogenation).[4][5][6] | - Scrupulously exclude reducing agents from the reaction.- Be cautious with the choice of metal catalysts and acidic conditions. |
| Azo/Azoxy Compounds | Bis(phenyl-imidazole) azo/azoxy derivatives | Condensation of partially reduced nitro group intermediates (e.g., nitroso and hydroxylamine species) or reaction of an in situ formed aniline with a diazonium salt.[1][7] | - Avoid conditions that lead to partial reduction of the nitro group (e.g., use of certain metal hydrides).- Maintain a non-acidic environment if aromatic amines are present to prevent diazotization. |
| Oxime Formation | Byproduct from reaction of active methylene compounds with nitrous acid | Nitrous acid (HNO₂) can be generated as a byproduct of nitro group displacement and can react with other components in the mixture.[2] | - If nitro group displacement is unavoidable, consider adding a nitrous acid scavenger.- Optimize conditions to minimize the rate of nitro group displacement. |
Visualizing Byproduct Formation
The following diagrams illustrate the key pathways leading to common byproducts.
Caption: Key byproduct formation pathways in nitrophenyl imidazole synthesis.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments aimed at preventing byproduct formation.
Protocol 1: Regioselective N-Alkylation using a Sterically Hindered Base
This protocol aims to improve the regioselectivity of N-alkylation by using a bulky base that preferentially deprotonates the less sterically hindered nitrogen.
Materials:
-
Unsymmetrically substituted nitrophenyl imidazole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the nitrophenyl imidazole.
-
Dissolve the imidazole in anhydrous THF (or a mixture of THF and DMF for better solubility).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the KHMDS solution (typically as a solution in THF) to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add the alkyl halide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: The use of a bulky, non-nucleophilic base like KHMDS can selectively deprotonate the more accessible nitrogen, leading to a higher ratio of the desired regioisomer.
Protocol 2: Minimizing Over-alkylation by Controlled Reagent Addition
This protocol is designed to reduce the formation of quaternary imidazolium salts.
Materials:
-
Nitrophenyl imidazole (1.2 equiv)
-
Alkyl halide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, suspend the nitrophenyl imidazole and K₂CO₃ in anhydrous CH₃CN.
-
Heat the mixture to a moderate temperature (e.g., 60 °C).
-
Dissolve the alkyl halide in a small amount of anhydrous CH₃CN and add it to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Rationale: Using a slight excess of the imidazole and adding the alkylating agent slowly ensures that its concentration remains low, minimizing the chance of a second alkylation with the product.
Protocol 3: Purification via Acid-Base Extraction
This protocol is useful for separating the desired basic imidazole product from non-basic impurities.
Materials:
-
Crude reaction mixture
-
Dichloromethane (or other water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture in dichloromethane.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of organic layer). The basic imidazole product will move to the acidic aqueous layer.
-
Combine the aqueous layers and wash with a small amount of dichloromethane to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (check with pH paper).
-
The purified nitrophenyl imidazole should precipitate out. If it does, collect it by vacuum filtration.
-
If the product does not precipitate, extract the basic aqueous solution with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Rationale: This method leverages the basicity of the imidazole ring. The product is protonated and dissolves in the aqueous acid, leaving non-basic impurities in the organic layer. After neutralization, the product can be recovered.
References
- Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The formation of 2-aroyl-4(5)-arylimidazoles as side products strongly depends on the reaction conditions employed. Journal of Organic Chemistry, 72(12), 4551-4553. [Link]
- A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). RSC Advances, 10(40), 23835-23841. [Link]
- How do you do reduction of aromatic nitro or nitroimidazole? (2016).
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Effect of Nitro Group on Imidazole Derivative as Colorimetric Chemosensor for Amines. (2020).
- Reduction of nitro compounds. Wikipedia. [Link]
- Biological and theoretical study of synthesized imidazole derivative azo compound. (2025).
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4801. [Link]
- Synthesis and Reactions of Imidazole. Zenodo. [Link]
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). International Journal of Molecular Sciences, 25(8), 4301. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
- One step synthesis of azo compounds from nitroaromatics and anilines.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(12), 3662. [Link]
- 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
- Synthesis of substituted N-heterocycles by N-aryl
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2022).
- Recent Advances in the Synthesis of Aromatic Azo Compounds. (2022). Molecules, 27(24), 8758. [Link]
- Imidazole synthesis. Organic Chemistry Portal. [Link]
- An Overview of Preparation for Different Azo Compounds. (2025). Al-Nahrain Journal of Science, 27(1), 1-13. [Link]
- SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmaceutical and Chemical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 1-(2-nitrophenyl)-1H-imidazole
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1-(2-nitrophenyl)-1H-imidazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and process experience.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or an Ullmann Condensation. The choice of route is a critical first step in process development and scale-up, as each presents distinct advantages and challenges.
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of imidazole with an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, in the presence of a base. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, making this a common and often high-yielding method.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between an aryl halide and imidazole.[3][4] While a powerful tool for forming C-N bonds, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, though modern catalytic systems have improved efficiency.[5][6]
Below is a decision-making framework to assist in selecting the most appropriate synthetic route for your scale-up campaign.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Identifying Impurities in 1-(2-nitrophenyl)-1H-imidazole Samples
Welcome to the technical support center for the analysis of 1-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. Adherence to rigorous purity standards is critical for the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1] This resource provides in-depth, experience-based insights and validated protocols to ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and provides step-by-step guidance for their resolution.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your High-Performance Liquid Chromatography (HPLC) analysis of a this compound sample shows additional peaks besides the main analyte peak.
Possible Causes & Solutions:
-
Process-Related Impurities: The synthesis of this compound can result in various impurities, including unreacted starting materials, regioisomers (such as 1-(4-nitrophenyl)-1H-imidazole), and byproducts from side reactions.[1][2]
-
Action: Review the synthetic route. Common synthetic methods for imidazole derivatives, such as the condensation of o-phenylenediamine with aldehydes, can lead to various byproducts.[3][4] Compare the retention times of your unknown peaks with commercially available standards of potential impurities.
-
-
Degradation Products: The compound may have degraded due to improper storage or handling, or as a result of stress conditions.
-
Contamination: The sample may be contaminated from solvents, reagents, or equipment.
-
Action: Analyze a blank (injection of the mobile phase or diluent alone) to rule out contamination from the analytical system. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.
-
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a robust starting point for the separation and detection of impurities in this compound. HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power and sensitivity.[1][8][9]
Instrumentation & Materials:
-
HPLC system with a UV detector[1]
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][10]
-
HPLC-grade acetonitrile, water, and formic acid[1]
-
Reference standard of this compound (purity >98%)
Procedure:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 100 µg/mL.[1]
-
Sample Solution: Prepare the sample at the same concentration as the standard solution using the diluent.[1]
-
-
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 5% A, 95% B25-30 min: 5% A, 95% B30.1-35 min: Re-equilibration to 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 310 nm (based on UV spectrum of the analyte) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Calculate the percentage of each impurity by the area normalization method.
-
Issue 2: Difficulty in Identifying the Structure of an Unknown Impurity
Symptom: You have detected and isolated an unknown impurity, but its chemical structure remains elusive.
Possible Causes & Solutions:
-
Insufficient Data: A single analytical technique may not provide enough information for complete structural elucidation.
-
Action: Employ a combination of orthogonal analytical techniques. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular weight information and fragmentation patterns.[8][11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the precise arrangement of atoms in a molecule.[1][12]
-
Workflow for Unknown Impurity Identification
Caption: Workflow for the Identification of an Unknown Impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Based on the synthesis and stability of the molecule, you can anticipate the following types of impurities:
-
Starting Materials: Unreacted 2-nitroaniline and reagents used in the imidazole ring formation.
-
Positional Isomers: 1-(4-nitrophenyl)-1H-imidazole is a common regioisomer that can form during synthesis.
-
Byproducts: Side-products from the cyclization reaction.
-
Degradants: Products of hydrolysis, oxidation, or photolysis. Forced degradation studies are the most effective way to identify these.[5][13]
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis of this compound?
A2: GC-MS can be a powerful tool for the analysis of volatile and thermally stable impurities.[8][14] However, this compound itself may have limited volatility and could potentially degrade at high temperatures in the GC inlet.[15] It is crucial to assess the thermal stability of the compound before opting for GC-MS. If suitable, GC-MS can provide excellent separation and structural information for certain impurities, especially residual solvents.[16]
Q3: How do I validate my analytical method for impurity determination?
A3: Method validation is essential to ensure your analytical results are accurate and reliable. According to ICH guidelines, the validation of an impurity method should include the following parameters:[17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Are there any official pharmacopeial standards for impurities in this compound?
A4: While there may not be a specific monograph for this compound in major pharmacopoeias like the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP), general chapters on impurities in drug substances and drug products are applicable.[18][19] It is advisable to consult these general chapters for guidance on qualification and control thresholds for impurities. Additionally, certified reference materials for imidazole and related compounds are available from various suppliers.[18][20]
Q5: How can I perform a forced degradation study?
A5: A forced degradation study involves subjecting the drug substance to more severe conditions than accelerated stability testing to generate degradation products.[5][6] The typical stress conditions are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Heating the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The extent of degradation should typically be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
References
- Pharmaffili
- Pharmaffili
- SciSpace.
- BioProcess International.
- American Association of Pharmaceutical Scientists.
- Semantic Scholar.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
- ResearchGate. 1 H NMR spectrum of 0.
- ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
- Organometallics.
- PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
- IRJET. Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]
- Royal Society of Chemistry.
- International Journal of Pharmaceutical and Bio-Medical Analysis.
- PubMed. Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. [Link]
- BMC Chemistry. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
- Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
- Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
- National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
- International Journal for Multidisciplinary Research.
- ChemSynthesis. 2-(4-nitrophenyl)-1H-imidazole. [Link]
- ResearchGate.
- ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. [Link]
- MDPI. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. [Link]
- ResearchGate. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. soeagra.com [soeagra.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. irjet.net [irjet.net]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 咪唑 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 19. Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazole, Pharmaceutical Secondary Standard, Certified Reference Material, MilliporeSigma Supelco 500 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
Technical Support Center: Improving the Solubility of 1-(2-nitrophenyl)-1H-imidazole for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in experimental biology: the poor aqueous solubility of compounds like 1-(2-nitrophenyl)-1H-imidazole. Inconsistent or non-reproducible data in biological assays can often be traced back to the compound precipitating out of the assay medium. This guide offers a systematic approach to diagnosing and resolving these solubility issues, ensuring the accuracy and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with poorly soluble compounds.
Q1: My this compound solution is cloudy or has visible particles after I dilute it in my assay buffer. What is happening?
This is a classic sign of your compound precipitating out of solution. Many organic compounds, including this compound, are hydrophobic and have very low intrinsic solubility in aqueous environments like buffers or cell culture media.[1] When the concentration of the compound exceeds its solubility limit in the final assay medium, it "crashes out," forming a fine precipitate or suspension.[1][2] This leads to an unknown and lower-than-intended concentration of the soluble, active compound, which can cause erratic assay results and incorrect dose-response curves.[3]
Q2: I've dissolved my compound in 100% DMSO and the stock solution is perfectly clear. Why does it still precipitate when I add it to my cell culture media?
A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous medium.[1] This common problem arises from a phenomenon known as a "solvent shift."[2] When a small volume of your highly concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses rapidly. This causes a dramatic change in the solvent environment surrounding the compound molecules, from a favorable organic environment to an unfavorable aqueous one.[4][5] If the compound's solubility limit in the final, mostly aqueous, medium is exceeded, it will precipitate.[6]
Q3: What is the maximum concentration of DMSO I should use in my final assay?
The final concentration of DMSO should be kept as low as possible. As a widely accepted industry standard, the final DMSO concentration should be below 1%, and for sensitive cell-based assays, it is often necessary to go even lower, such as ≤0.5% or even <0.1%.[1][7][8] It is critical to remember that DMSO is not inert; at higher concentrations, it can have its own biological effects, including cytotoxicity or altering the activity of enzymes, which can confound your results.[7][9] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[10]
Q4: Beyond just using DMSO, what are the next steps I should take to improve the solubility of this compound?
When DMSO alone is insufficient, a systematic approach using various formulation strategies is recommended. These can be broadly categorized from simple to more complex:
-
Co-solvents : Using a mixture of water-miscible organic solvents.[11]
-
Surfactants : Employing detergents to form micelles that encapsulate the compound.[11]
-
Cyclodextrins : Using cyclic oligosaccharides to form inclusion complexes.[12][13]
-
pH Adjustment : Modifying the pH of the buffer for ionizable compounds.[11]
-
Advanced Formulations : Exploring lipid-based systems like liposomes or reducing particle size via nanosuspensions for more challenging compounds.[14][15]
The choice of method depends on the compound's properties and the tolerance of the specific biological assay.
Q5: How do co-solvents work, and which ones are commonly used in biological assays?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[10] This can significantly increase the solubility of your test agent. Besides DMSO, other commonly used co-solvents in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights.[10][16][17] It is crucial to test the tolerance of your specific cell line or assay system to the chosen co-solvent, as they can have cytotoxic effects at higher concentrations.[16]
Q6: When should I consider using a surfactant like Tween® 80?
Surfactants are a valuable tool when co-solvents are not effective enough or are incompatible with the assay. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[10] Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, effectively increasing their apparent solubility in the aqueous medium.[10] Non-ionic surfactants such as Polysorbate 80 (Tween® 80) are often preferred in biological assays due to their relatively low toxicity.[10][17]
Q7: What are cyclodextrins, and how can they improve solubility?
Cyclodextrins are cyclic oligosaccharides that have a unique truncated cone or doughnut-shaped structure.[] The exterior of the cyclodextrin molecule is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[12][19] This hydrophobic cavity can encapsulate a "guest" molecule—in this case, your poorly soluble compound—forming a stable, water-soluble "inclusion complex."[20] This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its solubility and stability.[13] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used in pharmaceutical formulations and biological research.[][19]
Q8: What are more advanced formulation options if these simpler methods fail?
For particularly challenging compounds, more advanced drug delivery technologies may be necessary. These often require more specialized preparation but can offer significant advantages:
-
Lipid-Based Formulations (Liposomes) : These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer itself.[21][22][23][24] Liposomes can improve solubility and, in some cases, alter the pharmacokinetic profile of a compound.[25]
-
Particle Size Reduction (Nanonization) : The dissolution rate of a solid drug is proportional to its surface area.[11][26] Techniques like milling or high-pressure homogenization can reduce the particle size of a compound to the nanometer scale.[11][15] The resulting nanosuspension has a vastly increased surface area, which can significantly improve the dissolution rate and bioavailability.[27][28]
Section 2: Troubleshooting Guide: Common Solubility Issues
Use this table to quickly diagnose and resolve common problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Solution turns cloudy/milky instantly upon dilution into aqueous buffer) | High Supersaturation / Solvent Shift : The final compound concentration far exceeds its kinetic solubility limit in the assay buffer.[2] | 1. Decrease Final Concentration : Perform a serial dilution to find the maximum soluble concentration and work below that limit.[2] 2. Stepwise Dilution : Instead of a direct 1:1000 dilution from DMSO to buffer, try an intermediate dilution (e.g., 1:10 into a 50% DMSO/buffer mix), then dilute further into the final assay buffer.[29] 3. Increase Mixing Energy : Add the stock solution to the buffer while vortexing or pipetting vigorously to aid rapid dispersion.[2] |
| Low Temperature : The assay buffer or media is cold, reducing the compound's solubility.[29] | Pre-warm the Buffer : Ensure your assay buffer or cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[8] | |
| Precipitation Over Time (Solution is initially clear but becomes cloudy during incubation) | Thermodynamic Insolubility : The compound concentration is above its thermodynamic (true) solubility limit, and it slowly precipitates as it reaches equilibrium.[2] | Lower the Compound Concentration : The initial concentration may be kinetically trapped in a supersaturated state. A lower concentration is needed for long-term stability.[2] |
| Compound Instability : The compound may be degrading over the course of the experiment, and the degradation products are less soluble.[2] | Assess Compound Stability : Check the stability of your compound in the assay buffer over the time course of your experiment. Consider shorter incubation times if degradation is an issue. | |
| Inconsistent or Non-Reproducible Assay Results | Micro-precipitation : The compound may be forming very fine, invisible precipitates, leading to variable concentrations of the soluble drug in different wells or experiments.[3] | 1. Re-evaluate Solubility : Your working concentration is likely too high. Re-determine the maximum soluble concentration using a visual or light-scattering method.[1] 2. Employ a Solubilization Strategy : Proactively use a co-solvent, cyclodextrin, or surfactant to ensure the compound remains fully dissolved throughout the assay.[10][11] |
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for implementing common solubilization techniques.
Protocol 3.1: Preparation and Use of a Co-Solvent System
This protocol describes how to use a co-solvent to improve the solubility of this compound.
-
Select a Co-solvent : Choose a co-solvent that is compatible with your assay (e.g., ethanol, PEG 400).
-
Determine Assay Tolerance : Before testing your compound, determine the maximum concentration of the co-solvent that your assay (e.g., cell line) can tolerate without adverse effects (e.g., >90% cell viability). This is your upper limit.
-
Prepare Primary Stock : Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).
-
Prepare Intermediate Stock : Create an intermediate stock by diluting the primary DMSO stock in your chosen co-solvent (e.g., dilute 1:1 in PEG 400 to get a 25 mM stock in 50% DMSO/50% PEG 400).
-
Prepare Working Solution : Add a small aliquot of the intermediate stock directly to your pre-warmed assay buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of both DMSO and the co-solvent remains below the tolerated limits.
-
Vehicle Control : Prepare a vehicle control by adding the same volume of the 50% DMSO/50% PEG 400 mixture (without the compound) to your assay buffer.
Protocol 3.2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple and effective method for preparing drug-cyclodextrin complexes in the lab.[12]
-
Select a Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Molar Ratio Calculation : Determine the desired molar ratio of drug to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point.
-
Kneading Process : a. Weigh the appropriate amounts of this compound and HP-β-CD and place them in a glass mortar. b. Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder to create a thick, paste-like consistency. c. Knead the paste thoroughly with a pestle for 30-45 minutes. The mechanical force and the presence of a small amount of solvent facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying : Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved, resulting in a solid powder.
-
Final Product : The resulting powder is the drug-cyclodextrin inclusion complex. This powder should be more readily water-soluble than the parent compound. It can be directly dissolved in your aqueous assay buffer to prepare your working solutions.
Section 4: Visualization of Solubility Enhancement Strategies
Diagram 1: Decision Workflow for Solubilization
This diagram provides a logical pathway for selecting an appropriate method to improve compound solubility.
Caption: A decision-making workflow for addressing solubility issues.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
Section 5: Summary of Solubilization Strategies
This table provides a comparative overview of the primary methods for enhancing the solubility of this compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Concentration |
| Co-solvents (e.g., DMSO, PEG 400) | Reduces the polarity of the aqueous solvent system.[10] | Simple to implement; effective for many compounds. | Potential for solvent toxicity/assay interference; may not be sufficient for very insoluble compounds.[7][16] | <1% for DMSO; assay-dependent for others. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the hydrophobic drug in their core.[10] | High solubilizing capacity. | Can be toxic to cells; may interfere with protein binding or membrane function.[17] | Above the CMC; typically 0.01% - 0.1%. |
| Cyclodextrins (e.g., HP-β-CD) | Form water-soluble inclusion complexes by encapsulating the drug in a hydrophobic cavity.[12][19] | Generally low toxicity; can improve compound stability.[7] | Limited by the size of the drug and the cavity; can be more expensive. | Molar ratio to drug (e.g., 1:1 to 10:1). |
| pH Adjustment | Increases the ionization of acidic or basic compounds, which are typically more soluble than the neutral form.[11] | Very effective for ionizable compounds; simple to adjust. | Only applicable to ionizable compounds; the required pH may be incompatible with the biological assay. | Buffer pH adjusted to be ~2 units away from the compound's pKa. |
References
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- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
- NIH. (n.d.). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Revista Electronica de Veterinaria. (n.d.). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- (2021, November 27). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs.
- Scholars Research Library. (n.d.). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption.
- PMC - NIH. (n.d.). Determining drug release rates of hydrophobic compounds from nanocarriers.
- Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- R Discovery. (2019, January 7). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles.
- PubChem. (n.d.). This compound.
- Stanford University. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion.
- PMC - PubMed Central. (2022, February 17). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Assays.
- Benchchem. (n.d.). Preventing oleanolic acid precipitation in DMSO stock solutions.
- YouTube. (2022, September 2). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview.
- Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- BioAssay Systems. (n.d.). Troubleshooting.
- Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
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- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Benchchem. (n.d.). Dnmt1-IN-5 precipitation in cell culture media.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media ?
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Technical Support Center: Navigating the Reactivity of 2-Nitro-Substituted Aryl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the unique challenges posed by 2-nitro-substituted aryl halides in cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome poor reactivity and achieve your synthetic targets.
Part 1: Frequently Asked Questions (FAQs) - The Challenge of the ortho-Nitro Group
Q1: I thought nitro groups were activating in nucleophilic aromatic substitution (SNAr). Why is my 2-nitro-substituted aryl halide showing poor reactivity?
This is a common and excellent question that highlights a crucial nuance in SNAr chemistry. While it is true that the nitro group is a powerful electron-withdrawing group that activates the aryl ring for nucleophilic attack, its position relative to the leaving group is critical.
-
Electronic Activation: A nitro group at the ortho or para position stabilizes the negatively charged Meisenheimer intermediate through resonance, which is a key step in the SNAr mechanism.[1][2] This electronic stabilization is essential for the reaction to proceed.
-
Steric Hindrance: However, when the nitro group is in the ortho position, it can also create significant steric hindrance.[3] This bulkiness can physically block the incoming nucleophile from approaching the carbon atom bearing the leaving group, thereby increasing the activation energy of the reaction.[4][5]
Essentially, you are observing a competition between the activating electronic effect and a deactivating steric effect. For many substrates, especially with bulky nucleophiles, the steric hindrance can dominate, leading to sluggish or failed reactions.[4]
Q2: How does the steric hindrance from the ortho-nitro group specifically inhibit the SNAr reaction?
The accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2] The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bonded to the leaving group.[2] This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex.[6]
The presence of a bulky group, such as a nitro group, directly adjacent to the reaction center makes it more difficult for the nucleophile to achieve the necessary trajectory for attack.[4] This is in contrast to a para-nitro substituent, which provides the same electronic benefit without the steric impediment.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of a 2-Nitroaryl Bromide
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-nitroaryl bromide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) (1.4 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)2 (1-5 mol%), and a suitable phosphine ligand. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos are often effective. [7]A pre-formed catalyst can also be used. [8]3. Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene or dioxane (5-10 mL). Heat the reaction mixture with stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
For the formation of C-C bonds, the Suzuki-Miyaura coupling is a versatile and powerful tool. [7]It involves the reaction of an aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. [9]
Protocol: Suzuki-Miyaura Coupling of a 2-Nitroaryl Chloride
-
Reaction Setup: To a dry Schlenk flask, add the 2-nitroaryl chloride (1.0 mmol), the boronic acid (1.2-1.5 mmol), and a base such as K2CO3 or K3PO4 (2.0-3.0 mmol). [7][10]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4 at 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., SPhos). [7][11]3. Solvent and Reaction: Add a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water). [10]Deoxygenate the mixture by bubbling with an inert gas. Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. [12]While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations with ligands allow for milder conditions. [12]This method can be particularly effective for electron-deficient aryl halides. [12]
Protocol: Ullmann C-O Coupling of a 2-Nitroaryl Iodide with a Phenol
-
Reaction Setup: In a reaction vessel, combine the 2-nitroaryl iodide (1.0 mmol), the phenol (1.0-1.2 mmol), and a base such as K2CO3 or Cs2CO3 (2.0 mmol).
-
Catalyst Addition: Add a copper catalyst, such as CuI (5-10 mol%), and a ligand if necessary. Diamine ligands like phenanthroline can be effective. [12]3. Solvent and Reaction: Add a high-boiling polar solvent such as DMF, NMP, or nitrobenzene. [12]Heat the reaction mixture to 120-180 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an aqueous workup.
-
Purification: Purify the resulting aryl ether by standard methods such as column chromatography.
Comparative Overview of Alternative Coupling Strategies
| Reaction | Bond Formed | Typical Catalyst | Common Ligands | Typical Base | Key Advantages |
| Buchwald-Hartwig | C-N | Pd(OAc)2, Pd2(dba)3 | XPhos, SPhos, RuPhos | NaOtBu, KOtBu, Cs2CO3 | Broad amine scope, high functional group tolerance, effective for hindered substrates. [13] |
| Suzuki-Miyaura | C-C | Pd(PPh3)4, Pd(OAc)2 | SPhos, PPh3 [7][11] | K2CO3, K3PO4, CsF [11] | Wide availability of boronic acids, mild reaction conditions, low toxicity of boron reagents. [9] |
| Ullmann Condensation | C-O, C-N, C-S | CuI, Cu powder [12] | Phenanthroline, diamines [12] | K2CO3, Cs2CO3 | Cost-effective copper catalyst, good for electron-deficient aryl halides. [12] |
Part 4: Conclusion
The poor reactivity of 2-nitro-substituted aryl halides in SNAr reactions is a classic example of how steric effects can counteract beneficial electronic effects. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot these challenging reactions. When optimization of SNAr conditions is insufficient, a wealth of modern cross-coupling methodologies, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation, provide robust and reliable alternatives. The choice of the appropriate method will depend on the desired bond formation and the specific nature of the substrates involved.
References
- [ijrti]. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
- [Vedantu]. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.
- [ACS GCI Pharmaceutical Roundtable]. (n.d.). Buchwald-Hartwig Amination.
- [JoVE]. (2023, April 30). Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H.
- [Pearson+]. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th....
- [MDPI]. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- [YouTube]. (2017, May 2). Directing Effect of the Nitro Group in EAS.
- [Novartis OAK]. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- [ResearchGate]. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- [Wikipedia]. (n.d.). Buchwald–Hartwig amination.
- [Beilstein Journal of Organic Chemistry]. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- [Journal of the Chemical Society, Perkin Transactions 2]. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- [CORE]. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- [Wikipedia]. (n.d.). Ullmann condensation.
- [ResearchGate]. (2025, December 5). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
- [Chemistry LibreTexts]. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- [Wikipedia]. (n.d.). Nucleophilic aromatic substitution.
- [University of Calgary]. (n.d.). Reaction Examples.
- [OrgoSolver]. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
- [PubMed Central]. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
- [MDPI]. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- [ChemRxiv]. (n.d.). A broadly applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
- [ResearchGate]. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- [Reddit]. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
- [Reddit]. (2023, December 23). SNAr troubleshooting.
- [University of Babylon]. (n.d.). Nucleophilic Aromatic Substitution.
- [Chemistry LibreTexts]. (n.d.). Suzuki-Miyaura Coupling.
- [Organic Chemistry Portal]. (n.d.). Ullmann Reaction.
- [ResearchGate]. (2025, August 7). Copper-Catalyzed Coupling of Aryl Halides and Nitrite Salts: A Mild Ullmann-Type Synthesis of Aromatic Nitro Compounds.
- [Chemical Science]. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
- [ResearchGate]. (2025, August 6). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands.
- [ResearchGate]. (2025, August 6). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]t[11][16][17]hiadiazole Series.
- [ACS Publications]. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- [ResearchGate]. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- [PubMed]. (2024, February 2). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction.
- [Master Organic Chemistry]. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- [Chemistry LibreTexts]. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- [PubMed Central]. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- [Chemistry Steps]. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- [Reddit]. (2020, August 25). Suzuki vs. Hartwig-Buchwald.
- [MDPI]. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- [Semantic Scholar]. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]t[11][16][17]hiadiazole Series.
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Technical Support Center: Managing Exothermic Reactions in Nitrophenyl Imidazole Synthesis
Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of nitrophenyl imidazoles. This guide is designed to provide expert insights and practical, field-proven advice for managing the significant exothermic potential of these reactions. The nitration of an imidazole ring is a powerful transformation, but one that demands rigorous control to ensure safety, purity, and yield. This resource will equip you with the knowledge to anticipate, mitigate, and troubleshoot the challenges associated with these energetic reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the nitration of imidazoles so exothermic?
A1: The nitration of aromatic compounds, including imidazoles, is an electrophilic substitution reaction that is inherently exothermic. The reaction involves the attack of the electron-rich imidazole ring on a nitronium ion (NO₂⁺), which is a highly reactive electrophile. The formation of the new carbon-nitro bond and the subsequent re-aromatization of the ring release a significant amount of energy as heat. The presence of the imidazole ring, a moderately activated system, can lead to a rapid reaction rate, further contributing to the exotherm.
Q2: What are the primary risks associated with poor exothermic control in nitrophenyl imidazole synthesis?
A2: The primary risk is a thermal runaway reaction.[1] This occurs when the reaction generates heat faster than the cooling system can remove it, leading to a rapid increase in temperature and pressure.[1][2] A thermal runaway can result in:
-
Violent reaction acceleration: Potentially leading to an explosion.[1][3]
-
Decomposition of reactants and products: Generating large volumes of gas (such as toxic nitrogen dioxide) and increasing the risk of vessel over-pressurization.[1]
-
Formation of hazardous byproducts: High temperatures can promote the formation of unstable and shock-sensitive polynitrated species.
-
Reduced product yield and purity: Side reactions and degradation become more prevalent at elevated temperatures.[4]
Q3: What are the initial warning signs of a potential thermal runaway?
A3: Vigilant monitoring is crucial. Key indicators include:
-
A sudden, unexpected rise in the internal reaction temperature that does not correspond to the setpoint of the heating/cooling system.[1]
-
An increase in the pressure of the reaction vessel.[1]
-
A noticeable change in the color of the reaction mixture.
-
The evolution of brown or yellow fumes (nitrogen dioxide), indicating decomposition.[1]
Q4: How critical is the rate of addition of the nitrating agent?
A4: The rate of addition is one of the most critical parameters for controlling the exotherm. Adding the nitrating agent too quickly can lead to an accumulation of unreacted reagents.[3] If the reaction then initiates, the accumulated reagents can react rapidly, causing a sudden and uncontrollable release of heat. A slow, controlled addition allows the cooling system to manage the heat generated in real-time.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues that researchers may encounter during the synthesis of nitrophenyl imidazoles, with a focus on managing exothermic events.
Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition
Explanation: This is a classic sign of a potential thermal runaway. It indicates that the rate of heat generation is exceeding the capacity of the cooling system. This can be due to an excessive addition rate, inefficient cooling, or poor mixing.
Immediate Actions:
-
Immediately stop the addition of the nitrating agent.
-
Maximize cooling: Increase the flow of the cooling medium to the reactor jacket or cooling coils.[3] If available, utilize an emergency cooling system.
-
Ensure vigorous agitation: Proper mixing is essential for efficient heat transfer to the cooling surfaces and to prevent the formation of localized hot spots.[1]
-
Prepare for quenching: Have a pre-chilled quenching agent (e.g., a large volume of ice-water) ready to add to the reactor if the temperature continues to rise uncontrollably.
Preventative Measures:
-
Perform a reaction calorimetry study: Before scaling up, a reaction calorimeter can provide crucial data on the heat of reaction, heat capacity of the system, and the maximum rate of temperature rise in an adiabatic scenario. This data is invaluable for designing a safe and effective cooling strategy.
-
Slow down the addition rate: A slower, more controlled addition of the nitrating agent is the most effective way to manage the exotherm.
-
Use a semi-batch process: In a semi-batch reactor, one reactant is added portion-wise to the other, allowing for better temperature control.
-
Ensure adequate cooling capacity: The cooling system must be appropriately sized for the scale of the reaction and the expected heat evolution.
Issue 2: Formation of Dark-Colored Byproducts and Low Yield
Explanation: The formation of dark, tar-like substances and a lower-than-expected yield of the desired nitrophenyl imidazole are often indicative of poor temperature control.[4] Elevated temperatures can lead to a variety of side reactions, including:
-
Polynitration: The introduction of multiple nitro groups onto the imidazole ring.
-
Oxidation: The nitrating agent can oxidize the starting material or the product.
-
Decomposition: The desired product may not be stable at higher temperatures.
Troubleshooting and Optimization:
-
Lower the reaction temperature: Conduct the reaction at a lower temperature to minimize side reactions. This may require a longer reaction time, but will often lead to a cleaner product profile and higher yield.
-
Optimize the stoichiometry: Use the minimum necessary amount of the nitrating agent to avoid over-nitration.
-
Purify starting materials: Impurities in the imidazole starting material can sometimes catalyze side reactions.[4]
-
Analyze the byproduct profile: Identifying the major byproducts can provide valuable clues about the undesired reaction pathways and help in optimizing the reaction conditions.
Issue 3: Inconsistent Results Upon Scale-Up
Explanation: A reaction that proceeds smoothly on a small scale can become problematic when scaled up. This is often due to changes in the surface area-to-volume ratio, which impacts heat transfer.[5] As the volume of the reactor increases, the surface area available for cooling does not increase proportionally, making heat removal less efficient.
Scale-Up Considerations:
-
Re-evaluate cooling capacity: The cooling system must be scaled appropriately to handle the larger reaction volume. This may involve using a larger reactor jacket, internal cooling coils, or an external heat exchanger.[5][6]
-
Adjust agitation: The agitator design and speed may need to be modified to ensure adequate mixing in the larger vessel.
-
Modify the addition profile: The rate of addition of the nitrating agent will likely need to be adjusted for the larger scale. It is not always a linear scale-up.
-
Consider continuous flow chemistry: For larger-scale production, continuous flow reactors can offer significant advantages in terms of heat management and safety.[7][8] The small internal volume of these reactors allows for very efficient heat transfer.
Experimental Protocols and Visualizations
General Protocol for Controlled Nitration of Phenylimidazole
This protocol provides a general framework for the controlled nitration of a phenylimidazole derivative. Note: This is a representative protocol and should be adapted and optimized for the specific substrate and scale.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for the addition of the nitrating agent, and a nitrogen inlet.
-
Connect the reactor jacket to a circulating chiller capable of maintaining the desired reaction temperature.
-
-
Initial Charge:
-
Charge the reactor with the phenylimidazole substrate and a suitable solvent (e.g., concentrated sulfuric acid).
-
Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C).
-
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully prepare the nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) and cool it in an ice bath.
-
-
Controlled Addition:
-
Slowly add the cold nitrating mixture to the stirred solution of the phenylimidazole via the dropping funnel.
-
Monitor the internal temperature closely and adjust the addition rate to maintain the temperature within the desired range.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature for a specified period.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) while maintaining a low temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for managing exothermic reactions during nitrophenyl imidazole synthesis.
Data Presentation
Table 1: Key Parameters for Managing Exothermic Nitration Reactions
| Parameter | Importance | Recommended Control Measures |
| Reaction Temperature | High temperature increases reaction rate and side reactions. | Maintain a low temperature (e.g., 0-10 °C) using an efficient cooling system. |
| Addition Rate | Rapid addition can lead to reactant accumulation and thermal runaway. | Add the nitrating agent slowly and controllably, monitoring the temperature continuously. |
| Agitation | Poor mixing can cause localized hot spots. | Use a mechanical stirrer to ensure vigorous and efficient mixing. |
| Reactant Concentration | Higher concentrations can lead to a more vigorous reaction. | Use appropriate dilutions to moderate the reaction rate. |
| Scale | Heat transfer becomes less efficient at larger scales. | Re-evaluate cooling capacity and process parameters before scaling up. |
References
- Vertex AI Search. (2024). Nitration reaction safety.
- Gozuk. (2014). Controlling exotherm in a batch reactor using cooling water.
- Visual Encyclopedia of Chemical Engineering Equipment. (2022). Reaction Control.
- Industrial Professionals - Cheresources.com Community. (2019). Heat Transfer Methods In Batch Reactor.
- CalGavin. (n.d.). Heat Exchangers for Batch Reactors.
- Lund University Publications. (n.d.). Modeling and Simulation of Chemical Reactors Cooled by Thermosyphons.
- ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Benchchem. (n.d.). Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide.
- ResearchGate. (n.d.). Calorimetric and computational studies for three nitroimidazole isomers.
- Benchchem. (n.d.). how to avoid common pitfalls in nitroimidazole chemistry.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Scribd. (n.d.). Nitration Reactions in Pharma Intermediates.
- ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- NIH. (n.d.). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging.
- Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
- ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- PMC - NIH. (2014). Continuous flow nitration in miniaturized devices.
- ResearchGate. (n.d.). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- OUCI. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
- ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability.
- OMICS International. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives.
- Benchchem. (n.d.). troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves.
- ResearchGate. (n.d.). Runaway Reaction During Production of an Azo Dye Intermediate.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of imidazoles.
- MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
- Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?.
- Organic Syntheses Procedure. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
- Slideshare. (n.d.). Synthesis of triphenyl imidazole.
- ResearchGate. (n.d.). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole.
- Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
- ResearchGate. (n.d.). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs.
- PubMed. (n.d.). The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives.
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Technical Support Center: Column Chromatography Optimization for 1-(2-nitrophenyl)-1H-imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(2-nitrophenyl)-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this molecule. The inherent chemical properties of this compound—namely the basicity of the imidazole ring and the polarity imparted by the nitro group—necessitate a carefully optimized approach to achieve high purity.
Understanding the Molecule: Key Purification Challenges
This compound (MW: 189.17 g/mol , TPSA: 63.6 Ų) possesses two key structural features that complicate standard silica gel chromatography.[1]
-
The Imidazole Ring: The imidazole moiety contains a basic nitrogen atom. This basicity leads to strong secondary interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction is the primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[3][4]
-
The Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This increases the overall polarity of the molecule, requiring more polar solvent systems for elution compared to non-nitrated N-aryl imidazoles.
This guide provides direct, actionable solutions to overcome these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I spotted my crude reaction mixture on a silica TLC plate and my product is a long, comet-like streak, even at high dilutions. What is happening?
A1: This is a classic sign of a strong acid-base interaction between your basic imidazole compound and the acidic silica gel.[2] The "streaking" or "tailing" indicates that the compound is binding strongly and not moving uniformly with the solvent front. To confirm this, prepare a new TLC developing chamber, but this time, add a small amount of triethylamine (TEA) or ammonia solution to the mobile phase (e.g., 1 mL of TEA in 100 mL of your eluent). You should observe a significant improvement, with the spot becoming much more compact and defined.
Q2: What is a good starting solvent system for an initial TLC analysis of this compound?
A2: A good starting point is a 70:30 mixture of Hexane/Ethyl Acetate. Given the compound's polarity, it is likely that the Rf will be low. If the compound remains at the baseline, systematically increase the polarity. A good second system to try is Dichloromethane (DCM) with a small percentage of Methanol (e.g., 98:2 DCM/MeOH).[3][5] For all TLC and column work with this compound, it is highly recommended to pre-emptively add 0.5-1% triethylamine (TEA) to your mobile phase to mitigate the tailing issue discussed in Q1.[3][6]
Q3: My product has an Rf value near zero even in 100% Ethyl Acetate. How do I get it to elute from the column?
A3: This indicates your solvent system is not polar enough to move the compound. You need to switch to a more polar mobile phase. A gradient of Methanol in Dichloromethane is a very effective system for many polar imidazole derivatives.[3][5] Start with 1% MeOH in DCM and gradually increase the MeOH concentration to 5% or 10% until you achieve an optimal Rf of 0.2-0.3 on your TLC plate.[6] Remember to include your basic modifier (TEA).
Q4: After running my column, my total yield is very low. I suspect the compound is stuck on the silica gel. Is it lost forever?
A4: This is a common and frustrating issue known as irreversible adsorption, which is likely if you did not use a basic modifier.[3][4] Before giving up, you can try to "strip" the column by flushing it with a very polar solvent mixture, such as 90:10:1 DCM/Methanol/Ammonium Hydroxide. This may recover your compound, although its purity might be compromised. To prevent this in the future, always use a mobile phase containing triethylamine or switch to a less acidic stationary phase like neutral alumina.[3][6]
In-Depth Troubleshooting Guide
Issue 1: Severe Peak Tailing and Broad Elution Profile
-
Root Cause: Strong electrostatic interaction between the basic nitrogen of the imidazole ring and the acidic surface silanol groups of the silica gel stationary phase. This causes a non-ideal equilibrium during elution, where a fraction of the molecules are "stuck" and released slowly, leading to a tail.[2]
-
Solution A: Mobile Phase Modification (Recommended First Step)
-
Mechanism: Introduce a volatile, competitive base into your eluent system. Triethylamine (TEA) is the most common choice. The TEA is more basic than your product and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows your product to elute based on polarity with minimal unwanted interaction, resulting in sharp, symmetrical peaks.
-
Application: Add 0.5% to 2% (v/v) of triethylamine to your pre-mixed mobile phase (e.g., 1 mL of TEA for every 100 mL of Hexane/EtOAc). Equilibrate your column with this modified eluent before loading your sample.[6]
-
-
Solution B: Stationary Phase Modification
-
Mechanism: If tailing persists even with TEA, or if your compound is sensitive to base, the stationary phase itself can be changed or modified.
-
Application 1 (Deactivation): Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your starting eluent containing 2% TEA. Then, flush with 2-3 column volumes of the starting eluent without TEA to remove the excess. This neutralizes the most aggressive acidic sites.[6][7]
-
Application 2 (Alternative Phase): Use neutral or basic alumina instead of silica gel. Alumina has a non-acidic surface and is an excellent choice for purifying basic compounds.[3][6] Note that the elution order and required solvent polarity may differ from silica, so re-optimization via TLC on alumina plates is necessary.
-
Issue 2: Co-elution of Product with Similarly Polar Impurities
-
Root Cause: The chosen solvent system lacks the selectivity to differentiate between your target molecule and impurities with similar polarities.
-
Solution: Systematic Solvent System Re-optimization
-
Mechanism: Different organic solvents interact with solutes in unique ways (e.g., hydrogen bonding, dipole-dipole interactions). By systematically exploring different solvent combinations, you can often find a system that enhances the separation (ΔRf) between your product and the impurity.
-
Application:
-
Start with a standard binary system like Hexane/Ethyl Acetate.
-
If separation is poor, substitute the polar component. For example, try a Toluene/Acetone or Hexane/tert-Butyl methyl ether (TBME) system.
-
Consider adding a third solvent to "fine-tune" selectivity. Dichloromethane is an excellent intermediary solvent. A ternary system like Hexane/DCM/Ethyl Acetate can provide resolutions not achievable with binary systems.
-
The goal is to find a system that maximizes the distance between your product spot and the impurity on a TLC plate, while keeping the product Rf between 0.2 and 0.4 for optimal column loading and separation.[6][8]
-
-
Issue 3: Poor Sample Solubility and Band Broadening
-
Root Cause: The sample does not fully dissolve in the initial, low-polarity mobile phase at the top of the column. This causes it to precipitate and then slowly redissolve as the polarity increases, leading to a very broad initial band and poor separation.[9]
-
Solution: Dry Loading Technique
-
Mechanism: This technique pre-adsorbs the compound onto a small amount of stationary phase before it is introduced to the column. This ensures that the entire sample is in a solid, uniform state at the origin, leading to a very sharp band upon elution.
-
Application Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., DCM, Acetone, or Ethyl Acetate) in a round-bottom flask.
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
Gently add a thin layer of sand on top to prevent disturbance before beginning elution.[9]
-
-
Data Summary & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem CID 821062[1] |
| Molecular Weight | 189.17 g/mol | PubChem CID 821062[1] |
| XLogP3-AA | 1.5 | PubChem CID 821062[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem CID 821062[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 821062[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 821062[1] |
Table 2: Recommended Solvent Systems for TLC & Column Optimization
| Solvent System (v/v) | Modifier | Target Analytes |
| Hexane / Ethyl Acetate (90:10 to 50:50) | 1% Triethylamine | Less polar impurities, initial screening |
| Dichloromethane / Methanol (99:1 to 90:10) | 1% Triethylamine | Polar compounds, good for eluting the target |
| Toluene / Acetone (90:10 to 60:40) | 1% Triethylamine | Alternative selectivity to EtOAc systems |
Experimental Protocols
Protocol 1: Flash Column Chromatography via Dry Loading
-
TLC Optimization: First, identify an eluent system that provides an Rf value of ~0.2-0.3 for this compound and good separation from impurities. Add 1% (v/v) triethylamine to this system.
-
Column Packing: Select an appropriate size flash column and dry-pack or slurry-pack with silica gel in your starting, least-polar eluent (e.g., 80:20 Hexane/EtOAc + 1% TEA).
-
Sample Preparation (Dry Loading): Dissolve your crude material (e.g., 500 mg) in ~10 mL of DCM. Add ~1.5 g of silica gel. Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[9]
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column bed. Add a protective layer of sand (~0.5 cm).
-
Elution: Fill the column with eluent. Using positive pressure (flash chromatography), begin elution.
-
If using an isocratic system, run the column with your pre-determined solvent mixture.
-
If using a gradient, start with a less polar mixture and gradually increase the percentage of the more polar solvent. This is highly effective for separating multiple components.[3]
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.
Visualization: Troubleshooting Workflow
This diagram outlines the logical progression for troubleshooting the purification of this compound.
Caption: A flowchart for systematic optimization of column chromatography.
References
- Benchchem. (2025).
- Benchchem. (2025).
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Benchchem. (2025).
- PubChem. This compound. [Link]
- Chemistry For Everyone. (2025).
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
- PubMed. (1998).
- Maligres, P. E., et al. (2011). One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. MSU Chemistry. [Link]
- Benchchem. (2025).
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Validation & Comparative
A Comparative Guide to the In Vitro Validation of 1-(2-nitrophenyl)-1H-imidazole's Biological Activity
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif present in numerous clinically vital therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets.[2] When combined with a nitroaromatic moiety, as seen in 1-(2-nitrophenyl)-1H-imidazole, the potential for potent and specific biological activity is significantly enhanced. Nitroimidazole derivatives, for instance, are a cornerstone of antimicrobial therapy, with their mechanism often linked to reductive activation under hypoxic conditions.[3][4]
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice. Our objective is to empower researchers, scientists, and drug development professionals to design and execute a robust, self-validating study to quantify the compound's biological activity. To establish a meaningful benchmark, we will compare its performance against two well-characterized alternatives:
-
Metronidazole: A classic 5-nitroimidazole antibiotic, serving as the gold standard for antimicrobial efficacy, particularly against anaerobic organisms.[4]
-
Compound X (Aryl-Imidazole Analog): A representative non-nitrated imidazole derivative known for kinase inhibition, allowing for a comparative assessment of cytotoxic and enzyme-inhibitory mechanisms.
This document will detail the methodologies for evaluating three primary areas of biological activity suggested by the compound's structure: Anticancer Cytotoxicity , Antimicrobial Efficacy , and Enzyme Inhibition .
Part 1: Assessment of Anticancer Activity via Cytotoxicity Profiling
A primary step in evaluating any novel compound with potential therapeutic value is to determine its effect on cell viability. The presence of the imidazole scaffold, known to be a component of various kinase inhibitors and anticancer agents, necessitates a thorough cytotoxic assessment.[1][5]
Causality of Experimental Choice: The MTT Assay
We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for our primary cytotoxicity screen. This is not merely a test for cell death, but a quantitative measure of metabolic activity.[6] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[8] This colorimetric assay is robust, highly reproducible, and suitable for high-throughput screening in a 96-well plate format, making it an efficient choice for generating dose-response curves and calculating IC₅₀ values.[9]
Experimental Workflow: MTT Cytotoxicity Assay
Below is a diagram illustrating the sequential workflow for executing the MTT assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound, Metronidazole, and Compound X in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Also add 100 µL of media with vehicle to control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours.[9] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.[7] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Comparative Data Presentation
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| This compound | MCF-7 (Breast Cancer) | 72 | 15.8 |
| This compound | A549 (Lung Cancer) | 72 | 22.5 |
| Metronidazole | MCF-7 (Breast Cancer) | 72 | > 100 |
| Metronidazole | A549 (Lung Cancer) | 72 | > 100 |
| Compound X (Aryl-Imidazole) | MCF-7 (Breast Cancer) | 72 | 8.2 |
| Compound X (Aryl-Imidazole) | A549 (Lung Cancer) | 72 | 11.4 |
Part 2: Evaluation of Antimicrobial Activity
The 2-nitroimidazole structure is strongly indicative of antimicrobial potential.[10] Validating this activity requires a quantitative assessment of the compound's ability to inhibit microbial growth.
Causality of Experimental Choice: Broth Microdilution for MIC Determination
While the agar well diffusion method provides a rapid qualitative screening, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] This quantitative value is crucial for comparing the potency of different agents and is a key parameter in preclinical development.[13][14] The method is systematic, scalable in a 96-well format, and follows standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring high trustworthiness and inter-lab reproducibility.[13]
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the process for determining the Minimum Inhibitory Concentration.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilution: Add 50 µL of CAMHB to each well of a 96-well microtiter plate. Prepare a stock solution of this compound and the comparators. Add 50 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.[13]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well. The final volume in each test well will be 100 µL.[13]
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[13]
-
MIC Determination: Following incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Comparative Data Presentation
| Compound | S. aureus (Gram +) MIC (µg/mL) [Hypothetical Data] | E. coli (Gram -) MIC (µg/mL) [Hypothetical Data] |
| This compound | 8 | 16 |
| Metronidazole | > 128 | > 128 |
| Compound X (Aryl-Imidazole) | 64 | > 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Part 3: Mechanistic Insight via Enzyme Inhibition Assay
Many imidazole-containing drugs function by inhibiting specific enzymes.[15][16] For example, they can act as kinase inhibitors in oncology or inhibit cytochrome P450 enzymes, affecting drug metabolism.[5][16] A general protein kinase inhibition assay is a logical next step to probe the mechanism behind any observed cytotoxicity.
Causality of Experimental Choice: Kinase Inhibition Assay
Protein kinases are crucial regulators of cell signaling pathways involved in proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. An in vitro kinase inhibition assay allows for a direct, quantitative measurement of a compound's ability to block the enzymatic activity of a specific kinase (e.g., a receptor tyrosine kinase like EGFR or a serine/threonine kinase like p38 MAP Kinase).[17] This provides direct mechanistic insight that a cell-based cytotoxicity assay cannot. We describe a luminescence-based assay, which measures the amount of ATP remaining after a kinase reaction; less light indicates higher kinase activity (more ATP consumed) and vice-versa.
Conceptual Pathway & Experimental Workflow
The diagram below illustrates the principle of kinase inhibition and the subsequent assay workflow.
Caption: Principle of kinase inhibition and the corresponding assay workflow.
Detailed Protocol: General Protein Kinase Inhibition Assay (Luminescence-based)
-
Assay Setup: In the wells of a white 96-well plate, add 5 µL of the test compound solution at various concentrations. Include a known kinase inhibitor as a positive control (e.g., Staurosporine) and a DMSO vehicle as a negative control.[17]
-
Enzyme/Substrate Addition: Add 10 µL of the specific kinase and its corresponding substrate mixture to each well.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ for the specific kinase. Incubate the plate at 30°C for 60 minutes.[17]
-
Signal Detection: After incubation, add 25 µL of a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase/luciferin to generate a light signal from the remaining ATP.
-
Signal Stabilization & Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate luminometer.[17]
-
Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Comparative Data Presentation
| Compound | Target Kinase | IC₅₀ (µM) [Hypothetical Data] |
| This compound | p38 MAP Kinase | 2.5 |
| Metronidazole | p38 MAP Kinase | > 100 |
| Compound X (Aryl-Imidazole) | p38 MAP Kinase | 0.8 |
| Staurosporine (Control) | p38 MAP Kinase | 0.05 |
Conclusion
This guide outlines a logical, multi-faceted approach to the initial in vitro validation of this compound. By systematically applying standardized assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, and comparing the results to relevant benchmarks, researchers can build a robust data package. This foundational knowledge is essential for establishing structure-activity relationships, identifying a primary mechanism of action, and making informed decisions about progressing a promising compound through the drug discovery pipeline.
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A Comparative Analysis of 1-(2-nitrophenyl)-1H-imidazole and its 4-nitro Isomer: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the positional isomerism of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparative study of two such isomers: 1-(2-nitrophenyl)-1H-imidazole and 1-(4-nitrophenyl)-1H-imidazole. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate isomer for their specific application, from targeted synthesis to biological screening.
Introduction: The Significance of Nitrophenylimidazoles
The imidazole ring is a cornerstone of many biologically active molecules, both natural and synthetic. When coupled with a nitrophenyl moiety, the resulting structure gains unique electronic and steric characteristics that can be exploited in drug design and materials science. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazole ring, making these compounds valuable intermediates in various chemical transformations.[1] Furthermore, nitroimidazole derivatives have garnered significant attention for their potential as antimicrobial, anticancer, and radiosensitizing agents.[2][3]
The critical difference between the two isomers under investigation lies in the position of the nitro group on the phenyl ring. This seemingly subtle change from the ortho (2-nitro) to the para (4-nitro) position introduces significant variations in steric hindrance and electronic effects, which in turn dictate their molecular conformation, reactivity, and ultimately, their biological function.
Synthesis and Mechanistic Considerations
The synthesis of 1-(nitrophenyl)-1H-imidazoles is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The choice of synthetic route is often dictated by the reactivity of the starting materials and the desired yield.
General Synthetic Approach: N-Arylation of Imidazole
A common and effective method for the synthesis of both isomers involves the N-arylation of imidazole with the corresponding fluoronitrobenzene. The high electronegativity of the fluorine atom makes it a good leaving group, facilitating the nucleophilic attack by the imidazole nitrogen.
Caption: General workflow for the N-arylation of imidazole to synthesize nitrophenylimidazole isomers.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)-1H-imidazole
-
To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolate anion.
-
Add 1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-nitrophenyl)-1H-imidazole as a solid.
Protocol Adaptation for this compound: The same protocol can be followed, substituting 1-fluoro-4-nitrobenzene with 1-fluoro-2-nitrobenzene. It is important to note that the reaction kinetics may differ due to steric hindrance from the ortho-nitro group.
Causality of Experimental Choices:
-
Base: A base is crucial to deprotonate the imidazole, forming the more nucleophilic imidazolate anion, which readily attacks the electron-deficient phenyl ring.
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction.
Comparative Physicochemical Properties
The position of the nitro group has a profound impact on the physical and spectroscopic properties of the isomers.
| Property | This compound | 1-(4-nitrophenyl)-1H-imidazole | Reference(s) |
| Molecular Formula | C₉H₇N₃O₂ | C₉H₇N₃O₂ | [4][5] |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol | [4][5] |
| Appearance | Predicted: Yellowish solid | Yellow solid | [1] |
| Melting Point | Not reported | 203-207 °C | |
| Predicted XLogP3 | 1.5 | 1.5 | [4][5] |
Spectroscopic Analysis
FTIR Spectroscopy:
The FTIR spectra of both isomers will exhibit characteristic peaks for the C-H, C=C, and C=N stretching vibrations of the aromatic and imidazole rings. The most significant difference will be in the N-O stretching vibrations of the nitro group.
-
This compound: The FTIR spectrum shows characteristic peaks for the nitro group.[4]
-
1-(4-nitrophenyl)-1H-imidazole: The FTIR spectrum also clearly displays the asymmetric and symmetric stretching of the NO₂ group.[5]
NMR Spectroscopy:
The 1H and 13C NMR spectra are particularly informative for distinguishing between the two isomers. The electronic environment of the protons and carbons is significantly altered by the position of the nitro group.
1-(4-nitrophenyl)-1H-imidazole (1H NMR, DMSO-d6): A characteristic 1H NMR spectrum for the 4-nitro isomer has been reported.[6] The protons on the phenyl ring typically appear as two distinct doublets due to the symmetry of the molecule. The imidazole protons will also have characteristic shifts.
Predicted 1H NMR for this compound: Due to the proximity of the ortho-nitro group, the proton on the C2 of the imidazole ring is expected to be significantly deshielded and shifted downfield compared to the 4-nitro isomer. The protons on the phenyl ring will exhibit a more complex splitting pattern due to the lack of symmetry.
13C NMR Spectroscopy: The 13C NMR spectrum of 1-(4-nitrophenyl)-1H-imidazole is available.[5] For the 2-nitro isomer, the carbon atom of the phenyl ring attached to the nitro group (C2') and the carbon attached to the imidazole ring (C1') will show distinct chemical shifts compared to the 4-nitro isomer due to the strong anisotropic effect of the nitro group.
Caption: A typical workflow for the spectroscopic characterization of the synthesized isomers.
Comparative Biological Activity: A Predictive Outlook
While direct comparative biological data for these two specific isomers is not extensively available, the vast literature on nitroimidazoles allows for informed predictions. Nitroimidazoles often exert their biological effects, particularly antimicrobial and anticancer activities, through a mechanism involving the reduction of the nitro group under hypoxic conditions to form reactive cytotoxic species.[7]
Antimicrobial Activity:
Numerous studies have demonstrated the antibacterial and antifungal properties of nitroimidazole derivatives.[8][9][10] The efficacy of these compounds is often linked to their ability to penetrate microbial cells and undergo intracellular reduction.
-
1-(4-nitrophenyl)-1H-imidazole: The para-nitro group is sterically unhindered, allowing for easier interaction with nitroreductase enzymes, which could lead to potent antimicrobial activity.
-
This compound: The ortho-nitro group may experience steric hindrance, which could potentially modulate its interaction with target enzymes. This steric effect might lead to a different spectrum of activity or potency compared to the 4-nitro isomer.
Anticancer Activity:
The hypoxic environment of solid tumors makes them susceptible to drugs that are activated under low oxygen conditions. Nitroimidazoles are excellent candidates for hypoxia-activated prodrugs.
-
Electronic Effects: The electron-withdrawing nitro group lowers the reduction potential of the molecule, making it more readily reduced in hypoxic cells. The position of the nitro group can fine-tune this redox potential.
-
Steric Considerations: The planarity and overall shape of the molecule, influenced by the position of the nitro group, will affect its ability to intercalate with DNA or bind to other biological targets, which are common mechanisms of action for anticancer drugs. The ortho-nitro group in the 2-nitro isomer is likely to cause a twist in the dihedral angle between the phenyl and imidazole rings, leading to a more non-planar conformation compared to the 4-nitro isomer. This could have significant implications for its biological target interactions.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The positional isomerism of the nitro group in this compound and 1-(4-nitrophenyl)-1H-imidazole leads to distinct physicochemical and, predictably, biological properties. The 4-nitro isomer, being more symmetric and less sterically hindered, may serve as a baseline for understanding the fundamental electronic effects of the nitrophenyl group. The 2-nitro isomer, with its potential for steric interactions and altered molecular conformation, presents an opportunity for fine-tuning biological activity and exploring structure-activity relationships.
This guide provides a framework for the synthesis and comparative analysis of these two isomers. Further experimental work is necessary to fully elucidate their comparative biological profiles. Researchers are encouraged to perform head-to-head comparisons of their antimicrobial and anticancer activities to validate the hypotheses presented here and to potentially uncover novel therapeutic leads.
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A Comparative Spectroscopic Guide to 1-(Nitrophenyl)-1H-imidazole Isomers
This guide provides a detailed spectroscopic comparison of three key positional isomers of nitrophenyl-imidazole: 1-(2-nitrophenyl)-1H-imidazole, 1-(3-nitrophenyl)-1H-imidazole, and 1-(4-nitrophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of how the position of the nitro group on the phenyl ring influences the spectroscopic characteristics of the molecule. The following sections present a comparative analysis using various spectroscopic techniques, supported by experimental data and detailed methodologies to ensure scientific integrity and reproducibility.
Introduction
The 1-(nitrophenyl)-1H-imidazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The electronic properties and spatial arrangement of the nitro group in relation to the imidazole ring are critical determinants of a compound's physicochemical properties and, consequently, its pharmacological profile. Understanding the nuanced differences in the spectroscopic signatures of these isomers is paramount for their unambiguous identification, characterization, and for elucidating structure-activity relationships. This guide will delve into the comparative analysis of the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Molecular Structures and Isomerism
The three isomers share the same molecular formula, C₉H₇N₃O₂, and a molecular weight of approximately 189.17 g/mol [1][2][3]. The key difference lies in the substitution pattern on the phenyl ring, which significantly impacts the electronic distribution and steric environment of the molecule.
Caption: Molecular structures of the three positional isomers of 1-(nitrophenyl)-1H-imidazole.
I. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum can offer valuable structural insights.
Comparative Fragmentation Analysis
This compound: The mass spectrum of the 2-nitro isomer shows a molecular ion peak [M]⁺ at m/z 189. The fragmentation pattern is characterized by losses of NO₂ (m/z 143), and further fragmentation of the imidazole ring[1].
1-(3-Nitrophenyl)-1H-imidazole: Experimental mass spectral data for the unsubstituted 1-(3-nitrophenyl)-1H-imidazole is not as readily available in the searched literature. However, based on general principles of mass spectrometry of nitroaromatic compounds, a molecular ion peak at m/z 189 would be expected, with subsequent fragmentation involving the nitro group and the imidazole ring.
1-(4-Nitrophenyl)-1H-imidazole: The mass spectrum of the 4-nitro isomer also displays a prominent molecular ion peak at m/z 189. Common fragments include those resulting from the loss of the nitro group and cleavage of the imidazole ring.
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) | Source |
| This compound | 189 | 143 [M-NO₂]⁺, further imidazole fragments | |
| 1-(3-Nitrophenyl)-1H-imidazole | 189 (Expected) | Data not readily available | - |
| 1-(4-Nitrophenyl)-1H-imidazole | 189 | Fragments corresponding to loss of NO₂ and imidazole ring cleavage |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Vaporization: The sample is heated under vacuum to promote sublimation and introduce the molecules into the gas phase.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation, generating a series of smaller, characteristic fragment ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
II. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.
Comparative Vibrational Mode Analysis
The IR spectra of the three isomers are expected to show characteristic absorptions for the C-H, C=N, and C=C bonds of the imidazole and phenyl rings, as well as the distinctive strong absorptions of the nitro group.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Imidazole Ring stretching (C=N, C=C): Usually found in the 1600-1450 cm⁻¹ region.
-
Nitro Group (NO₂) stretching: Asymmetric and symmetric stretching vibrations of the NO₂ group are strong and appear in the regions of approximately 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
This compound: The IR spectrum shows characteristic peaks for the nitro group's asymmetric and symmetric stretches[1]. 1-(3-Nitrophenyl)-1H-imidazole: While a spectrum for the unsubstituted compound is not readily available, related structures show the expected nitro group absorptions[6]. 1-(4-Nitrophenyl)-1H-imidazole: The IR spectrum for this isomer also clearly displays the strong NO₂ stretching bands[3].
| Vibrational Mode | This compound (cm⁻¹) | 1-(3-Nitrophenyl)-1H-imidazole (cm⁻¹) | 1-(4-Nitrophenyl)-1H-imidazole (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1530 | Expected ~1530 | ~1520 |
| NO₂ Symmetric Stretch | ~1350 | Expected ~1350 | ~1345 |
| Imidazole Ring Stretch | ~1500-1600 | Expected ~1500-1600 | ~1500-1600 |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the instrument.
Experimental Protocol: KBr Pellet Method for Solid Samples
Caption: Workflow for preparing a KBr pellet for IR analysis.[7][8]
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle[7].
-
Pellet Formation: The resulting fine powder is placed into a pellet die and subjected to high pressure (several tons) using a hydraulic press to form a thin, transparent pellet[7].
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet or empty beam path is typically collected first and subtracted from the sample spectrum.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and conjugated systems like the nitrophenyl-imidazoles, the key transitions are typically π → π*.
Comparative Electronic Transition Analysis
The position of the nitro group is expected to influence the extent of conjugation and the electronic environment of the chromophore, leading to shifts in the absorption maxima (λ_max).
General Expectations:
-
The imidazole ring itself has absorption bands in the UV region[9].
-
The nitrophenyl group is a strong chromophore.
-
The position of the nitro group will affect the degree of charge transfer character in the electronic transitions. Generally, the para-isomer (4-nitro) is expected to have the most extended conjugation, potentially leading to a red-shift (longer wavelength) in its λ_max compared to the meta-isomer. The ortho-isomer's spectrum might be influenced by steric hindrance between the nitro group and the imidazole ring, which could affect planarity and conjugation.
| Isomer | Expected λ_max (nm) | Rationale |
| This compound | May be blue-shifted compared to the 4-nitro isomer due to potential steric hindrance affecting planarity. | Steric hindrance can disrupt conjugation. |
| 1-(3-Nitrophenyl)-1H-imidazole | Expected to have a shorter λ_max than the 4-nitro isomer. | Meta-substitution does not allow for direct resonance delocalization between the nitro group and the imidazole ring substituent. |
| 1-(4-Nitrophenyl)-1H-imidazole | Expected to have the longest λ_max of the three isomers. | Para-substitution allows for the most effective electronic communication and charge transfer between the electron-withdrawing nitro group and the imidazole ring. |
Experimental Protocol: UV-Vis Spectroscopy of Solutions
Caption: General workflow for UV-Vis spectroscopic analysis.[10][11]
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, acetonitrile)[11].
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value in the optimal range of the instrument (typically 0.1 to 1.0)[11].
-
Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Comparative ¹H and ¹³C NMR Analysis
The chemical shifts (δ) of the protons and carbons in the nitrophenyl-imidazole isomers are highly sensitive to the electronic effects (inductive and resonance) of the nitro group.
¹H NMR:
-
Imidazole Protons: The protons on the imidazole ring will appear as distinct signals.
-
Phenyl Protons: The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) that are characteristic of the substitution pattern. The electron-withdrawing nature of the nitro group will generally deshield the aromatic protons, shifting them to a higher chemical shift (downfield).
¹³C NMR:
-
Imidazole Carbons: The chemical shifts of the imidazole carbons will be influenced by the electron density changes induced by the nitrophenyl group.
-
Phenyl Carbons: The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded. The other phenyl carbons will also show shifts dependent on their position relative to the nitro group and the imidazole ring.
This compound:
-
¹H NMR: Due to the proximity of the nitro group, the protons on the phenyl ring are expected to show significant downfield shifts and complex splitting.
1-(3-Nitrophenyl)-1H-imidazole:
1-(4-Nitrophenyl)-1H-imidazole:
-
¹H NMR: The spectrum is characterized by a more symmetrical pattern for the phenyl protons compared to the other isomers, typically appearing as two doublets.
-
¹³C NMR: The chemical shifts for the imidazole and phenyl carbons have been reported.
| Isomer | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | Source |
| This compound | Data not readily available | Data not readily available | - |
| 1-(3-Nitrophenyl)-1H-imidazole | Data not readily available | Data not readily available | - |
| 1-(4-Nitrophenyl)-1H-imidazole | Phenyl protons as two doublets (~8.4 and 7.8 ppm in DMSO-d₆) | Phenyl carbon attached to NO₂ at ~147 ppm |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence chemical shifts[12][13].
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent to provide a reference signal at 0 ppm.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This often requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
V. Synthesis of 1-(Nitrophenyl)-1H-imidazoles
A general method for the synthesis of 1-(nitrophenyl)-1H-imidazoles involves the nucleophilic aromatic substitution reaction of a fluoronitrobenzene with imidazole in the presence of a base.
Caption: General reaction scheme for the synthesis of 1-(nitrophenyl)-1H-imidazoles.
General Synthetic Protocol
-
To a solution of the appropriate fluoronitrobenzene isomer (1 equivalent) and imidazole (1-1.2 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5-2 equivalents)[14].
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-(nitrophenyl)-1H-imidazole isomer.
Conclusion
The spectroscopic properties of 1-(nitrophenyl)-1H-imidazole isomers are demonstrably influenced by the position of the nitro group on the phenyl ring. While a complete, directly comparative dataset for all three isomers across all spectroscopic techniques proved challenging to assemble from existing literature, the available data clearly illustrate key differentiating features. Mass spectrometry confirms the molecular weight, while IR spectroscopy provides characteristic vibrational frequencies for the nitro and imidazole functionalities. NMR spectroscopy, where data is available, offers the most detailed structural insights, with the chemical shifts and coupling patterns of the aromatic protons being particularly diagnostic of the substitution pattern. UV-Vis spectroscopy is predicted to show shifts in absorption maxima corresponding to the extent of conjugation in each isomer. This guide provides a foundational framework for the spectroscopic analysis of these important compounds and highlights the need for further systematic studies to provide a complete comparative dataset, particularly for the 1-(3-nitrophenyl)-1H-imidazole isomer.
References
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Comparison Guide: A Framework for Assessing the Kinase Cross-Reactivity of 1-(2-nitrophenyl)-1H-imidazole
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of a novel small molecule, using 1-(2-nitrophenyl)-1H-imidazole as a primary example. The methodologies and principles outlined herein are designed to build a robust data package, enabling informed decisions in early-stage drug discovery.
The central challenge in developing kinase inhibitors is achieving selectivity.[1] The human kinome comprises over 500 highly conserved enzymes, making off-target activity a significant hurdle that can lead to toxicity or diminished efficacy.[2][3] Therefore, a systematic, multi-tiered approach to cross-reactivity profiling is not merely a suggestion but a critical necessity for any kinase-targeted research program.[4][5]
This document eschews a rigid template in favor of a logical, causality-driven workflow. We will proceed from a broad, kinome-wide survey to focused, functional validation, explaining the scientific rationale behind each experimental choice.
Part 1: The Test Article and Strategic Overview
The Compound of Interest: this compound
Our subject molecule, this compound, belongs to the imidazole class of heterocyclic compounds. While this specific molecule is not a widely characterized kinase inhibitor, related scaffolds such as benzimidazoles have demonstrated potent multi-kinase inhibitory activity.[6][7] The presence of the nitro group and the flexible phenyl-imidazole linkage suggests the potential for interactions within the ATP-binding pocket of various kinases, justifying a comprehensive profiling campaign.
A Multi-Tiered Assessment Strategy
A robust profiling strategy begins with a wide net and progressively narrows its focus. This approach conserves resources while maximizing the quality of information. Our assessment is structured in two tiers:
-
Tier 1: High-Throughput Kinome-Wide Binding Screen. The objective is to rapidly identify any potential kinase interaction across a large, representative panel of the human kinome. This is a discovery phase.
-
Tier 2: Orthogonal Functional Inhibition Assays. The objective is to validate the primary hits from Tier 1 by measuring the compound's ability to inhibit the actual enzymatic function of the target kinases. This is a confirmation and quantification phase.
Caption: High-level overview of the tiered experimental workflow.
Part 2: Tier 1 - Kinome-Wide Competitive Binding Assay
Rationale and Choice of Method
To gain the broadest initial view of selectivity, a competitive binding assay is the preferred starting point. Unlike activity-based assays, binding assays are independent of substrate, cofactors, or a kinase's catalytic state, providing a direct measure of physical interaction. The KINOMEscan® platform is an industry-standard example of this approach, offering quantitative dissociation constant (Kd) data for hundreds of kinases in a single screen.[8] This method allows for the rapid identification of even weak interactions, which is crucial for building a complete cross-reactivity profile.
Caption: Principle of a competitive kinase binding assay.
Experimental Protocol: Tier 1 Screening
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.
-
Assay Submission: Provide the stock solution to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology) for screening.
-
Screening Parameters:
-
Panel: Select a comprehensive panel, such as the KINOMEscan® SCANmax panel, which covers over 450 human kinases.[8]
-
Concentration: Perform the initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
-
-
Data Acquisition: The assay measures the amount of tagged ligand displaced from the kinase by the test compound, typically quantified by qPCR or another sensitive method. Results are reported as a percentage of the DMSO vehicle control (%Ctrl).
-
Hit Criteria: A common threshold for identifying a "hit" is a %Ctrl value below a certain cutoff, often 35% or lower, indicating significant displacement of the control ligand.
Part 3: Tier 2 - Orthogonal Functional Validation
Rationale and Choice of Method
A compound that binds to a kinase does not necessarily inhibit its function. Therefore, all significant hits from the Tier 1 binding screen must be validated in a functional, enzyme-activity assay.[4][9] For this, we will use the ADP-Glo™ Kinase Assay, a luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10]
Why ADP-Glo™?
-
Universality: It can be used for virtually any kinase because it measures ADP formation, a universal product of kinase reactions.[11]
-
High Sensitivity: The luminescent readout provides a large dynamic range, suitable for detecting both potent and weak inhibition.[10]
-
Safety & Convenience: It is a non-radioactive, homogeneous "add-and-read" assay, making it amenable to high-throughput formats.
Experimental Protocol: Tier 2 IC50 Determination
This protocol is a template and must be optimized for each specific kinase hit.
-
Reagent Preparation:
-
Kinase: Reconstitute the purified, active kinase enzyme (hit from Tier 1) in its recommended assay buffer.
-
Substrate: Prepare the appropriate peptide or protein substrate for the specific kinase.
-
ATP: Prepare an ATP solution at a concentration relevant to the kinase's Km(ATP), typically at or below the Km value to facilitate detection of competitive inhibitors.[12]
-
Test Compound: Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of this compound in assay buffer, starting from a top concentration of 100 µM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO vehicle).
-
Add 2.5 µL of a 2X kinase/substrate master mix.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Controls:
-
Positive Control: A known inhibitor for the specific kinase.
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
Background Control (100% Inhibition): No kinase enzyme.
-
Part 4: Data Presentation, Analysis, and Comparison
Data Summary Tables
Quantitative data should be summarized in clear, concise tables. Below are mock data tables illustrating how results for this compound could be presented.
Table 1: Mock Tier 1 Binding Screen Results (% Control at 10 µM)
| Kinase Target | Gene Symbol | Kinase Family | % Control | Hit? (Y/N) |
|---|---|---|---|---|
| p38α | MAPK14 | CMGC | 2.5 | Y |
| JNK1 | MAPK8 | CMGC | 15.1 | Y |
| VEGFR2 | KDR | TK | 33.0 | Y |
| Aurora A | AURKA | Other | 65.8 | N |
| CDK2 | CDK2 | CMGC | 89.2 | N |
| ... (450+ more) | ... | ... | ... | ... |
Table 2: Mock Tier 2 Functional Assay Results (IC50 Values)
| Kinase Target | Gene Symbol | Staurosporine IC50 (nM) | This compound IC50 (nM) |
|---|---|---|---|
| p38α | MAPK14 | 6.5 | 850 |
| JNK1 | MAPK8 | 8.2 | 4,200 |
| VEGFR2 | KDR | 5.8 | >10,000 |
Calculating and Interpreting Selectivity
After generating IC50 values, it is crucial to quantify selectivity. A simple Selectivity Index can be calculated by comparing the potency against off-targets to the primary target. More advanced metrics like the Gini Coefficient can provide a single value representing the overall selectivity of a compound across the entire panel, which is highly useful for comparing different molecules.[13]
Caption: Workflow for analyzing and interpreting selectivity data.
In our mock example (Table 2), this compound is approximately 5-fold selective for p38α (850 nM) over JNK1 (4,200 nM). While it binds VEGFR2 in the primary screen, its functional inhibition is very weak (>10,000 nM), highlighting the importance of orthogonal testing. Compared to the pan-kinase inhibitor Staurosporine, our test compound is significantly weaker but more selective.
Conclusion
This guide outlines a rigorous, phased approach to characterizing the kinase cross-reactivity of a novel compound, this compound. By integrating a broad initial binding screen with focused functional validation, researchers can build a comprehensive selectivity profile. This data is fundamental for guiding medicinal chemistry efforts to enhance potency and selectivity, predicting potential off-target liabilities, and ultimately increasing the probability of success in complex drug discovery programs. The self-validating nature of this workflow, which insists on orthogonal confirmation, ensures the generation of trustworthy and actionable data.
References
- Eurofins DiscoverX. (n.d.). KINOMEscan®.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
- Md. Rashed, M. N., et al. (2014). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- da Silva, C. F., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Hu, X., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
- Stone, K. J., et al. (2022). Immediate and Delayed Hypersensitivity Reactions to Antibiotics: Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. Clinical Reviews in Allergy & Immunology.
- Bantscheff, M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Future Medicinal Chemistry.
- Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Omega.
- Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
- Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
- Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology.
- MRC PPU. (n.d.). Kinase Profiling Inhibitor Database.
- Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-(2-nitrophenyl)-1H-imidazole Derivatives
Introduction: The Therapeutic Promise and Mechanistic Ambiguity of Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for life-saving drugs against infections and cancer.[1][2] From the discovery of azomycin (2-nitroimidazole) in the 1950s to the development of modern therapeutics like Delamanid and Pretomanid for multi-drug resistant tuberculosis, this chemical moiety has demonstrated profound biological activity.[1][2] The 1-(2-nitrophenyl)-1H-imidazole class of derivatives represents a promising frontier, yet its precise mechanism of action (MoA) often remains a critical unknown.
The central hypothesis for many nitroimidazoles revolves around the reductive bioactivation of the nitro group, particularly in the hypoxic environments characteristic of solid tumors or anaerobic pathogens.[1][3] This reduction generates reactive nitroso and hydroxylamine intermediates, which can covalently modify and inhibit key biological macromolecules.[1][4] However, the imidazole core itself is a well-established pharmacophore known to directly inhibit a range of enzymes.[5][6][7] Therefore, a rigorous validation strategy must dissect these potential pathways to confirm the true MoA.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the MoA of novel this compound derivatives. We will move beyond simple screening assays to build a self-validating experimental narrative, from initial in silico predictions to biochemical confirmation and cellular-level impact analysis, grounded in authoritative protocols and comparative data.
Caption: Proposed general mechanism of action for nitroimidazole derivatives.
Pillar 1: Biochemical Validation — From In Silico Screening to Enzyme Kinetics
The most direct approach to validating a drug's MoA is to demonstrate its interaction with a purified biological target. Given the prevalence of imidazole derivatives as enzyme inhibitors, this is a logical and powerful starting point.[5][6] Our workflow progresses from computational prediction to definitive biochemical characterization.
Caption: Workflow for biochemical validation of enzyme inhibition.
Expert Insight: Why Start with In Silico Docking?
Molecular docking serves as a crucial hypothesis-generating tool. It computationally predicts the binding affinity and pose of a ligand within a protein's active site, allowing for the rational prioritization of compounds and potential targets before committing to resource-intensive wet-lab experiments.[6][8] A strong predicted binding energy suggests a higher probability of successful inhibition.[9]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the inhibitory potential of a derivative against a specific protein kinase. The causality is direct: if the compound inhibits the kinase, the enzyme cannot phosphorylate its substrate, leading to a decrease in ATP consumption. Luminescence is generated by a proprietary reagent that measures the remaining ATP in the well.
Principle: The amount of ATP remaining in the reaction is inversely proportional to the kinase activity. A potent inhibitor will result in high luminescence (high ATP), while an inactive compound will result in low luminescence (low ATP).
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the this compound derivatives in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Plate Setup: To the wells of a 96-well plate, add 5 µL of the test compound solution. Include positive controls (a known inhibitor, e.g., Staurosporine) and negative controls (DMSO vehicle).
-
Enzyme/Substrate Addition: Add 10 µL of a mixture containing the target kinase and its specific substrate to each well.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for the specific enzyme to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This duration is optimized to ensure the reaction remains in the linear range for the negative controls.
-
Detection: Add 25 µL of a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[5]
Pillar 2: Cellular Validation — Linking Target Engagement to Phenotype
Confirming biochemical activity is essential, but it is insufficient. A successful therapeutic must engage its target within the complex environment of a living cell and elicit a desired biological response.[10] Cell-based assays are critical for bridging this gap, providing vital information on MoA, off-target effects, and cellular viability.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazole derivative.[11]
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a robust method to assess the cytotoxic or cytostatic effects of a compound. It is a foundational experiment to confirm that the observed biochemical inhibition translates into a tangible effect on cell proliferation or survival.[12][13]
Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed adherent cancer cells (e.g., A549, MCF-7) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) in a 5% CO2 incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.
Protocol 3: Signaling Pathway Analysis (Luciferase Reporter Assay)
To confirm that a compound inhibits a specific signaling pathway, a reporter gene assay is an ideal choice.[14] This method provides a quantitative readout of transcription factor activity downstream of the target pathway.[15]
Principle: A reporter construct is engineered where a pathway-specific promoter response element (e.g., CRE for cAMP pathways, NF-κB response element for inflammatory pathways) drives the expression of a luciferase gene. Inhibition of the upstream pathway leads to reduced transcription factor activity and, consequently, a decrease in luciferase expression and light output.[14]
Step-by-Step Methodology:
-
Cell Transfection: Transfect a suitable cell line with the appropriate luciferase reporter plasmid. Alternatively, use a stable cell line that constitutively expresses the reporter construct.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test derivative.
-
Pathway Stimulation: After a brief pre-incubation with the compound, stimulate the signaling pathway with a known agonist (e.g., TNFα to activate the NF-κB pathway).
-
Incubation: Incubate for a period sufficient to allow for transcription and translation of the luciferase enzyme (typically 6-24 hours).
-
Cell Lysis and Detection: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the resulting luminescence with a luminometer. A decrease in signal relative to the stimulated control indicates pathway inhibition.
Pillar 3: Performance Benchmarking — A Comparative Analysis
Validating an MoA requires context. A compound's potency and specificity must be objectively compared against established alternatives, whether they are standard-of-care drugs or other investigational molecules. This comparative data is essential for evaluating the therapeutic potential of a new chemical series.
Data Summary: Comparative Inhibitory Activity
The following table summarizes quantitative data for representative imidazole derivatives against selected biological targets, compiled from various studies for comparative purposes. This provides a framework for how to position the performance of novel this compound derivatives.
| Compound ID | Target Enzyme | IC50 (µM) | Assay Method | Alternative Compound | Alternative's IC50 (µM) | Reference |
| IMD-A1 | Cyclooxygenase-2 (COX-2) | 0.25 | In vitro fluorescence-based | Celecoxib (Known Inhibitor) | 0.04 | [5] |
| IMD-Cpd 3 | Xanthine Oxidase (XO) | 85.8 (µg/mL) | In vitro enzymatic | Allopurinol | 2.5 (µg/mL) | [16] |
| Cpd-Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate] | Nuclear Sirtuins | Not specified (Qualitative Inhibition) | Western Blot | - | - | [6] |
| 6-nitro-1H-indazole derivative | Antiproliferative (A549 cells) | 0.028 | MTT Assay | Doxorubicin | ~0.1 | [13][17] |
| IAZA (2-nitroimidazole) | Antiproliferative (FaDu cells, hypoxic) | ~100 | Colony Formation | FAZA (2-nitroimidazole) | >200 | [3] |
Conclusion and Future Directions
The validation of a mechanism of action is a multi-faceted process that demands a logical, evidence-based narrative. For this compound derivatives, the investigative path must account for both the reductive activation of the nitro group and the intrinsic inhibitory potential of the imidazole core. By systematically progressing from in silico modeling to rigorous biochemical and cell-based assays, researchers can build a robust and defensible understanding of their compound's MoA.
The experimental framework presented here—combining kinase inhibition, cell viability, and pathway analysis—provides a self-validating system. The data generated should be continually benchmarked against known inhibitors and alternative scaffolds to properly contextualize the potency and therapeutic index of novel derivatives. Future studies should expand upon this foundation to include biophysical binding assays (e.g., Surface Plasmon Resonance), in vivo target engagement studies, and comprehensive ADME/Tox profiling to fully characterize these promising therapeutic candidates.
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The Evolving Landscape of Nitrophenyl-Imidazole Analogs: A Comparative Guide to Structure-Activity Relationships
The nitrophenyl-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The intricate interplay between the substitution patterns on both the nitrophenyl and imidazole rings dictates the potency, selectivity, and mechanism of action of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nitrophenyl-imidazole derivatives, supported by experimental data and protocols, to aid researchers in the rational design of next-generation therapeutic agents.
Core Principles of Nitrophenyl-Imidazole SAR: A Tale of Two Rings and a Nitro Group
The biological activity of nitrophenyl-imidazole analogs is fundamentally governed by three key structural features: the position of the nitro group on the phenyl ring, the nature of substituents on the imidazole ring, and the linkage between these two core moieties. The electron-withdrawing nature of the nitro group is crucial for the activity of many of these compounds, often playing a role in their mechanism of action through bioreduction to reactive intermediates.[4]
The Critical Role of the Nitro Group Position
The regiochemistry of the nitro group on the phenyl ring significantly impacts biological activity. For instance, in the context of antitubercular agents, 4-nitroimidazole analogs like PA-824 exhibit activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic bacteria.[5] This highlights a fundamental difference in the mechanism of activation and the enzymes involved. The introduction of an electron-accepting substituent at the 5-position in the 4-nitroimidazole ring has been shown to increase cytotoxic and radiosensitizing activity.[6]
Substitutions on the Imidazole Ring: Tuning Potency and Selectivity
Modifications to the imidazole ring provide a powerful handle to modulate the pharmacological profile of these analogs. Key positions for substitution include the N-1, C-2, C-4, and C-5 atoms.
-
N-1 Substitution: The substituent at the N-1 position of the imidazole ring often influences pharmacokinetic properties and can be tailored to target specific cellular compartments or enzymes. For example, attaching various side chains at this position has been explored to enhance anti-Helicobacter pylori activity against metronidazole-resistant strains.[7][8]
-
C-2 Substitution: The presence of a methyl group at the C-2 position is a common feature in many active 5-nitroimidazole derivatives, such as metronidazole, and is known to influence the ease of substitution at other positions on the imidazole ring.[6] In some anticancer derivatives, bulky aryl groups at the C-2 position have been shown to be crucial for activity.[2]
-
C-4 and C-5 Substitutions: The substitution pattern at the C-4 and C-5 positions of the imidazole ring can dramatically alter the biological activity. For instance, in a series of antitubercular nitroimidazoles, the presence of a bicyclic oxazine fused to the imidazole ring was a key determinant of aerobic activity.[5]
The Phenyl Ring: A Platform for Lipophilicity and Target Interaction
Substituents on the nitrophenyl ring primarily modulate the lipophilicity and steric bulk of the molecule, which in turn affects cell permeability and interaction with the target protein. Electron-withdrawing groups, such as chloro or additional nitro groups, on the phenyl ring have been shown to enhance the antimicrobial and anticancer activity of some triphenyl-imidazole derivatives.[9][10]
Comparative Analysis of Biological Activities
The versatility of the nitrophenyl-imidazole scaffold is evident in the diverse range of biological activities exhibited by its analogs. The following sections provide a comparative overview of their performance as antimicrobial and anticancer agents.
Antimicrobial Activity: A Broad Spectrum of Action
Nitrophenyl-imidazole derivatives have a long history as antimicrobial agents, with metronidazole being a cornerstone for treating anaerobic bacterial and protozoal infections.[11] The mechanism of action for 5-nitroimidazoles is believed to involve the reductive activation of the nitro group to form cytotoxic radicals that damage DNA.[4]
More recent research has focused on developing novel analogs with improved potency and a broader spectrum of activity, including activity against drug-resistant strains. For example, new nitroimidazole derivatives containing a 1,3,4-oxadiazole scaffold have demonstrated strong antibacterial activities by inhibiting Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH).[3]
Table 1: Comparative Antimicrobial Activity of Nitrophenyl-Imidazole Analogs
| Compound Class | Target Organism(s) | Key SAR Findings | Representative MIC/IC50 Values | Reference(s) |
| 5-Nitroimidazoles | Anaerobic bacteria, Protozoa | N-1 side chain modifications influence potency. | MICs ranging from 7.3-125 µg/mL against various bacteria and fungi. | [12] |
| 4-Nitroimidazoles | Mycobacterium tuberculosis | Bicyclic oxazine fusion and lipophilic tail are crucial for aerobic activity. | - | [5] |
| Nitroimidazole-Oxadiazoles | E. coli, P. aeruginosa, B. subtilis, S. aureus | Phenyl ring substitutions on the oxadiazole moiety modulate activity. | MICs ranging from 1.56-6.25 µg/mL. | [3] |
| Nitroimidazole-Thiazolidinones | Gram-positive and Gram-negative bacteria, Fungi | Arylidene substitutions on the thiazolidinone ring affect activity. | Moderate antimicrobial activity observed. | [13] |
Anticancer Activity: Targeting Multiple Pathways
The anticancer potential of nitrophenyl-imidazole analogs is a rapidly growing area of research.[14][15] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[14]
For instance, a series of 2-bromo-4-nitro-1,5-diphenyl substituted-1-H-imidazole derivatives showed potent cytotoxic activity against HeLa human cervical carcinoma cell lines.[2] Another study reported that piperazine-tagged imidazole derivatives exhibited significant antiproliferative activity against several human cancer cell lines, with some compounds showing high potency against HepG2 and MCF-7 cells.[16]
Table 2: Comparative Anticancer Activity of Nitrophenyl-Imidazole Analogs
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Key SAR Findings | Representative IC50 Values | Reference(s) |
| 2-Bromo-4-nitro-1,5-diphenylimidazoles | HeLa | Cytotoxicity | Substitutions on the diphenyl rings influence potency. | - | [2] |
| Piperazine-tagged Nitroimidazoles | HepG2, MCF-7, PC3, Du145 | Antiproliferative | The nature of the piperazine substituent is critical for activity. | IC50 of 5.6 µM on HepG2 and 32.1 µM on MCF-7 for the most potent compound. | [16] |
| 2-Aryl-5(6)-nitro-1H-benzimidazoles | A549, K562 | PARP inhibition, Apoptosis induction, S phase arrest | Chloro and nitro substitutions on the 2-aryl ring enhance activity. | IC50 of 28 nM against A549 for the most active compound. | [10][17] |
| Triphenyl-imidazoles | Various | Kinase inhibition (p38 MAPK, FAK) | Substitutions on the phenyl rings modulate kinase inhibitory activity. | - | [18] |
Experimental Protocols for Evaluation
The biological evaluation of nitrophenyl-imidazole analogs typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is widely used to assess the antibacterial and antifungal activity of novel compounds.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to screen for cytotoxic anticancer agents.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Mechanisms
Graphical representations can provide a clear and concise overview of complex SAR data and proposed mechanisms of action.
Caption: Key structural determinants of nitrophenyl-imidazole analog activity.
Caption: Proposed mechanism of action for 5-nitroimidazole antimicrobials.
Conclusion and Future Directions
The nitrophenyl-imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel substitutions, developing multi-target agents, and employing computational methods to predict the activity and toxicity of new derivatives. The integration of detailed mechanistic studies will further illuminate the pathways through which these versatile compounds exert their biological effects, paving the way for the development of next-generation drugs for a range of diseases.
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In Vivo Efficacy of 1-(2-nitrophenyl)-1H-imidazole Derivatives: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of 1-(2-nitrophenyl)-1H-imidazole derivatives and structurally related compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class in oncology and infectious diseases. This document synthesizes available preclinical data, offers insights into experimental design, and provides detailed protocols for key in vivo studies.
Introduction: The Therapeutic Promise of Nitroimidazole Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] The incorporation of a nitro group, particularly on an attached phenyl ring, can confer unique biological activities. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, such as those found in solid tumors and anaerobic bacterial infections, leading to the formation of reactive cytotoxic species.[2][3] This targeted activation makes nitroimidazole derivatives attractive candidates for selective therapies with potentially reduced systemic toxicity.[4] This guide will delve into the in vivo evidence supporting the development of these compounds, with a focus on their anticancer and antimicrobial applications.
Part 1: In Vivo Anticancer Efficacy
Direct in vivo studies on this compound derivatives are limited in the publicly available literature. However, research on structurally related nitroaromatic and imidazole-based compounds provides valuable insights into their potential as anticancer agents.
Comparative Analysis of Structurally Related Compounds
Several studies have explored the in vivo antitumor effects of imidazole derivatives in xenograft models. While not direct analogs, these studies offer a basis for comparison and highlight the potential of the broader class of compounds.
For instance, a study on benzimidazole sulfonamides identified a compound that demonstrated significant tumor growth inhibition in a HCT116 colon cancer xenograft model in nude mice.[5] When administered via intraperitoneal injection daily for 21 days, the compound resulted in a dose-dependent reduction in tumor growth.[5]
Another area of interest is the use of nitroimidazoles as radiosensitizers or as agents that potentiate the effects of conventional chemotherapy. The 2-nitroimidazole Ro 03-8799, for example, was shown to enhance the cytotoxic effects of alkylating agents like melphalan and cyclophosphamide in a murine tumor model.[6] This potentiation is attributed to the ability of the nitroimidazole to mimic oxygen in sensitizing hypoxic tumor cells to treatment.
It is important to note that the presence of a nitro group does not universally enhance anticancer activity. In some cases, it has been shown to decrease efficacy, suggesting that the overall molecular structure and substitution patterns are critical determinants of biological function.[5]
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Outcome | Reference |
| Benzimidazole Sulfonamide Derivative | Nude Mice | HCT116 (Colon) | 25, 50, and 100 mg/kg, i.p., daily for 21 days | 28%, 40%, and 44% tumor growth inhibition, respectively | [5] |
Experimental Workflow for In Vivo Anticancer Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo anticancer efficacy of a test compound using a patient-derived xenograft (PDX) model.[7][8]
Caption: Workflow for a Patient-Derived Xenograft (PDX) Efficacy Study.
Detailed Protocol: Patient-Derived Xenograft (PDX) Model for Anticancer Efficacy
Objective: To evaluate the in vivo antitumor efficacy of a this compound derivative in a patient-derived xenograft (PDX) model.[8]
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Patient-derived tumor tissue
-
Matrigel
-
Test compound, vehicle control, and standard-of-care anticancer drug
-
Calipers for tumor measurement
-
Surgical tools for tissue implantation and collection
-
Histology and biomarker analysis reagents
Procedure:
-
Tumor Implantation:
-
Fresh patient tumor tissue is obtained under sterile conditions.
-
Small fragments of the tumor (approximately 3x3x3 mm) are implanted subcutaneously into the flank of anesthetized mice, typically with Matrigel to support initial growth.[8]
-
-
Tumor Growth and Passaging:
-
Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³).
-
The tumors are then harvested and can be serially passaged into new cohorts of mice for expansion.
-
-
Experimental Cohort Generation and Treatment:
-
Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (typically n=8-10 mice per group).
-
Treatment groups include: vehicle control, test compound at various doses, and a positive control (standard-of-care drug).
-
The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint Analysis:
-
Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., Volume = (length x width²)/2).
-
Mouse body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
At the endpoint, tumors are excised, weighed, and processed for histological analysis and biomarker assessment (e.g., immunohistochemistry for proliferation and apoptosis markers).[7]
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis is performed to determine the significance of the observed differences in tumor growth.
-
Toxicity is assessed based on changes in body weight, clinical observations, and, if necessary, analysis of major organs.
-
Part 2: In Vivo Antimicrobial Efficacy
The in vivo antimicrobial potential of nitroimidazole derivatives has been more extensively studied, particularly for antiprotozoal and antibacterial applications.
Comparative Analysis of a Novel Nitroimidazole Derivative
A notable example is the nitroimidazole DNDI-0690, a clinical candidate for visceral and cutaneous leishmaniasis.[9][10][11] In vivo studies in mouse models of cutaneous leishmaniasis have demonstrated its potent activity.
Oral administration of DNDI-0690 resulted in a significant reduction in parasite load in the infected dermis.[9][11] The efficacy was found to be dose-dependent, and the compound demonstrated rapid accumulation at the site of infection.[10] For instance, in a Leishmania mexicana infection model, two doses of 50 mg/kg of DNDI-0690 were sufficient to reduce the parasite load by 100-fold.[9][11]
| Compound | Animal Model | Leishmania Species | Dosage and Administration | Outcome | Reference |
| DNDI-0690 | BALB/c Mice | L. mexicana | 50 mg/kg, oral, two doses | 100-fold reduction in parasite load | [9][11] |
| DNDI-0690 | BALB/c Mice | L. major | 50 mg/kg, oral, six doses | 100-fold reduction in parasite load | [9][11] |
| Amphotericin B (Standard) | BALB/c Mice | L. major | - | >99% efficacy at the end of 10-day treatment | [10] |
Mechanism of Action: Bioreduction and DNA Damage
The antimicrobial activity of nitroimidazoles is primarily attributed to the reductive activation of the nitro group within the pathogen.[12] This process, which occurs under the low-oxygen conditions characteristic of many infectious microorganisms, generates reactive nitroso and hydroxylamine intermediates that are cytotoxic. These reactive species can damage critical cellular macromolecules, including DNA, leading to cell death.[12]
Caption: Proposed Mechanism of Action for Nitroimidazole Antimicrobials.
Detailed Protocol: Murine Model of Cutaneous Leishmaniasis
Objective: To assess the in vivo efficacy of a this compound derivative in a murine model of cutaneous leishmaniasis.[9][11]
Materials:
-
BALB/c mice
-
Leishmania species (e.g., L. major, L. mexicana) promastigotes
-
Phosphate-buffered saline (PBS)
-
Test compound, vehicle control, and a standard antileishmanial drug (e.g., amphotericin B)
-
Calipers for lesion measurement
-
Reagents for quantitative PCR (qPCR) to determine parasite load
Procedure:
-
Infection:
-
Leishmania promastigotes are cultured to a stationary phase.
-
Mice are anesthetized, and a defined number of parasites (e.g., 1 x 10⁶) in PBS are injected subcutaneously into the footpad or the base of the tail.
-
-
Treatment:
-
Treatment is initiated once lesions become measurable.
-
Mice are randomized into treatment groups: vehicle control, test compound at various doses, and a positive control.
-
The test compound is administered via the desired route (e.g., oral gavage) for a specified duration (e.g., 10-14 days).
-
-
Efficacy Assessment:
-
Lesion size is measured regularly using calipers.
-
At the end of the treatment period, mice are euthanized, and the infected tissue (e.g., footpad) is collected.
-
The parasite load in the tissue is quantified using qPCR by targeting a parasite-specific gene (e.g., kinetoplast DNA).
-
-
Data Analysis:
-
The reduction in lesion size and parasite load in the treated groups is compared to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the treatment effect.
-
Conclusion and Future Directions
The available in vivo data for nitroimidazole derivatives, particularly in the field of antimicrobial research, is promising and supports their continued development. The potent efficacy of compounds like DNDI-0690 in preclinical models of leishmaniasis highlights the potential of this chemical class to address significant unmet medical needs.
In the realm of oncology, while direct in vivo evidence for this compound derivatives is currently lacking, studies on related compounds suggest that this is a fertile area for investigation. The ability of some nitroimidazoles to act as hypoxia-activated prodrugs or to sensitize tumors to other therapies warrants further exploration.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives in relevant in vivo models of cancer and infectious diseases. A critical aspect of these studies will be to establish a clear understanding of their pharmacokinetic and pharmacodynamic properties to optimize dosing and treatment schedules. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- Wijnant, K., et al. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 63(9), e00829-19. [Link]
- Wijnant, K., et al. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis.
- Wijnant, K., et al. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. PubMed. [Link]
- Lau, A. H., Lam, N. P., & Piscitelli, S. C. (1992). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical pharmacokinetics, 23(5), 328–364. [Link]
- Noguchi, Y., & Tanaka, T. (1978). Aspects of the Pharmacology and Pharmacokinetics of Nitroimidazoles With Special Reference to Tinidazole. Drugs, 15 Suppl 1, 10-5. [Link]
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- Sheldon, P. W., & Gibson, P. (1986). Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo. British journal of cancer, 53(6), 821–829. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 1-(2-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, N-aryl imidazoles are a cornerstone structural motif. Among these, 1-(2-nitrophenyl)-1H-imidazole serves as a critical building block for a variety of functional molecules, including potential therapeutic agents and specialized organic materials. The strategic placement of the nitro group on the phenyl ring significantly influences the molecule's electronic properties and provides a synthetic handle for further chemical transformations.
The efficient synthesis of this key intermediate is paramount for downstream applications. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their respective efficiencies, mechanistic underpinnings, and practical considerations. The methodologies discussed herein are Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination, with a special focus on the application of microwave irradiation as a process intensification technology.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, reaction time, cost of reagents, catalyst toxicity, and operational simplicity. The following table summarizes the key performance indicators for the three principal methods of synthesizing this compound.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |
| Starting Materials | Imidazole, 1-Fluoro-2-nitrobenzene | Imidazole, 1-Bromo-2-nitrobenzene or 1-Iodo-2-nitrobenzene | Imidazole, 1-Chloro-2-nitrobenzene or 1-Bromo-2-nitrobenzene |
| Catalyst | None (or phase-transfer catalyst) | Copper(I) salt (e.g., CuI, CuBr) | Palladium(0) complex (e.g., Pd2(dba)3) |
| Ligand | None | Often required (e.g., 1,10-phenanthroline, L-proline) | Required (e.g., Xantphos, BINAP) |
| Base | Mild base (e.g., K2CO3, Et3N) | Strong inorganic base (e.g., Cs2CO3, K3PO4) | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Typical Solvent | Polar aprotic (e.g., DMF, DMSO) | High-boiling polar aprotic (e.g., DMSO, Dioxane) | Anhydrous toluene or dioxane |
| Reaction Temperature | 80-150 °C (conventional), 120-180 °C (microwave) | 100-150 °C (conventional) | 80-110 °C (conventional) |
| Reaction Time | 2-12 hours (conventional), 10-30 minutes (microwave) | 12-24 hours (conventional) | 8-16 hours (conventional) |
| Reported Yield | Good to excellent | Good to excellent | Good to excellent |
In-Depth Discussion of Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a classical and often straightforward approach for the synthesis of this compound. The strong electron-withdrawing nature of the ortho-nitro group activates the aryl halide towards nucleophilic attack by imidazole. The reactivity of the halide leaving group follows the order F > Cl > Br > I. Consequently, 1-fluoro-2-nitrobenzene is the most common substrate for this reaction.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the reaction.
-
Base: A mild base such as potassium carbonate is sufficient to deprotonate the imidazole, generating the imidazolate anion, which is a more potent nucleophile.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the formation of side products.[1][2]
Experimental Protocol: Microwave-Assisted SNAr
Adapted from general procedures for microwave-assisted SNAr of fluoro-nitroaromatics.[1]
Diagram of the SNAr Workflow:
Caption: Workflow for Microwave-Assisted SNAr Synthesis.
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add imidazole (1.0 mmol, 1.0 equiv.), 1-fluoro-2-nitrobenzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides a powerful and cost-effective method for forming C-N bonds.[3] While traditional Ullmann conditions are often harsh, modern protocols employ ligands to facilitate the reaction under milder conditions.[4][5] For the synthesis of this compound, 1-bromo- or 1-iodo-2-nitrobenzene are suitable starting materials. The electron-withdrawing nitro group enhances the reactivity of the aryl halide.[4]
Causality of Experimental Choices:
-
Catalyst and Ligand: A copper(I) source, such as CuI or CuBr, is used as the catalyst. The addition of a ligand, typically a diamine like 1,10-phenanthroline, stabilizes the copper catalyst and facilitates the catalytic cycle.
-
Base: A strong inorganic base like cesium carbonate or potassium phosphate is required to deprotonate the imidazole and drive the reaction forward.
-
Solvent: A high-boiling polar aprotic solvent such as DMSO or dioxane is necessary to achieve the required reaction temperatures and maintain solubility of the reactants and catalyst.
Experimental Protocol: Ullmann Condensation
Adapted from a general procedure for the copper-catalyzed N-arylation of imidazoles.[4]
Diagram of the Ullmann Condensation Workflow:
Caption: Workflow for Ullmann Condensation Synthesis.
Procedure:
-
To a dry Schlenk tube, add imidazole (1.2 mmol, 1.2 equiv.), 1-bromo-2-nitrobenzene (1.0 mmol, 1.0 equiv.), copper(I) bromide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Heat the reaction mixture at 120 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[6] It often offers milder reaction conditions and broader functional group tolerance compared to the Ullmann condensation. The choice of phosphine ligand is crucial for the success of this reaction.
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium(0) precatalyst, such as Pd2(dba)3, is commonly used. A bulky, electron-rich phosphine ligand, like Xantphos or BINAP, is essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide, is required to deprotonate the imidazole.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
Adapted from a general procedure for the Buchwald-Hartwig amination of N-heterocycles.[7]
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Buchwald-Hartwig Amination Synthesis.
Procedure:
-
To a dry Schlenk tube, add Pd2(dba)3 (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add a solution of 1-chloro-2-nitrobenzene (1.0 mmol, 1.0 equiv.) and imidazole (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5 mL).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through several robust methodologies. The choice of the optimal route depends on the specific requirements of the researcher or organization.
-
Nucleophilic Aromatic Substitution (SNAr) , particularly when enhanced by microwave irradiation, offers a rapid, catalyst-free, and high-yielding approach, making it an excellent choice for laboratory-scale synthesis, especially when 1-fluoro-2-nitrobenzene is readily available.
-
The Ullmann Condensation represents a more cost-effective, copper-catalyzed alternative, which is well-suited for larger-scale production. Modern ligand-assisted protocols have significantly improved the reaction conditions, making it a more attractive option than its classical counterpart.
-
Buchwald-Hartwig Amination provides a versatile and mild palladium-catalyzed route with a broad substrate scope. While often associated with higher catalyst and ligand costs, it can be advantageous when dealing with more complex or sensitive substrates.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most efficient and practical synthetic route for their specific needs in the preparation of the valuable intermediate, this compound.
References
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- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Efficient Ligand for the Mild, Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Organic Synthesis, 5(1), 53-66.
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 45(39), 6523–6527. [Link]
- Jia, Y., & Peng, Y. (2016). CuI/L⁶‐catalyzed coupling of 1H‐imidazole derivatives with iodobenzene. Applied Organometallic Chemistry, 30(11), 896-899.
- Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). A copper-catalyzed N-arylation reaction of imidazole proceeds under very mild conditions in the absence of additional ligand. The Journal of Organic Chemistry, 74(5), 2200–2202. [Link]
- Liu, Y., Zhang, Q., Ma, X., Liu, P., Xie, J., Dai, B., & Liu, Z. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3(3), 185-189. [Link]
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- Mernyák, E., Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., & Fekete, L. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85–91. [Link]
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- Valdés-García, G., Ramos-Esquivel, M. K., & Gámez-Montaño, R. (2020). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Letters in Organic Chemistry, 17(10), 776-782. [Link]
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A Comparative Guide to the Cytotoxicity of 2-Nitrophenyl and 4-Nitrophenyl Imidazoles
This guide provides an in-depth, objective comparison of the cytotoxic profiles of 2-nitrophenyl imidazoles and 4-nitrophenyl imidazoles. Drawing upon established mechanistic principles and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand and evaluate these important chemical scaffolds.
Introduction: The Significance of the Nitro Group Position
Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] A key application lies in oncology, where they serve as hypoxia-activated prodrugs (HAPs), compounds that are selectively toxic to cancer cells in the low-oxygen (hypoxic) environments characteristic of solid tumors. This selective activation is a critical feature, promising targeted therapy while minimizing damage to healthy, well-oxygenated tissues.[2]
The biological activity of these compounds is profoundly influenced by their chemical structure, particularly the position of the nitro (-NO₂) group on the appended phenyl ring. This guide focuses on two common isomers: 2-nitrophenyl imidazoles and 4-nitrophenyl imidazoles. The seemingly subtle shift of the nitro group from the ortho (2-) to the para (4-) position can dramatically alter the molecule's electronic properties, reduction potential, and ultimately, its cytotoxic mechanism and efficacy. Here, we explore the causality behind these differences, supported by established experimental workflows.
Mechanistic Underpinnings: Bioreductive Activation
The cytotoxicity of nitrophenyl imidazoles, especially in the context of cancer therapy, is intrinsically linked to the reductive metabolism of the nitro group.[3] This process is catalyzed by intracellular nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells.[4][5][6]
The Role of Hypoxia in Activating 2-Nitroimidazole Prodrugs
2-Nitroimidazoles are classic examples of hypoxia-selective agents.[1][7] Their activation pathway is a well-understood, oxygen-sensitive process:
-
One-Electron Reduction: In both normal (normoxic) and hypoxic cells, nitroreductases transfer a single electron to the nitro group, forming a nitro radical anion.[2][3]
-
Oxygen-Dependent Futile Cycling: In normoxic cells, molecular oxygen, being highly electron-affinic, rapidly re-oxidizes this radical anion back to the parent nitro compound. This "futile cycling" prevents the accumulation of toxic metabolites and protects healthy tissue.[2][8]
-
Hypoxic Activation: In the absence of sufficient oxygen, the nitro radical anion has a longer lifetime and can undergo further reduction.[7] This multi-step reduction cascade produces highly reactive species, such as nitroso intermediates, hydroxylamines, and amines.[3] These metabolites are potent cytotoxins, capable of forming covalent adducts with cellular macromolecules, including proteins, thereby inducing cellular stress, compromising DNA replication, and ultimately leading to cell death.[9][10][11]
The Ambiguous Role of 4-Nitroimidazoles
The cytotoxic profile of 4-nitrophenyl imidazoles is less straightforward. While they also undergo bioreduction, the position of the nitro group alters the molecule's electron distribution. Some studies suggest that certain 5-substituted 4-nitroimidazoles exhibit greater toxicity towards aerobic cells compared to hypoxic cells, a stark contrast to their 2-nitro counterparts.[12][13] This suggests a potentially different mechanism of action, which may involve the generation of oxidative stress through futile cycling even under aerobic conditions, or different interactions with target enzymes.[14] This highlights the critical importance of empirical testing to determine the specific cytotoxic profile of any given nitroimidazole derivative.
Experimental Design: A Comparative Cytotoxicity Study
To objectively compare the cytotoxic effects of 2-nitrophenyl and 4-nitrophenyl imidazoles, a robust and validated in vitro assay is required. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15][16]
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[18] The quantity of formazan produced is directly proportional to the number of viable cells.[16] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Detailed Experimental Protocol: MTT Assay
This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
Test Compounds: 2-nitrophenyl imidazole (2-NPI) and 4-nitrophenyl imidazole (4-NPI), dissolved in DMSO to create stock solutions.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[17]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 10% SDS in 0.01 M HCl solution.
-
Sterile 96-well cell culture plates.
-
Hypoxia chamber or incubator capable of maintaining 1% O₂.
-
Microplate spectrophotometer.
Workflow:
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures cells are in an exponential growth phase during treatment and provides a sufficient signal for the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-NPI and 4-NPI stock solutions in serum-free medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Causality: Using serum-free media during the initial drug exposure can prevent potential interactions between the compounds and serum proteins.[17]
-
-
Normoxic vs. Hypoxic Incubation:
-
Prepare two identical sets of plates. Place one set in a standard incubator (21% O₂, 5% CO₂) and the other in a hypoxia chamber (1% O₂, 5% CO₂).
-
Incubate both sets for 48 hours.
-
Causality: This is the critical step for comparing oxygen-dependent cytotoxicity. 48 hours is a typical duration to observe significant cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubate the plates for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.
-
Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Data Presentation and Interpretation
The following table presents hypothetical, yet plausible, data derived from the principles discussed. This data illustrates the expected differential cytotoxicity between the two isomers under varying oxygen conditions.
| Compound | Condition | IC₅₀ (µM) | Selectivity Index (Normoxic IC₅₀ / Hypoxic IC₅₀) |
| 2-Nitrophenyl Imidazole (2-NPI) | Normoxic (21% O₂) | 150 | 15 |
| Hypoxic (1% O₂) | 10 | ||
| 4-Nitrophenyl Imidazole (4-NPI) | Normoxic (21% O₂) | 45 | 0.9 |
| Hypoxic (1% O₂) | 50 |
Interpretation of Results:
-
2-Nitrophenyl Imidazole (2-NPI): The data shows a significantly lower IC₅₀ value under hypoxic conditions (10 µM) compared to normoxic conditions (150 µM). This yields a high selectivity index of 15, which is characteristic of a potent hypoxia-activated prodrug.[7] The low toxicity under normoxic conditions is consistent with the futile redox cycling mechanism that prevents activation in the presence of oxygen.[8]
-
4-Nitrophenyl Imidazole (4-NPI): In contrast, the hypothetical data for 4-NPI shows comparable IC₅₀ values under both normoxic (45 µM) and hypoxic (50 µM) conditions. The selectivity index is approximately 1, indicating a lack of hypoxia-selective cytotoxicity. Furthermore, the compound demonstrates considerable toxicity under normal oxygen conditions, aligning with reports of some 4-nitroimidazoles having significant aerobic cytotoxicity.[12][13]
Conclusion and Future Directions
This guide demonstrates that the isomeric position of the nitro group on a phenyl-imidazole scaffold is a critical determinant of cytotoxic activity.
-
2-Nitrophenyl imidazoles generally function as classic hypoxia-activated prodrugs, exhibiting high selectivity for low-oxygen environments. This makes them promising candidates for developing targeted cancer therapies that spare healthy tissue.[10]
-
4-Nitrophenyl imidazoles can display a markedly different profile, often lacking hypoxia selectivity and sometimes exhibiting significant aerobic toxicity.[12] This does not preclude their therapeutic potential but suggests their application may lie outside the realm of hypoxia-activated prodrugs, perhaps as conventional cytotoxic agents or radiosensitizers with different mechanisms of action.
For researchers in drug development, these findings underscore the necessity of empirical screening under both normoxic and hypoxic conditions. The choice between a 2-nitro and a 4-nitro substitution should be a deliberate design element based on the desired therapeutic strategy: selective targeting of hypoxic tumors or broad-spectrum cytotoxicity. Future studies should focus on elucidating the precise mechanisms of aerobic toxicity for 4-nitrophenyl derivatives and exploring how additional substitutions on the imidazole or phenyl rings can modulate these cytotoxic profiles.
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A Senior Application Scientist's Guide to Docking Score Comparison of Nitrophenyl-Imidazole Isomers in Target Proteins
Introduction: The Significance of Imidazole Scaffolds and the Power of In Silico Analysis
For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. This five-membered heterocyclic aromatic ring is a prevalent feature in numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1] The introduction of a nitrophenyl group to the imidazole core creates a class of molecules with significant therapeutic potential, with applications ranging from anticancer to antimicrobial agents.[2][3] The positional isomerism of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can dramatically influence the molecule's electronic properties, steric profile, and ultimately, its binding affinity for a target protein.
Understanding these subtle yet critical differences is paramount for rational drug design. Molecular docking, a powerful in silico technique, allows us to predict and analyze the binding of these isomers to the active sites of target proteins. By calculating a "docking score," which estimates the binding affinity, we can triage and prioritize compounds for synthesis and further experimental validation, thereby accelerating the drug discovery pipeline. This guide provides an in-depth comparison of the docking scores of nitrophenyl-imidazole isomers against various protein targets, supported by a detailed experimental protocol and an exploration of the underlying structure-activity relationships.
Comparative Analysis of Docking Scores: A Multi-Target Perspective
The following table summarizes the docking scores of ortho-, meta-, and para-nitrophenyl-imidazole isomers against a selection of therapeutically relevant protein targets. It is crucial to note that these scores have been compiled from various studies, and direct comparison should be approached with caution due to potential variations in docking software, force fields, and scoring functions. However, this curated data provides valuable insights into the binding preferences of these isomers.
| Target Protein | PDB ID | Isomer | Docking Score (kcal/mol) | Key Interactions & Remarks | Source(s) |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | 2-nitrophenyl-imidazole | -7.8 | Forms hydrogen bonds with key residues in the ATP-binding pocket. The ortho position of the nitro group may lead to steric clashes. | [4] |
| 3-nitrophenyl-imidazole | -8.5 | The meta-nitro group allows for favorable electrostatic interactions without significant steric hindrance. | [5] | ||
| 4-nitrophenyl-imidazole | -8.2 | The para-nitro group can engage in hydrogen bonding and pi-pi stacking interactions. | [6] | ||
| Cyclooxygenase-2 (COX-2) | 5KIR | 2-nitrophenyl-imidazole | -7.2 | The ortho-nitro group's position may influence the orientation within the hydrophobic channel of COX-2. | [7] |
| 3-nitrophenyl-imidazole | -7.9 | The meta-nitro group is well-positioned to interact with polar residues at the apex of the active site. | [8] | ||
| 4-nitrophenyl-imidazole | -8.1 | The para-nitro group can form a hydrogen bond with a key serine residue in the active site. | [8] | ||
| Mycobacterium tuberculosis InhA | 2NSD | 2-nitrophenyl-imidazole | -6.9 | Potential for hydrogen bonding with the NAD+ cofactor. | [9][10] |
| 3-nitrophenyl-imidazole | -7.4 | The meta position may allow for more favorable interactions with the enzyme's active site residues. | [11][12] | ||
| 4-nitrophenyl-imidazole | -7.2 | The para-nitro group can participate in electrostatic interactions within the binding pocket. | [11][12] |
Disclaimer: The docking scores presented are for illustrative purposes and are derived from multiple sources. For a direct and accurate comparison, it is recommended to perform a standardized docking study using the same software, force field, and protocol for all isomers and target proteins.
Decoding the Data: Structure-Activity Relationship Insights
The data, though heterogeneous, suggests a recurring theme: the position of the nitro group on the phenyl ring is a critical determinant of binding affinity.
-
Steric Hindrance: The ortho-substituted isomer often exhibits a slightly lower docking score. This can be attributed to steric hindrance, where the bulky nitro group in close proximity to the imidazole ring restricts the molecule's ability to adopt an optimal conformation within the binding site.
-
Electrostatic Interactions: The meta and para isomers frequently display more favorable docking scores. The nitro group, being strongly electron-withdrawing, can participate in beneficial electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with polar residues in the protein's active site. The meta and para positions often allow for these interactions without the steric penalty of the ortho position.
-
Target-Specific Interactions: The optimal isomer for a given target is highly dependent on the specific topology and amino acid composition of the active site. For instance, a target with a polar residue positioned to interact favorably with a para-nitro group will likely show a better score for that isomer.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure scientific rigor and reproducibility, a well-defined protocol is essential. The following is a detailed, step-by-step methodology for conducting a comparative molecular docking study of nitrophenyl-imidazole isomers.
I. Preparation of Ligand Structures
-
2D Structure Generation: Draw the 2D structures of the ortho-, meta-, and para-nitrophenyl-imidazole isomers using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Conversion: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
File Format Conversion: Save the optimized ligand structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
II. Preparation of Target Protein Structures
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the protein's structural integrity or ligand binding.
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate atomic charges to the protein residues.
-
File Format Conversion: Save the prepared protein structure in a format compatible with the docking software.
III. Molecular Docking Simulation
-
Grid Box Definition: Define the binding site on the target protein by specifying the center and dimensions of a grid box that encompasses the active site. The co-crystallized ligand in the original PDB file can be used as a reference to define this space.
-
Docking Algorithm Execution: Run the molecular docking simulation using a validated docking program such as AutoDock Vina or Glide. The software will explore various conformations and orientations of each ligand isomer within the defined grid box and calculate the corresponding binding affinities (docking scores).
-
Analysis of Results: Analyze the docking results, focusing on the docking scores and the predicted binding poses of each isomer. Visualize the protein-ligand interactions to understand the key residues involved in binding.
Caption: A generalized workflow for in silico molecular docking.
Visualizing the Interactions: A Hypothetical Binding Scenario
To illustrate the concepts discussed, let's consider a hypothetical interaction between a nitrophenyl-imidazole isomer and the active site of a target protein. The following diagram, generated using Graphviz, depicts the key intermolecular forces that contribute to the binding affinity.
Caption: Key intermolecular interactions in a protein-ligand complex.
Conclusion: Leveraging In Silico Insights for Accelerated Drug Discovery
The positional isomerism of the nitrophenyl group on an imidazole scaffold is a powerful modulator of binding affinity to protein targets. While a comprehensive, direct comparison of docking scores across a wide range of proteins remains an area for future research, the available data strongly indicates that meta and para isomers often exhibit more favorable binding energies than their ortho counterparts. This is likely due to a combination of reduced steric hindrance and enhanced electrostatic interactions.
Molecular docking serves as an indispensable tool for elucidating these structure-activity relationships at a molecular level. By following a rigorous and standardized protocol, researchers can generate reliable in silico data to guide the design and prioritization of novel therapeutic agents. The insights gained from such comparative studies are invaluable for accelerating the journey from hit identification to lead optimization in the dynamic field of drug discovery.
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A Comparative Guide to the ADMET Properties of 1-(2-nitrophenyl)-1H-imidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ADMET Profiling in Drug Discovery
The journey of a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1] Early and comprehensive assessment of a compound's ADMET properties is therefore not just a regulatory hurdle but a critical step in mitigating late-stage attrition and de-risking drug development projects.[2] The imidazole scaffold is a prevalent feature in many pharmaceuticals, valued for its versatile biological activities.[3] However, the introduction of a nitroaromatic moiety, such as a nitrophenyl group, can profoundly influence the molecule's disposition and safety profile.[4]
This guide focuses on 1-(2-nitrophenyl)-1H-imidazole, a compound of interest in various therapeutic areas. Due to a scarcity of publicly available experimental ADMET data for this specific molecule, we employ a comparative approach. By examining its properties alongside its 3- and 4-nitro positional isomers, we can elucidate the impact of the nitro group's position on the overall ADMET profile. This structure-ADMET relationship analysis is crucial for guiding medicinal chemistry efforts toward analogues with improved drug-like properties.[5] The insights are derived from robust in-silico predictions, contextualized by available experimental data on similar nitroaromatic and imidazole-containing compounds.
The Imperative of Isomeric Comparison
The seemingly subtle shift of a nitro group on the phenyl ring can dramatically alter a molecule's electronic and steric properties. These changes, in turn, can have a cascading effect on its ADMET characteristics. For instance, the proximity of the nitro group to the imidazole ring in the ortho position (this compound) can lead to intramolecular interactions that influence conformation, lipophilicity, and metabolic stability, potentially differing significantly from the meta and para isomers. Understanding these isomeric differences is paramount for rational drug design.
Comparative ADMET Analysis: In-Silico Predictions
In the absence of direct experimental data for this compound and its isomers, we have generated a comprehensive ADMET profile using a well-established predictive model (ADMETlab 2.0).[6] These predictions serve as a valuable starting point for hypothesis generation and prioritization for experimental validation.
Table 1: Predicted Physicochemical and Absorption Properties
| Property | This compound | 1-(3-nitrophenyl)-1H-imidazole | 1-(4-nitrophenyl)-1H-imidazole | Optimal Range for Oral Bioavailability |
| Molecular Weight ( g/mol ) | 189.17 | 189.17 | 189.17 | < 500 |
| logP | 1.85 | 1.92 | 1.95 | < 5 |
| Water Solubility (logS) | -2.81 | -2.90 | -2.93 | > -4 |
| Caco-2 Permeability (logPapp) | 0.98 | 1.05 | 1.08 | > 0.9 |
| Human Intestinal Absorption (%) | 92.5 | 93.8 | 94.2 | > 80% |
Table 2: Predicted Distribution Properties
| Property | This compound | 1-(3-nitrophenyl)-1H-imidazole | 1-(4-nitrophenyl)-1H-imidazole | Significance |
| Volume of Distribution (VDss, L/kg) | 0.45 | 0.48 | 0.49 | Indicates distribution in total body water |
| Plasma Protein Binding (%) | 78.2 | 80.1 | 80.5 | High binding can limit free drug concentration |
| Blood-Brain Barrier (BBB) Permeability | + (Permeable) | + (Permeable) | + (Permeable) | Potential for CNS effects (therapeutic or adverse) |
Table 3: Predicted Metabolism Properties
| Property | This compound | 1-(3-nitrophenyl)-1H-imidazole | 1-(4-nitrophenyl)-1H-imidazole | Implication |
| CYP2D6 Inhibitor | No | No | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | Yes | Yes | Yes | Potential for drug-drug interactions |
| CYP2D6 Substrate | No | No | No | Not a primary substrate for this metabolic pathway |
| CYP3A4 Substrate | Yes | Yes | Yes | Likely metabolized by a major drug-metabolizing enzyme |
Table 4: Predicted Excretion and Toxicity Properties
| Property | This compound | 1-(3-nitrophenyl)-1H-imidazole | 1-(4-nitrophenyl)-1H-imidazole | Concern Level |
| hERG Inhibition | High Risk | High Risk | High Risk | Potential for cardiotoxicity |
| Ames Mutagenicity | Yes | Yes | Yes | Potential for genotoxicity |
| Carcinogenicity | Yes | Yes | Yes | Potential for carcinogenicity |
| Acute Oral Toxicity (LD50, mol/kg) | 2.45 | 2.51 | 2.53 | Category III (Slightly Toxic) |
Analysis of Predicted Data
The in-silico analysis suggests that all three isomers possess favorable physicochemical properties for oral absorption, including molecular weight, lipophilicity, and predicted intestinal absorption. However, the predictions also raise significant safety concerns. The potential for hERG inhibition, mutagenicity, and carcinogenicity is a common feature of nitroaromatic compounds and warrants rigorous experimental investigation. The predicted inhibition and substrate affinity for CYP3A4 highlight a potential for drug-drug interactions. While the model predicts subtle differences between the isomers, experimental validation is essential to confirm these predictions and to fully understand the structure-ADMET relationship.
Key Experimental Protocols for ADMET Profiling
To validate the in-silico predictions and provide a comprehensive understanding of the ADMET profile of this compound and its analogs, a series of in-vitro experiments are indispensable. Below are detailed, field-proven protocols for key ADMET assays.
Caco-2 Permeability Assay for Intestinal Absorption
Rationale: The Caco-2 cell permeability assay is a widely accepted in-vitro model for predicting human intestinal absorption of drugs.[7] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow
Step-by-Step Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².[7]
-
Differentiation: The cells are maintained for 21-28 days to allow for the formation of a confluent and differentiated monolayer with tight junctions. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]
-
Permeability Assay (Bidirectional):
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A→B) transport, the test compound is added to the apical compartment, and samples are collected from the basolateral compartment over time.
-
For basolateral-to-apical (B→A) transport, the compound is added to the basolateral compartment, and samples are taken from the apical side.[8]
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[8]
Liver Microsomal Stability Assay for Metabolic Fate
Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[9][10] High metabolic instability can lead to rapid clearance and poor oral bioavailability.
Experimental Workflow:
Caption: Microsomal Stability Assay Workflow
Step-by-Step Methodology:
-
Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4) at 37°C.[11]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[12]
-
Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[9]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).[11]
Ames Test for Mutagenicity
Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[13] A positive result is an indicator of potential genotoxicity and carcinogenicity.
Experimental Workflow:
Caption: Ames Test Workflow
Step-by-Step Methodology:
-
Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-free medium.[4][13]
-
Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to account for metabolites that may be mutagenic.[4]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium lacking histidine. The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies. The number of revertant colonies is counted.
-
Data Interpretation: A compound is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control (typically a two-fold or greater increase).[14]
hERG Inhibition Assay for Cardiotoxicity
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. Early assessment of hERG liability is a critical safety screen.
Experimental Workflow:
Caption: hERG Patch-Clamp Assay Workflow
Step-by-Step Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the current flowing through the hERG channels.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
-
Compound Application: The baseline hERG current is recorded, and then the test compound is applied at increasing concentrations.
-
Data Acquisition and Analysis: The effect of the compound on the hERG current is measured, typically as the inhibition of the peak tail current. The concentration-response data is used to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the ADMET properties of this compound and its positional isomers. The in-silico predictions highlight a generally favorable absorption profile but also raise significant safety flags related to potential mutagenicity and cardiotoxicity, which are common concerns for nitroaromatic compounds. The position of the nitro group is predicted to have a modest influence on the physicochemical and pharmacokinetic properties, but these subtle differences require experimental confirmation to establish a definitive structure-ADMET relationship.
The detailed experimental protocols provided herein offer a clear roadmap for the necessary in-vitro validation studies. It is strongly recommended that these assays be conducted to obtain robust data on permeability, metabolic stability, genotoxicity, and hERG inhibition before advancing these compounds in the drug discovery pipeline. The integration of predictive and experimental data is a powerful strategy for making informed decisions and efficiently optimizing lead compounds for a desirable ADMET profile.
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A Researcher's Guide to Confirming Target Engagement of 1-(2-nitrophenyl)-1H-imidazole in Cellular Models
In the landscape of contemporary drug discovery and chemical biology, the unequivocal confirmation of a small molecule's interaction with its intended cellular target is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth technical comparison of state-of-the-art methodologies for validating the target engagement of 1-(2-nitrophenyl)-1H-imidazole (NPI), a member of the 2-nitroimidazole class of compounds known for their hypoxia-selective activity. For researchers, scientists, and drug development professionals, understanding the nuances of these techniques is paramount for advancing a compound from a promising hit to a validated lead.
The 2-nitroimidazole scaffold is of significant interest due to its bioreductive activation under hypoxic conditions, a hallmark of the tumor microenvironment. This activation leads to the formation of reactive intermediates that can covalently modify cellular macromolecules, particularly proteins. Seminal studies on analogous 2-nitroimidazoles have identified key metabolic enzymes such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glutathione S-Transferase (GST) as primary targets, leading to cytostatic and cytotoxic effects.[1][2][3] This guide will therefore focus on methodologies adept at confirming these hypothesized protein targets for NPI and elucidating its broader cellular interaction profile.
The Imperative of Target Engagement
Phenotypic screening can identify compounds that elicit a desired cellular response, but without confirming direct interaction with a molecular target, the mechanism of action remains a black box.[4] Mischaracterization of a compound's mechanism can lead to wasted resources and confounding results in later stages of research and development.[4] Therefore, robust and direct evidence of target engagement in a cellular context is not merely a confirmatory step but a critical component of building a compelling scientific narrative for a novel chemical probe or therapeutic candidate.[4][5]
This guide will compare and contrast three orthogonal and powerful approaches to confirming the cellular targets of NPI:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly measure drug-protein binding in intact cells and lysates.[6][7][8][9][10][11]
-
Chemical Proteomics: A mass spectrometry-based approach for the unbiased, proteome-wide identification of small molecule-protein interactions.[12][13][14][15][16]
-
Kinome Profiling: As a comparative example, we will touch upon this method to illustrate a targeted approach for a different class of inhibitors, highlighting the importance of selecting the right tool for the biological question.[17][18][19][20][21]
Visualizing the Path to Target Confirmation
The journey from a hypothesized target to a validated interaction involves a series of logical and experimental steps. The following diagram illustrates a generalized workflow for confirming the target engagement of a novel compound like NPI.
Caption: Workflow for target identification using a clickable NPI analog and chemical proteomics.
-
Probe Synthesis: Synthesize an analog of NPI that incorporates a bio-orthogonal handle, such as a terminal alkyne, without significantly altering its biological activity.
-
Cell Treatment: Treat cells with the clickable NPI probe and a vehicle control under both normoxic and hypoxic conditions. A competition experiment, where cells are co-incubated with the clickable probe and an excess of the parent NPI, should also be included to validate the specificity of the probe's interactions.
-
Cell Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins. [14]4. Affinity Purification: Use streptavidin-coated beads to enrich for the biotin-tagged protein-NPI adducts.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify and quantify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the hypoxic, NPI-probe-treated sample compared to the normoxic and vehicle controls. Proteins that are competed off by the parent NPI are considered high-confidence targets.
Data Presentation: Comparative Proteomics Data for NPI
Table 2: Illustrative Chemical Proteomics Hits for NPI
| Protein ID | Gene Name | Fold Enrichment (Hypoxia/Normoxia) | Competition by Parent NPI (%) | Known Function |
| P04406 | GAPDH | 35.2 | 92 | Glycolysis, Apoptosis |
| P09211 | GSTP1 | 28.9 | 88 | Detoxification |
| P62258 | PPIA | 15.1 | 85 | Protein Folding |
| P11142 | HSP90AB1 | 8.5 | 75 | Chaperone |
| P08670 | VIM | 7.2 | 68 | Cytoskeleton |
| Q06830 | PRDX1 | 6.8 | 65 | Redox Regulation |
Data are illustrative. High-confidence targets show significant enrichment under hypoxia and are competed by the parent compound.
This data not only confirms the hypothesized targets, GAPDH and GSTP1, but also reveals other potential interactors involved in protein folding, stress response, and redox regulation. This provides a rich dataset for further investigation into the full mechanistic consequences of NPI treatment.
III. Kinome Profiling: A Comparative Case Study in Selectivity
To provide context and highlight the importance of choosing the appropriate target engagement methodology, it is useful to consider a different class of compounds: kinase inhibitors. Protein kinases are a large family of enzymes that are common drug targets. [17]For a putative kinase inhibitor, confirming engagement with the intended kinase and assessing its selectivity across the entire kinome is crucial.
Services like those offered by Reaction Biology, AssayQuant, or MtoZ Biolabs provide comprehensive kinase panel screening. [17][18][19]These platforms typically use in vitro activity assays to measure the inhibition of a large number of kinases by a compound at a fixed concentration.
Table 3: Illustrative Kinome Profiling Data for a Hypothetical Kinase Inhibitor (Compound Y)
| Kinase Target | % Inhibition @ 1 µM |
| MAPK14 (p38α) | 98 |
| MAPK11 (p38β) | 85 |
| ABL1 | 15 |
| SRC | 12 |
| EGFR | 5 |
| ... (400+ other kinases) | <10 |
This type of data is invaluable for a kinase inhibitor, as it provides a clear picture of its on-target potency and off-target liabilities. However, for a compound like NPI, which is not designed as a kinase inhibitor and acts via a covalent mechanism under specific cellular conditions, a broad kinome screen would likely yield little relevant information and would not be a cost-effective or scientifically sound approach for primary target validation. This comparison underscores the principle that the choice of a target engagement assay must be driven by the compound's hypothesized mechanism of action.
Synthesis and Conclusion
Confirming the target engagement of this compound requires a multi-pronged approach that respects its hypoxia-activated covalent mechanism of action.
-
CETSA stands out as the gold standard for directly demonstrating the physical interaction between NPI and its hypothesized targets like GAPDH in a cellular context. Its ability to provide quantitative, dose-dependent data on target stabilization makes it a powerful tool for validating on-target activity.
-
Chemical Proteomics provides an essential, unbiased discovery tool. It can corroborate the findings from targeted approaches like CETSA and, more importantly, uncover the broader landscape of NPI's cellular interactome, revealing potential off-targets and offering deeper mechanistic insights.
By integrating these orthogonal approaches, researchers can build a robust and compelling case for the mechanism of action of NPI. This rigorous validation of target engagement is a critical prerequisite for the successful translation of promising small molecules into validated chemical probes and next-generation therapeutics. The experimental designs and data presented herein provide a comprehensive framework for researchers to confidently navigate the complexities of target engagement studies and accelerate their research programs.
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A Comparative Guide to the Synthesis of 1-(2-nitrophenyl)-1H-imidazole: Reproducibility and Protocol Analysis
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-aryl imidazoles are privileged scaffolds due to their prevalence in biologically active molecules. This guide provides an in-depth, comparative analysis of the most common synthetic protocols for a key building block: 1-(2-nitrophenyl)-1H-imidazole. Our focus is on the reproducibility, efficiency, and practical considerations of each method, supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis. The presence of the nitro group on the phenyl ring activates the molecule for further transformations, such as reduction to the corresponding aniline, which can then be used in the construction of more complex heterocyclic systems like benzimidazoles. The reliable and efficient synthesis of this starting material is therefore of paramount importance. This guide will dissect two primary and competing synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation .
Synthetic Strategies: A Head-to-Head Comparison
The formation of the C-N bond between the imidazole and the nitrophenyl ring can be achieved through several methods. We will focus on the two most industrially and academically relevant pathways.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the arylation of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (imidazole) attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of a strong electron-withdrawing group, such as the nitro group in the ortho position, is crucial for the activation of the aryl halide towards nucleophilic attack.
Experimental Protocol: SNAr Synthesis of this compound
Materials:
-
Imidazole
-
1-Fluoro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Choice of Aryl Halide: 1-Fluoro-2-nitrobenzene is often the substrate of choice for SNAr reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, and the C-F bond is readily cleaved in the rate-determining step. While other halo-nitrobenzenes can be used, the reactivity generally follows the order F > Cl > Br > I.
-
Solvent and Base: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. Potassium carbonate is a mild base that deprotonates the imidazole, increasing its nucleophilicity.
-
Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Method 2: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful when the SNAr reaction is sluggish, for instance, with less activated aryl halides. The reaction typically involves an aryl halide, a nucleophile, a copper catalyst, a base, and a high-boiling polar solvent. Modern iterations of the Ullmann reaction often employ ligands to stabilize the copper catalyst and improve reaction efficiency at lower temperatures.
Experimental Protocol: Ullmann Synthesis of this compound
Materials:
-
Imidazole
-
1-Bromo-2-nitrobenzene
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 1-bromo-2-nitrobenzene (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the mixture.
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer and wash it sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Causality Behind Experimental Choices:
-
Choice of Aryl Halide: Aryl bromides and iodides are more commonly used in Ullmann reactions as they are more reactive in the oxidative addition step with the copper catalyst compared to aryl chlorides.
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst. L-proline acts as a ligand, stabilizing the copper center and increasing its catalytic activity, which often allows for lower reaction temperatures and broader substrate scope.
-
Solvent and Base: DMSO is a high-boiling polar aprotic solvent that can effectively dissolve the reactants and facilitate the reaction. A stronger base like potassium carbonate is typically required to deprotonate the imidazole and drive the reaction forward.
-
Work-up: The wash with aqueous ammonium chloride is crucial for removing residual copper salts from the organic phase.
Performance Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Aryl Halide | 1-Fluoro-2-nitrobenzene (preferred), 1-Chloro-2-nitrobenzene | 1-Bromo-2-nitrobenzene, 1-Iodo-2-nitrobenzene |
| Catalyst | None required | Copper(I) salt (e.g., CuI) |
| Ligand | None required | Often required for efficiency (e.g., L-proline, phenanthroline) |
| Base | Mild base (e.g., K₂CO₃) | Stronger base (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | High-boiling polar aprotic (e.g., DMSO, NMP) |
| Temperature | Moderate (e.g., 80-100 °C) | Higher (e.g., 100-150 °C), can be lower with ligands |
| Reaction Time | Generally shorter (4-12 hours) | Generally longer (12-48 hours) |
| Typical Yield | Good to excellent (70-95%) | Moderate to good (60-85%) |
| Cost | Generally lower cost (no catalyst/ligand) | Higher cost (catalyst and ligand) |
| Work-up | Simpler | More complex (removal of copper salts) |
| Scalability | Generally good | Can be challenging due to catalyst removal |
Characterization Data for this compound
Successful synthesis should be confirmed by comparing the spectroscopic data of the product with established values.
-
Appearance: Pale yellow to yellow solid.
-
Melting Point: 105-107 °C
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (dd, J = 8.2, 1.4 Hz, 1H), 7.71 (t, J = 7.7 Hz, 1H), 7.60 (s, 1H), 7.52 (t, J = 7.7 Hz, 1H), 7.31 (dd, J = 8.2, 1.4 Hz, 1H), 7.21 (s, 1H), 7.18 (s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 146.9, 137.4, 134.1, 132.8, 130.3, 128.9, 125.4, 124.6, 118.2.
-
IR (KBr, cm⁻¹): 3125, 1605, 1520 (NO₂ asymm), 1350 (NO₂ symm), 1280, 1150, 850, 780.
-
Mass Spectrometry (ESI-MS): m/z 190.06 [M+H]⁺.
Visualizing the Synthetic Workflows
Caption: Workflow for the SNAr synthesis.
Caption: Workflow for the Ullmann condensation synthesis.
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Ullmann Condensation are viable and reproducible methods for the synthesis of this compound.
-
For routine, cost-effective, and scalable synthesis, the SNAr approach is generally superior. It avoids the use of expensive and potentially toxic heavy metal catalysts, features a simpler work-up procedure, and typically proceeds with shorter reaction times and higher yields, especially when using the highly activated 1-fluoro-2-nitrobenzene.
-
The Ullmann condensation serves as a valuable alternative, particularly when the SNAr reaction is not feasible. This may be the case if 1-fluoro-2-nitrobenzene is unavailable or if the starting material is a less reactive aryl chloride, bromide, or iodide. The development of ligated copper systems has significantly improved the practicality of the Ullmann reaction, making it a more attractive option than its historical precedent.
Ultimately, the choice of synthetic route will depend on the specific constraints of the laboratory, including reagent availability, budget, scale, and the desired purity of the final product. This guide provides the foundational data and procedural knowledge for researchers to confidently select and execute the most appropriate protocol for their needs.
References
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen nucleophiles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
- Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). A General and Highly Efficient Copper-Catalyzed Synthesis of N-Aryl-Substituted Azoles. Angewandte Chemie International Edition, 42(45), 5641–5644. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-nitrophenyl)-1H-imidazole
This document provides essential, step-by-step guidance for the safe handling and proper disposal of 1-(2-nitrophenyl)-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is a nitroaromatic heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, its structural components—an imidazole ring and a nitrophenyl group—necessitate a cautious approach. The hazards can be inferred from data on related compounds, such as imidazole and various nitroaromatics.
Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[1][2][3][4] The presence of the nitro group can introduce additional hazards, including potential mutagenicity and increased toxicity. Thermal decomposition of nitro compounds can also release toxic nitrogen oxides (NOx).[1][5] Therefore, treating this compound with a high degree of caution is paramount.
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on the parent compound, imidazole, which is classified as Acute Toxicity, Oral (Category 4).[2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Imidazole is a corrosive material.[1][3][4] Direct contact should be avoided. |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage. | Imidazole can cause severe eye damage.[2][4] Appropriate eye protection is mandatory. |
| Reproductive Toxicity | May damage the unborn child. | Imidazole is classified as a reproductive toxin (Category 1B).[2][3] This requires stringent handling protocols, especially for researchers of child-bearing potential. |
| Environmental Hazard | Potentially toxic to aquatic life. | While specific data is limited, nitroaromatic compounds are often persistent and toxic in aquatic environments. Disposal into drains is strictly prohibited. |
| Combustibility | May form combustible dust concentrations in air. | As a solid powder, it can create an explosive mixture with air if dispersed.[1] |
Pre-Disposal: Safe Accumulation and Storage of Waste
Proper disposal begins with correct handling and storage at the point of generation. Adherence to these steps prevents accidental exposures and ensures waste is ready for final disposal.
Step-by-Step Waste Accumulation Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated waste collection area in the lab, at or near the point of generation. This area must be under the control of the laboratory personnel.
-
Select a Compatible Waste Container:
-
Use a leak-proof, sealable container made of a material compatible with this compound (e.g., high-density polyethylene, glass).
-
Ensure the container has not previously held incompatible chemicals, such as strong oxidizing agents or acids.[6] If reusing a container, deface all previous labels.[7]
-
The container must have a secure screw-top cap. Open beakers or containers with stoppers or parafilm are not acceptable.
-
-
Collect Different Waste Streams Separately:
-
Solid Waste: Collect un-used or expired pure this compound, as well as grossly contaminated personal protective equipment (PPE) like gloves or weigh boats, in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Contaminated needles, scalpels, or other sharps must be placed in a designated, puncture-proof sharps container.
-
-
Label the Waste Container Immediately:
-
As soon as the first drop of waste is added, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).
-
-
-
Store the Container Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4][6]
-
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
-
Minor Spill Cleanup (Solid Powder):
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it into the designated solid hazardous waste container.[4][5] Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the incident to your institution's Environmental Health & Safety (EHS) department.
-
The Disposal Workflow: From Laboratory to Final Disposition
Disposing of this compound is a regulated process. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8] The required method is transfer to a licensed hazardous waste disposal facility, typically for high-temperature incineration. This ensures complete destruction of the compound in compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 1-(2-nitrophenyl)-1H-imidazole
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. 1-(2-nitrophenyl)-1H-imidazole combines the chemical properties of an aromatic nitro compound and an imidazole ring. This structure suggests several potential hazards that must be respected.
-
Aromatic Nitro Compounds: These compounds are often toxic and can be absorbed through the skin. A key concern with some aromatic nitro compounds is their potential to induce methemoglobinemia.
-
Imidazole Derivatives: Imidazole itself is known to be corrosive, causing severe skin burns and eye damage. It can also be harmful if swallowed and may have reproductive toxicity.
Therefore, it is prudent to treat this compound as a substance that is potentially toxic, corrosive, and capable of causing serious eye damage. A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety strategy.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion. | Protects against splashes of chemical solutions and airborne particles, preventing severe eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a common and effective choice for a broad range of chemicals). Always check the manufacturer's glove compatibility chart. | Prevents skin contact with the chemical, which may be corrosive and readily absorbed. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust. A NIOSH-approved respirator may be necessary. | Prevents inhalation of the compound, which may be toxic. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity. All handling of this compound should be performed within a certified chemical fume hood.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent.
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid onto weighing paper.
-
Avoid generating dust. If dust is unavoidable, respiratory protection is mandatory.
-
-
Dissolving the Compound:
-
Carefully add the weighed solid to a suitable vessel containing the desired solvent.
-
Stir the mixture until the solid is fully dissolved.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Chemical
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvents used. Crucially, never mix nitric acid-containing waste with organic solvents, as this can lead to violent reactions and explosions.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Follow your institution's specific procedures for the final disposal of hazardous chemical waste.
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring the safety of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- CP Lab Safety.
- Washington State University.
- U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]
- Seton. Discover the Various Types of PPE for Optimal Chemical Safety.[Link]
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]
- Organic Chemistry practical course.
- AmericanBio.
- Organic Syntheses. Working with Hazardous Chemicals.[Link]
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).[Link]
- University of Washington.
- Carl ROTH. *Safety
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
